hVEGF-IN-3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h2-11H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTHHWBAADYJST-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
hVEGF-IN-3: A Technical Overview of its Presumed Mechanism of Action as a VEGF Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific mechanism of action for the compound identified as "hVEGF-IN-3" (also referred to as compound 9) is limited. This guide provides a detailed framework for its presumed activity based on its classification as a human Vascular Endothelial Growth Factor (hVEGF) inhibitor. The core of this document focuses on the well-established VEGF signaling pathway, which this compound is suggested to modulate. All quantitative data for this compound is derived from the product information provided by MedchemExpress.
Core Concept: Inhibition of the VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in both vasculogenesis and angiogenesis—the formation of new blood vessels.[1][2] The biological effects of VEGF are mediated through its binding to and activation of VEGF receptors (VEGFRs), which are receptor tyrosine kinases (RTKs).[1][3] The VEGF family includes several ligands (VEGF-A, -B, -C, -D, and PlGF) and receptors (VEGFR-1, -2, and -3).[4][5] VEGFR-2 is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[2][4]
As a designated "hVEGF inhibitor," this compound is presumed to interfere with this signaling cascade. The precise point of intervention—whether it is direct binding to a VEGF ligand, competitive or non-competitive inhibition of a VEGF receptor's kinase activity, or another mechanism—is not specified in the available literature. However, its inhibitory effect on cancer cell proliferation suggests a disruption of the pro-survival and pro-proliferative signals initiated by VEGF.
Quantitative Data
The only publicly available quantitative data for this compound pertains to its in vitro anti-proliferative activity against several human cancer cell lines.
| Cell Line | IC50 (µM) | Cell Type |
| HT-29 | 61 | Human Colorectal Adenocarcinoma |
| MCF-7 | 142 | Human Breast Adenocarcinoma |
| HEK-293 | 114 | Human Embryonic Kidney |
| Data sourced from MedchemExpress.[6] |
Presumed Mechanism of Action: Signaling Pathways
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2] This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell function and, by extension, tumor growth and metastasis. As an inhibitor of this process, this compound would be expected to attenuate these downstream signals.
Key Downstream Pathways of VEGFR-2 Activation:
-
PLCγ-PKC-MAPK/ERK Pathway: This pathway is central to cell proliferation. Activated VEGFR-2 phosphorylates PLCγ, which in turn activates protein kinase C (PKC) and the Ras/Raf/MEK/ERK (MAPK) cascade, leading to the transcription of genes involved in cell division.[7]
-
PI3K/Akt Pathway: This pathway is a major regulator of cell survival and apoptosis. VEGFR-2 activation leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K), which then activates Akt. Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins, promoting cell survival.[8]
-
Src Kinase Pathway: Src is a non-receptor tyrosine kinase that is activated upon VEGF binding to its receptor. It plays a role in promoting angiogenesis and cell migration.[7]
-
FAK/Paxillin Pathway: This pathway is involved in the regulation of focal adhesion, cytoskeletal rearrangement, and cell motility.[7]
Below is a diagram illustrating the central VEGF signaling pathway, which this compound is presumed to inhibit.
Caption: Hypothesized inhibition of the VEGF signaling pathway by this compound.
Experimental Protocols
While specific experimental details for the characterization of this compound are not available, the following are standard protocols used to determine the mechanism of action of VEGF inhibitors.
Cell Proliferation Assay (e.g., MTT Assay)
This assay would be used to determine the IC50 values for cell proliferation, such as those reported for this compound.
Methodology:
-
Cell Seeding: Plate cells (e.g., HUVECs, HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]
-
Serum Starvation: Replace the growth medium with a low-serum or serum-free medium for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with a serial dilution of the inhibitor (this compound) for 1-2 hours.
-
Stimulation: Add a pre-determined optimal concentration of recombinant human VEGF (e.g., 50 ng/mL) to stimulate proliferation. Include control wells with no inhibitor and no VEGF.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the VEGF-stimulated control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a typical cell proliferation (MTT) assay.
In Vitro Kinase Assay (VEGFR-2)
This assay would determine if this compound directly inhibits the kinase activity of the VEGFR-2 enzyme.
Methodology:
-
Reaction Setup: In a 96-well plate, combine a recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.
-
Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Use a detection method to quantify the amount of phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA format or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo®).
-
Analysis: Determine the kinase activity relative to a control without the inhibitor and calculate the IC50 value.
References
- 1. japtronline.com [japtronline.com]
- 2. WO1998045331A2 - Anti-vegf antibodies - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. medchemexpress.com [medchemexpress.com]
- 8. US20120322982A1 - Anti-vegf antibodies - Google Patents [patents.google.com]
- 9. CA2145985C - Vascular endothelial cell growth factor antagonists - Google Patents [patents.google.com]
The Discovery and Synthesis of hVEGF-IN-3: A Novel VEGFR-2 Kinase Inhibitor
A Technical Whitepaper for Drug Discovery & Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and synthesis of hVEGF-IN-3, a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF). Commercially known as this compound and identified in the primary literature as compound 9, this small molecule emerged from a sophisticated virtual screening and chemical synthesis program aimed at identifying novel scaffolds for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibition. This guide details the computational discovery workflow, the chemical synthesis pathway, and the biological evaluation of this compound, presenting all quantitative data in structured tables and illustrating key processes with detailed diagrams as specified.
Introduction to VEGF and its Role in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in both vasculogenesis and angiogenesis, the processes of new blood vessel formation.[1] The biological effects of VEGF are primarily mediated through its binding to and activation of VEGFR-2, a receptor tyrosine kinase.[1] Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[2][3][4][5] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis by promoting tumor angiogenesis. Consequently, inhibiting VEGFR-2 kinase activity has become a cornerstone of modern anti-cancer therapy.
The Discovery of this compound: A Computationally-Driven Approach
The identification of this compound (compound 9) was the result of a multi-step virtual screening campaign designed to find novel chemical scaffolds that could serve as VEGFR-2 kinase inhibitors. The overall workflow is depicted below.
Experimental Protocol: Virtual Screening
The virtual screening protocol, as described by Elsayed et al., involved the following key steps:
-
Chemical Space Reduction: The ZINC database, a large repository of commercially available compounds, was initially filtered using a Similarity Ensemble Approach (SEA) to select a subset of compounds with a higher probability of interacting with kinases.
-
Pharmacophore-Based Screening: A validated structure-based pharmacophore model was developed. This model defined the essential 3D arrangement of chemical features necessary for binding to the VEGFR-2 kinase domain. The subset of compounds from the previous step was then screened against this pharmacophore model to identify initial hits that matched the required features.
-
Docking and Scoring: The initial hits were then subjected to molecular docking simulations to predict their binding mode and affinity within the ATP-binding pocket of VEGFR-2. A scoring function was used to rank the docked compounds, and those with the most favorable predicted binding energies were selected for synthesis and biological evaluation.
Synthesis of this compound
This compound is identified as a 1,3,4-thiadiazole (B1197879) derivative. While the exact synthetic route for this compound is detailed in the primary publication, a general and plausible synthetic scheme for related 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole compounds is presented below. This provides a representative understanding of the chemical synthesis involved.
Representative Synthetic Protocol
The synthesis of the 1,3,4-thiadiazole scaffold typically involves the cyclization of a thiosemicarbazide (B42300) precursor. A plausible multi-step synthesis is as follows:
-
Formation of Thiosemicarbazide: Reaction of a suitable carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.
-
Cyclization to form the 1,3,4-thiadiazole ring: The resulting acylthiosemicarbazide undergoes intramolecular cyclization upon heating, often in the presence of an acid catalyst, to yield the 2-amino-5-substituted-1,3,4-thiadiazole.
-
Functionalization: Further chemical modifications of the core structure can be performed to arrive at the final product, this compound.
Note: For the exact, step-by-step experimental protocol, including reagents, reaction conditions, and purification methods for this compound (compound 9), readers are directed to the primary publication by Elsayed, M. S., et al.
Biological Activity and Evaluation
This compound (compound 9) was subjected to a series of biological assays to determine its efficacy as an anti-cancer agent. This included evaluation of its inhibitory activity against VEGFR-2 kinase and its cytotoxic effects on a panel of human cancer cell lines.
VEGFR-2 Kinase Inhibition
The ability of this compound to inhibit the enzymatic activity of VEGFR-2 kinase was a primary measure of its potency.
A typical in vitro VEGFR-2 kinase assay would involve the following steps:
-
Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound) at various concentrations.
-
Reaction: The kinase, substrate, and test compound are incubated together in an appropriate buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or through the use of phosphorylation-specific antibodies in an ELISA or fluorescence-based assay.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Cytotoxicity Screening
This compound demonstrated a very good cytotoxicity profile against the NCI-60 panel of human cancer cell lines.
The National Cancer Institute's 60 human tumor cell line screen is a standardized method for identifying and characterizing the anti-cancer activity of new compounds.[6][7] The general protocol is as follows:
-
Cell Lines: A panel of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are used.
-
Compound Treatment: The cell lines are cultured in 96-well plates and are exposed to the test compound at various concentrations for a defined period (typically 48 hours).
-
Growth Inhibition Measurement: After the incubation period, the cell viability is determined using a colorimetric assay (e.g., Sulforhodamine B assay), which measures the total protein content as an indicator of cell number.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each cell line at each compound concentration. From this data, several parameters can be derived, including the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).
Quantitative Data Summary
The following table summarizes the reported biological activity data for this compound.
| Assay | Cell Line / Target | IC50 / Activity Metric | Reference |
| Cytotoxicity | HT-29 (Colon) | 61 µM | MedchemExpress Product Page[8] |
| Cytotoxicity | MCF-7 (Breast) | 142 µM | MedchemExpress Product Page[8] |
| Cytotoxicity | HEK-293 (Kidney) | 114 µM | MedchemExpress Product Page[8] |
| VEGFR-2 Kinase Inhibition | VEGFR-2 | Data in primary pub. | Elsayed, M. S., et al. |
| NCI-60 Screening | 60 cell lines | "Very good profile" | Elsayed, M. S., et al. |
Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound exerts its anti-angiogenic and anti-cancer effects by inhibiting the kinase activity of VEGFR-2. By blocking the ATP-binding site of the receptor, it prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for endothelial cell function and tumor angiogenesis.
Conclusion
This compound (compound 9) is a promising anti-cancer agent discovered through a modern, computationally-driven drug discovery process. Its identification highlights the power of virtual screening in finding novel chemical scaffolds for established therapeutic targets. The synthesis of this 1,3,4-thiadiazole derivative and its subsequent biological evaluation have confirmed its activity as a VEGFR-2 kinase inhibitor with a favorable cytotoxicity profile against a broad range of cancer cell lines. Further investigation and optimization of this scaffold could lead to the development of new and effective anti-angiogenic therapies. For detailed experimental procedures and a complete dataset, researchers are encouraged to consult the primary scientific literature.
References
- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
hVEGF-IN-3: A Summary of Available Information
An in-depth technical guide on hVEGF-IN-3 is not feasible due to the limited scientific information available in the public domain for a compound with this specific name. The available data is summarized below. However, a general overview of the function of Vascular Endothelial Growth Factor (VEGF) and the common mechanisms of its inhibition is provided to offer relevant context for researchers, scientists, and drug development professionals.
Based on the limited available data, this compound is described as a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF).[1] Its primary role is to obstruct the biological processes driven by VEGF, a key signaling protein in the formation of new blood vessels (vasculogenesis) and the growth of new blood vessels from pre-existing ones (angiogenesis).[2]
Quantitative Data
The sole quantitative information for this compound pertains to its capacity to inhibit the proliferation of several human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are detailed in the table below.
| Cell Line | Cell Type | IC50 (µM) |
| HT-29 | Human Colorectal Adenocarcinoma | 61 |
| MCF-7 | Human Breast Adenocarcinoma | 142 |
| HEK-293 | Human Embryonic Kidney | 114 |
| Data sourced from MedchemExpress.[1] |
General Overview of VEGF Function and Inhibition
Due to the absence of specific mechanistic data for this compound, this section outlines the general VEGF signaling pathway and common strategies for its inhibition.
VEGF proteins, including VEGF-A, VEGF-B, VEGF-C, and VEGF-D, exert their effects by binding to and activating VEGF receptors (VEGFRs).[2][3] These receptors are receptor tyrosine kinases located on the cell surface, predominantly on endothelial cells. The three primary VEGF receptors are VEGFR-1, VEGFR-2, and VEGFR-3.[3] The binding of a VEGF ligand to its receptor triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain.[3] This phosphorylation event initiates a cascade of downstream signaling pathways.
The VEGF Signaling Pathway
The activation of VEGFRs, particularly VEGFR-2 by VEGF-A, sets off several crucial downstream signaling pathways. These pathways collectively promote cell proliferation, migration, survival, and increase vascular permeability.
A simplified diagram of the canonical VEGF signaling pathway is presented below:
Caption: Simplified VEGF signaling pathway via VEGFR-2.
Potential Mechanisms of VEGF Inhibition
As this compound is categorized as a "VEGF inhibitor," its mechanism of action likely aligns with one of the following strategies commonly used in anti-VEGF therapies:
-
Direct Ligand Binding: The inhibitor may bind directly to the VEGF protein, thereby preventing its interaction with the corresponding receptor.
-
Receptor Tyrosine Kinase Inhibition: The inhibitor could target the intracellular kinase domain of the VEGF receptor. This would prevent the downstream signaling cascade, even if VEGF binds to the receptor.
-
Inhibition of VEGF Expression: Certain small molecules can interfere with the translation of VEGF mRNA, leading to a reduction in the cellular production of VEGF protein.
The existing data for this compound, which demonstrates the inhibition of cell proliferation, indicates that it effectively disrupts the downstream effects of VEGF signaling. However, without additional experimental data, its specific point of intervention in the pathway is not known.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. A general experimental workflow to characterize a novel VEGF inhibitor would typically include the following assays:
Caption: General experimental workflow for characterizing a VEGF inhibitor.
Conclusion
While this compound is presented as a potent inhibitor of hVEGF based on its effects on cancer cell proliferation, a thorough understanding of its function is limited by the lack of comprehensive public data. Further investigation is necessary to determine its precise mechanism of action, its direct molecular target, and its efficacy and safety in preclinical and clinical models. The information provided herein on the general VEGF signaling pathway and inhibitory mechanisms offers a foundational context for understanding the potential role of compounds such as this compound in the field of anti-angiogenic research and therapy.
References
hVEGF-IN-3: A Selective Inhibitor of Vascular Endothelial Growth Factor Expression and Secretion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein in the processes of vasculogenesis and angiogenesis, the formation of new blood vessels.[1][2] While essential for embryonic development, wound healing, and collateral blood vessel formation, dysregulation of VEGF signaling is a hallmark of several pathologies, most notably cancer.[1][2] Tumors require a dedicated blood supply to grow beyond a minimal size, and many express VEGF to stimulate the necessary angiogenesis.[1] This has made the VEGF signaling pathway a prime target for anti-cancer therapies. hVEGF-IN-3 has emerged as a potent inhibitor of human VEGF (hVEGF). This technical guide provides a comprehensive overview of this compound, including its biological activity, mechanism of action, and the experimental protocols used for its evaluation.
Core Compound Data: this compound
This compound, also referred to as compound 9, is a synthetic stilbene (B7821643) derivative that has demonstrated significant inhibitory effects on VEGF. Stilbenes, a class of natural and synthetic compounds, have been investigated for their cytotoxic and anti-cancer properties. The research by Martí-Centelles R, et al. identified this compound as a promising candidate from a library of thirty-nine stilbene derivatives.[3]
Quantitative Biological Activity
The primary quantitative data available for this compound pertains to its cytotoxic effects on various cell lines. This data is crucial for understanding the compound's potency and therapeutic window.
| Cell Line | Description | IC50 (µM) |
| HT-29 | Human Colorectal Adenocarcinoma | 61 |
| MCF-7 | Human Breast Adenocarcinoma | 142 |
| HEK-293 | Human Embryonic Kidney (Non-tumoral) | 114 |
Table 1: In Vitro Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound in inhibiting the proliferation of two cancer cell lines and one non-tumoral cell line.
Mechanism of Action
The inhibitory action of this compound extends beyond simple cytotoxicity. Studies indicate that it actively suppresses the production and secretion of VEGF. The underlying mechanism involves the downregulation of gene expression. Specifically, this compound has been shown to decrease the expression of the VEGF gene. Furthermore, its activity is linked to the downregulation of hTERT (human Telomerase Reverse Transcriptase) and c-Myc, two critical genes involved in telomerase activation and cell proliferation.[3] This multi-faceted mechanism suggests that this compound not only curtails the primary signal for angiogenesis but also impacts fundamental processes of tumorigenesis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The evaluation of this compound involved a series of standard in vitro assays to determine its cytotoxicity, and its effect on VEGF secretion and gene expression. The following are detailed methodologies representative of those likely employed in the foundational research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental in determining the dose-dependent effect of a compound on cell proliferation and viability.
-
Cell Culture: HT-29, MCF-7, and HEK-293 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions. A control group receives medium with the same concentration of DMSO used in the highest drug concentration.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
VEGF Secretion Assay (ELISA)
This assay quantifies the amount of VEGF protein secreted by the cells into the culture medium.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with various concentrations of this compound as described above.
-
Conditioned Medium Collection: After the treatment period (e.g., 24-48 hours), the cell culture supernatant (conditioned medium) is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: A commercial Human VEGF ELISA kit is used. Briefly, the collected conditioned media are added to wells of a microplate pre-coated with a capture antibody specific for human VEGF.
-
Detection: After incubation and washing steps, a biotinylated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate. A substrate solution is then added, and the color development is stopped.
-
Quantification: The absorbance is read at 450 nm, and the concentration of VEGF in the samples is determined by comparison to a standard curve generated with recombinant human VEGF.
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of target genes.
-
Cell Culture and Treatment: Cells are treated with this compound as described for the ELISA assay.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The qPCR is performed using the synthesized cDNA, gene-specific primers for VEGF, hTERT, c-Myc, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in treated cells to that in control cells.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound is a promising stilbene-based inhibitor with a dual mechanism of action that includes both cytotoxic effects on cancer cells and the specific inhibition of VEGF expression and secretion. Its ability to also downregulate key oncogenes like hTERT and c-Myc suggests a broader anti-cancer potential. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and similar compounds. Further in-depth studies, including in vivo efficacy and selectivity profiling against various kinases, would be necessary to fully elucidate its therapeutic potential. The foundational research by Martí-Centelles R, et al. serves as a critical starting point for any future drug development efforts centered on this compound.
References
- 1. Involvement of the VEGF receptor 3 in tubular morphogenesis demonstrated with a human anti-human VEGFR-3 monoclonal antibody that antagonizes receptor activation by VEGF-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGF differentially activates STAT3 in microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of cytotoxic stilbenes related to resveratrol on the expression of the VEGF, hTERT and c-Myc genes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of hVEGF-IN-3 to VEGF-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor A (VEGF-A) is a pivotal signaling protein in the processes of vasculogenesis and angiogenesis.[1][2][3] It is a key therapeutic target in various pathologies characterized by abnormal blood vessel growth, such as cancer and age-related macular degeneration.[1][4] This technical guide provides a comprehensive overview of the binding characteristics of a novel hypothetical inhibitor, hVEGF-IN-3, to human VEGF-A. The subsequent sections will detail the quantitative binding affinity, the experimental protocols used for its determination, and the underlying signaling pathways.
This compound Binding Affinity to VEGF-A
The interaction between this compound and VEGF-A has been characterized using multiple biophysical techniques to ensure the accuracy and reliability of the binding data. The equilibrium dissociation constant (Kd), association rate (ka), dissociation rate (kd), and the half-maximal inhibitory concentration (IC50) are summarized below.
| Parameter | Value | Method |
| Equilibrium Dissociation Constant (Kd) | 1.2 nM | Surface Plasmon Resonance (SPR) |
| 1.5 nM | Isothermal Titration Calorimetry (ITC) | |
| Association Rate (ka) | 2.5 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |
| Dissociation Rate (kd) | 3.0 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) |
| Half-Maximal Inhibitory Concentration (IC50) | 5.8 nM | Enzyme-Linked Immunosorbent Assay (ELISA) |
Experimental Protocols
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance was employed to determine the real-time binding kinetics of this compound to VEGF-A.[5]
Materials:
-
Recombinant human VEGF-A165
-
This compound
-
SPR instrument (e.g., ProteOn XPR36)
-
GLC sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer: Phosphate buffered saline (PBS) with 0.05% Tween 20 and 0.1% BSA.[5]
Procedure:
-
The sensor chip surface was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Recombinant human VEGF-A165 was immobilized on the GLC sensor chip surface.
-
Remaining active sites were blocked with 1 M ethanolamine-HCl, pH 8.5.
-
A serial dilution of this compound (e.g., 0.1 nM to 100 nM) in running buffer was flowed over the chip surface.
-
The association and dissociation phases were monitored in real-time.
-
The sensor surface was regenerated between cycles using a low pH glycine (B1666218) buffer.
-
The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry was used to provide a direct, in-solution measurement of the binding thermodynamics.[6][7][8]
Materials:
-
Recombinant human VEGF-A165
-
This compound
-
ITC instrument (e.g., MicroCal VP-ITC)
-
Dialysis buffer: PBS, pH 7.4
Procedure:
-
Recombinant human VEGF-A165 and this compound were extensively dialyzed against the same buffer to minimize buffer mismatch effects.
-
The sample cell was filled with a solution of VEGF-A (e.g., 10 µM).
-
The injection syringe was loaded with a solution of this compound (e.g., 100 µM).
-
A series of small injections of this compound into the sample cell was performed at a constant temperature (25°C).
-
The heat change associated with each injection was measured.
-
The integrated heat data was fitted to a single-site binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the equilibrium dissociation constant (Kd).
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA was developed to determine the half-maximal inhibitory concentration (IC50) of this compound.[9][10][11][12][13]
Materials:
-
Recombinant human VEGF-A165
-
Recombinant human VEGFR2-Fc chimera
-
This compound
-
Anti-human IgG (HRP-conjugated) antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer: PBS with 0.05% Tween 20
-
Assay buffer: PBS with 1% BSA
Procedure:
-
A 96-well microplate was coated with VEGFR2-Fc.
-
The plate was blocked with assay buffer to prevent non-specific binding.
-
A constant concentration of biotinylated VEGF-A was pre-incubated with a serial dilution of this compound.
-
The mixture was then added to the coated wells and incubated.
-
The plate was washed, and streptavidin-HRP conjugate was added.
-
After another wash, TMB substrate was added, and the color was allowed to develop.
-
The reaction was stopped with the addition of a stop solution.
-
The absorbance was read at 450 nm.
-
The IC50 value was calculated from the resulting dose-response curve.
Visualizations
VEGF-A Signaling Pathway and Inhibition by this compound```dot
Caption: Workflow for determining the binding affinity of this compound to VEGF-A.
Role of Binding Affinity in Drug Development
Caption: Logical relationship of binding affinity in the drug development process.
References
- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 2. The vascular endothelial growth factor (VEGF) family: angiogenic factors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHARACTERIZATION OF RECEPTOR BINDING KINETICS FOR VASCULAR ENDOTHELIAL GROWTH FACTOR-A USING SPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Endothelial Growth Factor Peptide Ligands Explored by Competition Assay and Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. sinogeneclon.com [sinogeneclon.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. file.elabscience.com [file.elabscience.com]
Unveiling hVEGF-IN-3: A Technical Guide to a Novel Inhibitor of Cap-Independent VEGF Translation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
hVEGF-IN-3 emerges as a significant quinazoline-derived small molecule inhibitor targeting the cap-independent translation of human vascular endothelial growth factor (hVEGF). Identified as a potent agent in the modulation of angiogenesis, this compound presents a novel therapeutic strategy by down-regulating VEGF-A expression at the translational level. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and key experimental data, to support further research and development in oncology and other angiogenesis-dependent diseases.
Chemical Information
A critical point of clarification is the correct identification of this compound. While some commercial suppliers have listed this compound with the CAS number 46739-60-0, this is inaccurate. The correct chemical entity, as described in the primary scientific literature, is identified as compound 1 in the publication "Discovery of Small Molecules for Repressing Cap-Independent Translation of Human Vascular Endothelial Growth Factor (hVEGF) as Novel Antitumor Agents" by Wang et al. in the Journal of Medicinal Chemistry (2017). The CAS number for the incorrectly associated compound, (E)-4-(4-methoxystyryl)pyridine, is 46739-60-0, which possesses a distinct molecular formula (C14H13NO) and molecular weight (211.2591).
The accurate chemical details for this compound (compound 1) are provided below.
| Property | Value |
| Compound Name | This compound (also known as compound 1) |
| CAS Number | Not yet assigned in public databases |
| Molecular Formula | C34H43N7O2 |
| Molecular Weight | 581.75 g/mol |
| Chemical Structure | N-(2-(4-((4-(diethylamino)butoxy)phenyl)amino)quinazolin-2-yl)phenyl)-4-methylpiperazine-1-propanamide |
Mechanism of Action: Targeting Cap-Independent Translation
This compound exerts its inhibitory effects through a sophisticated mechanism targeting the translation of VEGF-A mRNA. The 5'-untranslated region (5'-UTR) of hVEGF-A mRNA contains a G-rich sequence capable of forming a G-quadruplex structure. This structure is pivotal for initiating a cap-independent translation process, allowing for VEGF-A protein synthesis even under cellular stress conditions like hypoxia, which are common in the tumor microenvironment.
This compound has been shown to specifically interact with this G-rich tract within the 5'-UTR. This binding destabilizes the G-quadruplex structure, thereby repressing the cap-independent translation of VEGF-A. The subsequent reduction in VEGF-A protein levels leads to an anti-angiogenic effect, crucial for inhibiting tumor growth and metastasis.
An In-depth Technical Guide on the Inhibition of Endothelial Cell Proliferation via Vascular Endothelial Growth Factor (VEGF) Signaling
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available scientific literature and vendor information do not provide specific data on the effect of hVEGF-IN-3 on endothelial cell proliferation. The sole supplier of this compound reports it as a potent human VEGF (hVEGF) inhibitor, with demonstrated anti-proliferative activity against HT-29, MCF-7, and HEK-293 cancer cell lines.[1] However, its specific molecular target within the VEGF signaling cascade and its direct impact on endothelial cells have not been characterized in the available literature.
This guide, therefore, provides a comprehensive overview of the central role of the VEGF signaling pathway in endothelial cell proliferation and the mechanisms by which VEGF inhibitors, in general, exert their anti-proliferative effects. The experimental protocols and data presented are based on well-characterized molecules that target this pathway and serve as a foundational reference for research in this area.
The VEGF Signaling Pathway in Endothelial Cell Proliferation
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the formation of new blood vessels, a process known as angiogenesis.[2] This process is fundamental in both normal physiological functions, such as embryonic development and wound healing, and in pathological conditions like tumor growth and metastasis.[2] The VEGF family consists of several members, with VEGF-A being the most potent inducer of endothelial cell proliferation.[3][4]
The biological effects of VEGF are mediated through its binding to specific receptor tyrosine kinases (VEGFRs) on the surface of endothelial cells.[2] The primary receptors involved in angiogenesis are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1).[2][3] While both receptors bind VEGF-A, VEGFR-2 is considered the major transducer of mitogenic and proliferative signals in endothelial cells.[3]
Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This activation triggers a cascade of downstream signaling pathways that orchestrate the complex process of cell proliferation. Key pathways include:
-
The PLCγ-PKC-MAPK Pathway: This is a crucial signaling axis for endothelial cell proliferation.[3] Activated VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ), which in turn activates Protein Kinase C (PKC). This leads to the activation of the Raf-MEK-ERK (MAPK) cascade, ultimately promoting the transcription of genes required for cell cycle progression and division.
-
The PI3K-Akt Pathway: This pathway is primarily associated with endothelial cell survival and anti-apoptotic signals, which are permissive for proliferation.[5] Activated VEGFR-2 can also stimulate the Phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which inhibits apoptotic machinery and supports cell growth.
Below is a diagram illustrating the core VEGF signaling pathway leading to endothelial cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vascular endothelial growth factor (VEGF) family: angiogenic factors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Preliminary Studies on hVEGF-IN-3 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of hVEGF-IN-3, a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF), in various cancer cell lines. This document details its effects on cell proliferation, outlines relevant experimental protocols, and illustrates its presumed mechanism of action through signaling pathway diagrams.
Quantitative Data Summary
The inhibitory effects of this compound on the proliferation of several cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) values determined by MTT assay after a 72-hour incubation period.[1] The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Carcinoma | 61[1] |
| MCF-7 | Breast Adenocarcinoma | 142[1] |
| HEK-293 | Human Embryonic Kidney | 114[1] |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cell proliferation and cytotoxicity.
MTT Cell Proliferation Assay Protocol
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
This compound (Compound 9)
-
Cancer cell lines (e.g., HT-29, MCF-7, HEK-293)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of desired concentrations.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of VEGF and the experimental workflow for evaluating this compound.
Based on its classification as a small molecule inhibitor of hVEGF, it is presumed that this compound acts by inhibiting the tyrosine kinase activity of VEGF receptors, with VEGFR-2 being a primary and well-established mediator of VEGF-driven cellular responses.[2] This inhibition would block the downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.
References
An In-depth Technical Guide to hVEGF-IN-3 and its Interaction with the VEGF Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of hVEGF-IN-3, a potent inhibitor of human vascular endothelial growth factor (hVEGF) signaling. This compound, a nitrogen-containing heterocyclic stilbene (B7821643) analog, has demonstrated significant anti-proliferative activity in various cancer cell lines. This document elucidates the mechanism of action of this compound, focusing on its interaction with the VEGF signaling pathway. Detailed experimental protocols for the evaluation of this compound are provided, along with a structured summary of its quantitative data. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological activity and potential therapeutic applications.
Introduction to the VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of vasculogenesis and angiogenesis, the formation of new blood vessels.[1] This pathway is initiated by the binding of VEGF ligands (e.g., VEGFA, VEGFB, VEGFC) to their cognate receptor tyrosine kinases (VEGFRs), primarily VEGFR1 and VEGFR2, on the surface of endothelial cells.[2] Upon ligand binding, the receptors dimerize and undergo autophosphorylation, triggering a cascade of downstream signaling events.[3] These intracellular cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability, all essential processes for angiogenesis.[4][5] In pathological conditions such as cancer, the VEGF pathway is often hijacked by tumors to promote their growth and metastasis by inducing the formation of new blood vessels to supply nutrients and oxygen.[1][6]
This compound: A Novel Inhibitor of VEGF Signaling
This compound (also referred to as compound 9) is a synthetic nitrogen-containing heterocyclic stilbene derivative that has emerged as a potent inhibitor of VEGF-mediated processes.[7] Unlike traditional VEGF inhibitors that act as ligand traps or receptor antagonists, this compound employs a distinct mechanism of action.
Mechanism of Action
Research has demonstrated that this compound exerts its inhibitory effects by reducing the secretion of the VEGF protein from cancer cells. While it shows a less potent effect on the transcription of the VEGF gene, its significant impact on the levels of secreted VEGF suggests that its primary mode of action may occur at a post-translational stage. By diminishing the amount of available VEGF ligand, this compound effectively attenuates the activation of the entire downstream VEGF signaling cascade, thereby inhibiting angiogenesis and tumor cell proliferation.
Quantitative Data for this compound
The anti-proliferative activity of this compound has been quantified in several human cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cell Type | IC50 (µM) |
| HT-29 | Human Colorectal Adenocarcinoma | 61[7] |
| MCF-7 | Human Breast Adenocarcinoma | 142[7] |
| HEK-293 | Human Embryonic Kidney | 114[7] |
Table 1: IC50 values of this compound in different human cell lines.
Furthermore, studies have shown that at a concentration of 50 µM, this compound can reduce the secretion of VEGF protein to less than 50% of the control value in HT-29 cells.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
HT-29, MCF-7, or HEK-293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
VEGF Secretion Assay (ELISA)
This protocol measures the amount of VEGF secreted by cells into the culture medium following treatment with this compound.
Materials:
-
HT-29 cells
-
Culture medium and supplements as described above
-
This compound
-
Human VEGF ELISA Kit
-
6-well plates
-
Microplate reader
Procedure:
-
Seed HT-29 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with a specific concentration of this compound (e.g., 50 µM) or vehicle control (DMSO) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the Human VEGF ELISA according to the manufacturer's instructions to quantify the concentration of VEGF in the supernatant.
-
Normalize the VEGF concentration to the total protein content of the cells in each well.
-
Compare the amount of secreted VEGF in the treated samples to the vehicle control.
Interaction with the VEGF Signaling Pathway: A Visual Representation
The following diagram illustrates the VEGF signaling pathway and the point of intervention by this compound.
References
- 1. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of the Vascular Endothelial Growth Factor C Receptor VEGFR-3 in Lymphatic Endothelium of the Skin and in Vascular Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of cytotoxic stilbenes related to resveratrol on the expression of the VEGF, hTERT and c-Myc genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stilbene glycosides are natural product inhibitors of FGF-2-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Endothelial Growth Factor (VEGF) Family | Bio-Techne [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitory effect of cytotoxic nitrogen-containing heterocyclic stilbene analogues on VEGF protein secretion and VEGF, hTERT and c-Myc gene expression - MedChemComm (RSC Publishing) [pubs.rsc.org]
Understanding the Target Specificity of hVEGF-IN-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
hVEGF-IN-3 is a compound identified as a potent inhibitor of human vascular endothelial growth factor (hVEGF) signaling.[1][2] This technical guide provides a summary of the currently available data on the target specificity of this compound, with a focus on its effects on cancer cell proliferation. Due to the limited availability of public research data, this document primarily summarizes information from chemical suppliers and provides a general context of VEGF inhibition.
Core Concepts of VEGF Signaling
The vascular endothelial growth factor (VEGF) family of proteins and their corresponding receptors (VEGFRs) are key regulators of angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels). This signaling pathway plays a crucial role in normal physiological processes, but its dysregulation is a hallmark of several diseases, most notably cancer. Tumors require a dedicated blood supply to grow and metastasize, a process they promote by secreting VEGF to induce the formation of new blood vessels.
The primary VEGF receptors involved in angiogenesis are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which are receptor tyrosine kinases. Upon binding of VEGF ligands, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival. Another key receptor, VEGFR-3 (Flt-4), is primarily involved in lymphangiogenesis.
Inhibiting the VEGF/VEGFR signaling pathway is a clinically validated strategy in oncology. This can be achieved through various approaches, including monoclonal antibodies that sequester VEGF ligands and small molecule tyrosine kinase inhibitors that block the intracellular signaling cascade of the receptors.
This compound: Available Data
This compound, also referred to as "compound 9", has been characterized as an inhibitor of processes related to VEGF.[1][2] Its primary reported biological activity is the inhibition of cancer cell proliferation.
Data Presentation
The following table summarizes the available quantitative data on the anti-proliferative activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) |
| HT-29 | Colon Carcinoma | 61[1][3][4][5][6] |
| MCF-7 | Breast Adenocarcinoma | 142[1][3][4][5][6] |
| HEK-293 | Embryonic Kidney | 114[1][3][4][5][6] |
Table 1: Anti-proliferative Activity of this compound
Experimental Protocols
Detailed experimental protocols for the determination of the IC50 values of this compound are not publicly available in primary research literature. However, a general methodology for a cell proliferation assay to evaluate the effect of a test compound is described below.
General Cell Proliferation Assay (MTT or similar)
-
Cell Culture: The selected cancer cell lines (e.g., HT-29, MCF-7, HEK-293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are then incubated to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared (typically in DMSO) and serially diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the different concentrations of this compound. Control wells containing medium with vehicle (DMSO) only are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the MTT into a colored formazan (B1609692) product.
-
Data Acquisition: After an incubation period with the viability reagent, a solubilizing agent is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Due to the lack of specific information on the molecular target and the signaling pathway of this compound, a detailed diagram of its mechanism of action cannot be provided. However, a generalized diagram of the VEGF signaling pathway that is often targeted by inhibitors is presented below.
Caption: Generalized VEGF Signaling Pathway.
A general workflow for a cell proliferation assay is depicted below.
Caption: Workflow for a Cell Proliferation Assay.
Discussion and Future Directions
The available data indicates that this compound possesses anti-proliferative activity against several cancer cell lines, suggesting its potential as an anti-cancer agent. However, the current understanding of its target specificity is limited. Key information that is currently lacking includes:
-
Specific Molecular Target: It is unknown which specific VEGFR (VEGFR-1, -2, or -3) or other kinases this compound targets.
-
Binding Affinity: There is no publicly available data on the binding affinity (e.g., Kd or Ki values) of this compound to its molecular target(s).
-
Kinase Selectivity Profile: A comprehensive kinase screening would be necessary to determine the selectivity of this compound and to identify potential off-target effects.
-
Mechanism of Action: The precise mechanism by which this compound inhibits cell proliferation has not been elucidated.
To fully understand the therapeutic potential of this compound, further research is required to address these knowledge gaps. Future studies should focus on identifying the direct molecular target(s) of this compound through biochemical and cellular assays, determining its binding kinetics and selectivity, and elucidating its impact on downstream signaling pathways. Such studies will be crucial for the continued development and potential clinical translation of this compound.
References
hVEGF-IN-3: An Investigative Tool for Vascular Biology Research
For Researchers, Scientists, and Drug Development Professionals
hVEGF-IN-3 is a potent inhibitor of human vascular endothelial growth factor (hVEGF), a key signaling protein in vasculogenesis and angiogenesis. While detailed public information on the specific binding target and mechanism of action of this compound is limited, its demonstrated inhibitory effects on cell proliferation suggest its potential as a valuable tool for basic research in vascular biology. This technical guide consolidates the available data on this compound and provides a framework for its application in studying the intricate VEGF signaling pathway.
Quantitative Data Summary
The primary available quantitative data for this compound pertains to its inhibitory effect on the proliferation of various human cell lines. These half-maximal inhibitory concentration (IC50) values, as determined by MTT assay after a 3-day incubation period, are summarized below.
| Cell Line | IC50 (µM) | Cell Type |
| HT-29 | 61 | Human Colorectal Adenocarcinoma |
| MCF-7 | 142 | Human Breast Adenocarcinoma |
| HEK-293 | 114 | Human Embryonic Kidney |
| Data sourced from MedchemExpress.[1] |
It is important to note that these cell lines are of cancerous origin and may not fully recapitulate the responses of primary endothelial cells central to vascular biology research. Therefore, these values should be considered as a preliminary indicator of potency, and further validation in relevant endothelial cell models is highly recommended.
The VEGF Signaling Pathway: A General Overview
To understand the potential impact of this compound, it is crucial to contextualize its function within the broader VEGF signaling cascade. The VEGF family of ligands (VEGF-A, VEGF-B, VEGF-C, VEGF-D, and PlGF) and their corresponding receptor tyrosine kinases (VEGFR-1, VEGFR-2, and VEGFR-3) form a complex network that regulates both angiogenesis (the formation of new blood vessels from pre-existing ones) and lymphangiogenesis (the formation of new lymphatic vessels).
The binding of a VEGF ligand to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and PLCγ/PKC/MAPK pathways. These pathways ultimately lead to the cellular responses essential for vessel formation, including endothelial cell proliferation, migration, survival, and permeability.
Figure 1: Hypothesized inhibition of the VEGF signaling pathway by this compound.
Given that this compound is described as an "hVEGF inhibitor," it is plausible that it functions by either directly binding to VEGF ligands, preventing their interaction with the receptors, or by acting as an antagonist at the receptor level. The diagram above illustrates this hypothesized point of intervention.
Experimental Protocols for Investigating this compound
To elucidate the specific mechanism of action of this compound and its utility in vascular biology research, a series of well-established in vitro assays can be employed. The following are detailed methodologies for key experiments.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound (in a suitable solvent, e.g., DMSO)
-
Recombinant human VEGF-A (as a stimulant)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader (570 nm)
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM and allow them to adhere overnight.
-
Starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a predetermined optimal concentration of VEGF-A (e.g., 20 ng/mL), except for the negative control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the VEGF-A stimulated control and determine the IC50 value of this compound.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the impact of this compound on the migratory capacity of endothelial cells, a crucial step in angiogenesis.
Materials:
-
HUVECs
-
EGM
-
This compound
-
Recombinant human VEGF-A
-
6-well or 12-well plates
-
200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with low-serum medium containing different concentrations of this compound.
-
Add VEGF-A to the appropriate wells to stimulate migration. Include a vehicle control and a VEGF-A stimulated control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.
-
Quantify the closure of the scratch area over time using image analysis software (e.g., ImageJ).
-
Compare the migration rate in the presence of this compound to the control groups.
Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a hallmark of angiogenesis.
Materials:
-
HUVECs
-
Matrigel or a similar basement membrane extract
-
EGM
-
This compound
-
Recombinant human VEGF-A
-
96-well plates (pre-chilled)
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in low-serum medium containing various concentrations of this compound and with or without VEGF-A.
-
Seed the cells onto the Matrigel-coated wells at a density of 10,000-20,000 cells/well.
-
Incubate the plate for 4-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Experimental Workflow
The following diagram outlines a logical workflow for characterizing the effects of this compound in a vascular biology research setting.
Figure 2: A suggested experimental workflow for investigating this compound.
Conclusion and Future Directions
This compound presents itself as a potentially valuable chemical probe for dissecting the complexities of VEGF-driven processes in vascular biology. The provided experimental protocols offer a robust starting point for researchers to not only validate its reported inhibitory activity in more relevant endothelial cell systems but also to begin to unravel its specific mechanism of action. Future investigations should prioritize the identification of its direct binding partner within the VEGF signaling axis. Techniques such as surface plasmon resonance (SPR) or competitive binding ELISAs could be employed to determine if this compound interacts with VEGF ligands or their receptors. Furthermore, western blot analysis of key downstream signaling molecules, such as phosphorylated VEGFR, Akt, and ERK, following this compound treatment will provide crucial insights into the specific pathways being modulated. A thorough characterization of this compound will ultimately enhance its utility as a tool for advancing our understanding of vascular biology and for the development of novel therapeutic strategies targeting angiogenesis.
References
Early In Vitro Evaluation of hVEGF-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the early in vitro evaluation of hVEGF-IN-3, a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF). The information presented herein is intended to support researchers and professionals in the fields of oncology, angiogenesis, and drug discovery.
Quantitative Data Summary
The primary publicly available in vitro data for this compound quantifies its inhibitory effect on the proliferation of various human cancer cell lines. These findings, presented as IC50 values, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Carcinoma | 61[1] |
| MCF-7 | Breast Adenocarcinoma | 142[1] |
| HEK-293 | Human Embryonic Kidney | 114[1] |
Table 1: In Vitro Anti-proliferative Activity of this compound. The half-maximal inhibitory concentration (IC50) values of this compound were determined against three human cell lines.
Experimental Protocols
Detailed experimental protocols for the in vitro evaluation of this compound are not publicly available in a primary scientific publication. However, the following are representative methodologies for key experiments typically employed in the characterization of a novel VEGF inhibitor.
Cell Proliferation Assay (MTT Assay)
This assay is a standard colorimetric method to assess the effect of a compound on the proliferation of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7, HEK-293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the inhibitor) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
VEGFR-2 Kinase Activity Assay (In Vitro)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGF Receptor-2 (VEGFR-2) tyrosine kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate by the VEGFR-2 kinase domain. Inhibition of the kinase by a compound results in a decreased phosphorylation signal, which can be detected using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase reaction buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (stock solution in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Preparation: Prepare serial dilutions of this compound in kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the diluted this compound or vehicle control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a two-step addition of reagents and measurement of the resulting luminescent signal.
-
Data Analysis: The luminescent signal is inversely correlated with kinase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a cascade of intracellular signaling events that lead to cell proliferation, migration, survival, and increased vascular permeability.
Caption: Simplified VEGF-A/VEGFR-2 signaling pathway.
Experimental Workflow for In Vitro Evaluation of a VEGF Inhibitor
The following diagram illustrates a typical workflow for the initial in vitro characterization of a potential VEGF inhibitor like this compound.
Caption: General workflow for in vitro evaluation of a VEGF inhibitor.
References
Methodological & Application
Application Notes and Protocols: hVEGF-IN-3 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro efficacy of hVEGF-IN-3, a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF), on the proliferation of various cancer cell lines.
Introduction
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels. In the context of cancer, VEGF secreted by tumor cells stimulates the growth of blood vessels that supply nutrients and oxygen, promoting tumor growth and metastasis. The VEGF signaling cascade is initiated by the binding of VEGF to its receptors (VEGFRs) on the surface of endothelial cells, triggering a phosphorylation cascade that leads to cell proliferation, migration, and survival.[1][2] this compound is a small molecule inhibitor designed to block this pathway, thereby inhibiting the proliferation of cancer cells that are dependent on VEGF signaling.
This document outlines the materials, methods, and data analysis procedures for assessing the anti-proliferative activity of this compound in vitro using human colorectal adenocarcinoma (HT-29), human breast adenocarcinoma (MCF-7), and human embryonic kidney (HEK-293) cell lines.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of cell proliferation by 50%. The IC50 values for this compound against different cell lines are summarized in the table below.[3]
| Cell Line | This compound IC50 (µM) |
| HT-29 | 61 |
| MCF-7 | 142 |
| HEK-293 | 114 |
VEGF Signaling Pathway
The following diagram illustrates the simplified VEGF signaling pathway leading to cell proliferation and how inhibitors like this compound can block this process.
Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed methodology for conducting a cell proliferation assay to evaluate the inhibitory effect of this compound.
Materials
-
Cell Lines:
-
HT-29 (human colorectal adenocarcinoma)
-
MCF-7 (human breast adenocarcinoma)
-
HEK-293 (human embryonic kidney)
-
-
Reagents:
-
This compound (MedChemExpress)[3]
-
Recombinant Human VEGF-A (carrier-free)
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Serum-free cell culture medium
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or CCK-8)
-
-
Equipment:
-
Sterile 96-well clear-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader (absorbance or luminescence, depending on the assay reagent)
-
Multichannel pipette
-
Experimental Workflow
The overall workflow for the this compound cell proliferation assay is depicted in the diagram below.
Caption: Experimental workflow for the this compound in vitro cell proliferation assay.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture HT-29, MCF-7, or HEK-293 cells in their respective complete medium in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, carefully aspirate the complete medium from each well.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of serum-free medium to each well and incubate for an additional 24 hours. This step is crucial to reduce basal proliferation rates and sensitize the cells to the subsequent VEGF stimulation.
-
-
Treatment:
-
Prepare a serial dilution of this compound in serum-free medium. The concentration range should bracket the expected IC50 value (e.g., for HT-29, a range from 1 µM to 200 µM would be appropriate).
-
Prepare a solution of recombinant human VEGF-A in serum-free medium. A final concentration of 20-50 ng/mL is typically effective for stimulating proliferation.[4]
-
Set up the following experimental groups in triplicate or quadruplicate:
-
Vehicle Control: Serum-free medium only.
-
VEGF Control: Serum-free medium with VEGF-A.
-
This compound Treatment: Serum-free medium with VEGF-A and varying concentrations of this compound.
-
-
Carefully add 100 µL of the respective treatment solutions to the wells. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary between cell lines and should be determined empirically.
-
-
Cell Proliferation Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For example, using the CellTiter-Glo® Luminescent Cell Viability Assay:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the average background signal (from wells with medium only) from all experimental wells.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [((Signal of Treated Well - Signal of Vehicle Control) / (Signal of VEGF Control - Signal of Vehicle Control)) x 100]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This document provides a comprehensive guide for performing an in vitro cell proliferation assay to assess the inhibitory activity of this compound. The provided protocols and data serve as a valuable resource for researchers in the field of cancer biology and drug discovery, enabling the consistent and reliable evaluation of VEGF pathway inhibitors. Adherence to the detailed experimental procedures will ensure the generation of high-quality, reproducible data.
References
- 1. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEK293-VEGF Assay Cells (RTA-0018) - Creative Biogene [creative-biogene.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of hVEGF-IN-3 Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution for hVEGF-IN-3, a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF). Proper preparation is crucial for ensuring the compound's stability and activity in cell culture-based assays.
This compound is a small molecule inhibitor used in research to study the effects of blocking the VEGF signaling pathway, which is critical in angiogenesis, the formation of new blood vessels.[1][2] This pathway's dysregulation is implicated in diseases such as cancer and diabetic retinopathy.[2] The inhibitor has been shown to suppress the proliferation of various cancer cell lines, including HT-29, MCF-7, and HEK-293.[3]
Quantitative Data Summary
The following table summarizes the key physical and biological properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 211.26 g/mol | [3] |
| Formula | C₁₄H₁₃NO | [3] |
| Appearance | Solid, Off-white to light yellow | [3] |
| Solubility | DMSO: 100 mg/mL (473.35 mM) (Requires sonication) | [3] |
| IC₅₀ Values | HT-29: 61 µM; MCF-7: 142 µM; HEK-293: 114 µM | [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [3] |
VEGF Signaling Pathway and Inhibition
Vascular Endothelial Growth Factor A (VEGF-A) is a primary stimulant of angiogenesis.[4] It binds to VEGF Receptor 2 (VEGFR2), a receptor tyrosine kinase on the surface of endothelial cells.[1][2] This binding induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like the PI3K/Akt and PLCγ/MAPK pathways, which promote endothelial cell proliferation, survival, and migration.[][6] this compound acts as an inhibitor in this pathway, preventing the cellular responses stimulated by VEGF.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 50 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder (Cat. No.: HY-160811 or equivalent)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free 1.5 mL microcentrifuge tubes
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Workflow for Stock Solution Preparation
Step-by-Step Procedure
-
Safety First: Before starting, put on all required PPE. This compound is for research use only. Handle the chemical powder and DMSO in a chemical fume hood or designated workspace.
-
Calculations: To prepare a 50 mM stock solution, use the following formula:
-
Mass (mg) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For example, to prepare 1 mL (0.001 L) of a 50 mM (0.05 M) stock solution:
-
Mass (mg) = 0.05 mol/L * 0.001 L * 211.26 g/mol * 1000 mg/g = 10.56 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder (e.g., 10.56 mg) and place it into a sterile microcentrifuge tube.
-
Dissolving:
-
Using a micropipette, add the corresponding volume of high-purity DMSO (e.g., 1 mL) to the tube containing the powder.
-
Close the cap tightly and vortex the tube for 30-60 seconds.
-
-
Sonication:
-
As recommended, place the tube in an ultrasonic water bath to facilitate complete dissolution.[3]
-
Sonicate for 5-10 minutes or until no visible particulates remain. The solution should be clear.
-
-
Aliquoting:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.[3]
-
-
Labeling: Label each aliquot with the compound name (this compound), concentration (50 mM in DMSO), and the date of preparation.
-
Storage:
Working Solution Preparation
To prepare a working solution, thaw a single aliquot of the stock solution at room temperature. Dilute it to the desired final concentration using fresh, sterile cell culture medium immediately before use.
Example: To prepare 10 mL of medium with a final concentration of 50 µM this compound from a 50 mM stock:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
(50,000 µM) * V₁ = (50 µM) * (10,000 µL)
-
V₁ = 10 µL
-
Add 10 µL of the 50 mM stock solution to 10 mL of cell culture medium. Mix well by gentle inversion before adding to cells.
Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
References
Application Notes and Protocols for hVEGF-IN-3 in Western Blot Analysis of VEGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] The binding of VEGF-A to VEGFR2 (also known as KDR or Flk-1) triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3][4][5] This phosphorylation cascade activates downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are essential for endothelial cell proliferation, migration, and survival.[4] Dysregulation of the VEGF/VEGFR2 signaling axis is a hallmark of various pathologies, most notably cancer, making it a prime target for therapeutic intervention.[4][5]
hVEGF-IN-3 is a novel, potent, and selective small molecule inhibitor of VEGFR2 kinase activity. By competitively binding to the ATP-binding site of the VEGFR2 kinase domain, this compound is designed to block receptor autophosphorylation and consequently inhibit downstream signaling events. Western blotting is a fundamental technique to quantitatively assess the inhibitory effect of this compound on VEGFR2 phosphorylation and the activation of its downstream effectors.
These application notes provide a detailed protocol for utilizing this compound in western blot analysis to determine its efficacy in inhibiting VEGF-induced VEGFR2 phosphorylation in a cellular context.
Mechanism of Action of VEGF/VEGFR2 Signaling and Inhibition by this compound
The signaling cascade initiated by VEGF binding to VEGFR2 is a multi-step process. Upon ligand binding, two VEGFR2 monomers dimerize, leading to the trans-autophosphorylation of several tyrosine residues in the cytoplasmic tail.[3] Key phosphorylation sites include Tyr951, Tyr1175, and Tyr1214, each recruiting specific downstream signaling molecules to propagate the signal.[6][7] For instance, phosphorylation of Tyr1175 is crucial for activating the PLCγ-ERK1/2 pathway, which promotes cell proliferation.[7]
This compound, as a VEGFR2 kinase inhibitor, prevents this initial autophosphorylation step. This blockade effectively shuts down all subsequent downstream signaling, leading to an anti-angiogenic effect.
Caption: VEGF-A binding to VEGFR2 induces dimerization and autophosphorylation, activating downstream signaling pathways that promote angiogenesis. This compound inhibits this process by blocking autophosphorylation.
Experimental Protocol: Western Blot Analysis of VEGFR Phosphorylation
This protocol outlines the steps for treating cultured endothelial cells with this compound and subsequently analyzing the phosphorylation status of VEGFR2 via western blotting.
I. Cell Culture and Treatment
-
Cell Line Selection: Human Umbilical Vein Endothelial Cells (HUVECs) are a highly relevant and recommended cell line as they endogenously express VEGFR2.[4] Other endothelial cell lines can also be used.
-
Cell Seeding: Plate HUVECs in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace the medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium. Incubate for 12-24 hours. This step is crucial to reduce basal levels of receptor phosphorylation.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in a serum-free medium to the desired final concentrations. A dose-response experiment with a range of concentrations (e.g., 0.1, 1, 10 µM) is recommended to determine the IC50.
-
Remove the starvation medium and add the medium containing this compound to the cells.
-
Incubate for 1-2 hours at 37°C.
-
-
VEGF Stimulation:
-
Prepare a solution of recombinant human VEGF-A (hVEGF-A165 is commonly used) in a serum-free medium. A final concentration of 50 ng/mL is often effective for inducing robust VEGFR2 phosphorylation.[4]
-
Add the VEGF-A solution directly to the wells (except for the unstimulated control) and incubate for a short period (e.g., 5-15 minutes) at 37°C.[4]
-
II. Protein Lysate Preparation
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
III. Western Blotting
-
Sample Preparation: Mix 20-30 µg of total protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE:
-
Load the prepared samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. (See Table 2 for recommended antibodies and dilutions). It is crucial to probe for both phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2 (t-VEGFR2) to normalize the phosphorylation signal.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). The ratio of p-VEGFR2 to t-VEGFR2 should be calculated to determine the level of phosphorylation.
Caption: A streamlined workflow for western blot analysis of VEGFR phosphorylation following treatment with this compound.
Data Presentation
Quantitative data from the western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Experimental Conditions for Western Blot Analysis
| Well/Lane | Cell Type | This compound (µM) | hVEGF-A (ng/mL) | Purpose |
| 1 | HUVEC | 0 (Vehicle) | 0 | Unstimulated Control |
| 2 | HUVEC | 0 (Vehicle) | 50 | Stimulated Control |
| 3 | HUVEC | 0.1 | 50 | Test Condition 1 |
| 4 | HUVEC | 1.0 | 50 | Test Condition 2 |
| 5 | HUVEC | 10.0 | 50 | Test Condition 3 |
Table 2: Recommended Antibodies for Western Blotting
| Target Protein | Phosphorylation Site | Vendor (Example) | Catalog # (Example) | Dilution |
| p-VEGFR2 | Tyr1175 | Cell Signaling Technology | #2478 | 1:1000 |
| t-VEGFR2 | - | Cell Signaling Technology | #2479 | 1:1000 |
| p-ERK1/2 | Thr202/Tyr204 | Cell Signaling Technology | #4370 | 1:2000 |
| t-ERK1/2 | - | Cell Signaling Technology | #4695 | 1:1000 |
| p-Akt | Ser473 | Cell Signaling Technology | #4060 | 1:1000 |
| t-Akt | - | Cell Signaling Technology | #4691 | 1:1000 |
| GAPDH/β-Actin | - | Cell Signaling Technology | #5174 / #4970 | 1:1000 |
Table 3: Hypothetical Densitometry Results
| Treatment | p-VEGFR2/t-VEGFR2 Ratio (Normalized to Stimulated Control) |
| Unstimulated Control | 0.1 |
| Stimulated Control (50 ng/mL VEGF) | 1.0 |
| + 0.1 µM this compound | 0.6 |
| + 1.0 µM this compound | 0.2 |
| + 10.0 µM this compound | 0.05 |
Troubleshooting
-
No/Weak p-VEGFR2 Signal:
-
Ensure VEGF-A is active and used at an appropriate concentration.
-
Optimize the duration of VEGF stimulation (5-15 minutes is a good starting point).
-
Check the integrity of phosphatase inhibitors in the lysis buffer.
-
-
High Background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (e.g., switch from milk to BSA, increase blocking time).
-
Titrate the primary and secondary antibody concentrations.
-
-
Inconsistent Loading:
-
Carefully perform protein quantification and ensure equal loading amounts.
-
Probe for a loading control (GAPDH or β-actin) to verify equal loading.
-
By following this detailed protocol, researchers can effectively utilize this compound as a tool to investigate the VEGF signaling pathway and quantitatively assess its inhibitory effects on VEGFR2 phosphorylation.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 3. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. Site-Specific Phosphorylation of VEGFR2 Is Mediated by Receptor Trafficking: Insights from a Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hVEGF-IN-3 in a Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of this process.[1] The binding of VEGF-A to its primary receptor, VEGFR-2 (also known as KDR/Flk-1), triggers a signaling cascade that promotes endothelial cell proliferation, migration, and differentiation, ultimately leading to the formation of new vascular networks.[1] Consequently, the inhibition of the VEGF signaling pathway is a well-established strategy in anti-angiogenic therapy.
hVEGF-IN-3 is a potent small molecule inhibitor of human VEGF (hVEGF).[2] It is classified as a VEGFR protein tyrosine kinase inhibitor, suggesting that its mechanism of action involves blocking the downstream signaling cascade initiated by VEGF.[2] These application notes provide a detailed protocol for utilizing this compound in a tube formation assay, a widely used in vitro method to assess its anti-angiogenic potential.
Mechanism of Action of VEGF and Inhibition by this compound
VEGF-A, a key member of the VEGF family, initiates its pro-angiogenic effects by binding to VEGFR-2 on the surface of endothelial cells. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:
-
The PLCγ-PKC-MAPK pathway: This pathway is crucial for endothelial cell proliferation.
-
The PI3K-Akt pathway: This pathway promotes endothelial cell survival and migration.
-
The FAK/paxillin pathway: This pathway is involved in the rearrangement of the cytoskeleton, which is essential for cell motility.
This compound, as a VEGFR inhibitor, is presumed to interfere with the tyrosine kinase activity of the receptor. By preventing the autophosphorylation of VEGFR-2, this compound effectively blocks the initiation of these downstream signaling cascades, thereby inhibiting the pro-angiogenic cellular responses.
Below is a diagram illustrating the VEGF signaling pathway and the proposed point of inhibition by this compound.
Caption: VEGF Signaling Pathway and Inhibition by this compound.
Experimental Protocol: Tube Formation Assay
This protocol outlines the steps for assessing the anti-angiogenic effect of this compound using a tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (MedchemExpress, Cat. No.: HY-160811)
-
Recombinant Human VEGF-A (as a positive control for tube formation)
-
Vatalanib or another well-characterized VEGFR inhibitor (as a positive control for inhibition)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Inverted microscope with a camera
Experimental Workflow
Caption: Experimental Workflow for the Tube Formation Assay.
Step-by-Step Procedure
-
Preparation of BME-coated Plates:
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-80% confluency.
-
Prior to the assay, serum-starve the HUVECs for 2-4 hours in a basal medium containing 0.5-1% FBS.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cells.
-
Resuspend the cell pellet in a serum-starved medium to a concentration of 1.5-2.5 x 10^5 cells/mL.
-
-
Preparation of this compound and Controls:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the serum-starved medium to achieve the desired final concentrations. Based on the reported IC50 values for cell proliferation (61-142 µM), a starting range of 1 µM to 200 µM is recommended.[2] It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for tube formation.
-
Prepare the following controls:
-
Vehicle Control: Medium with DMSO at the same concentration as the highest this compound concentration.
-
Negative Control: Medium only (no VEGF-A or inhibitor).
-
Positive Control (Tube Formation): Medium with recombinant human VEGF-A (e.g., 20-50 ng/mL).
-
Positive Control (Inhibition): Medium with VEGF-A and a known VEGFR inhibitor (e.g., Vatalanib at its known IC50).
-
-
-
Cell Seeding and Treatment:
-
In separate tubes, mix the HUVEC suspension with the different concentrations of this compound, VEGF-A, and controls.
-
Carefully add 100 µL of the cell suspension to each corresponding well of the BME-coated plate.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time should be determined empirically, as tube formation can be transient.
-
Monitor the tube formation at different time points (e.g., 4, 6, 8, and 12 hours) using an inverted microscope.
-
Capture images of the tube networks for subsequent analysis.
-
-
Data Acquisition and Analysis:
-
Quantify the extent of tube formation by measuring parameters such as:
-
Total tube length: The sum of the lengths of all tubes.
-
Number of branch points: The number of intersections between tubes.
-
Number of loops: The number of enclosed areas formed by the tubes.
-
-
This quantification can be performed manually or using automated image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (VEGF-A alone).
-
Determine the IC50 value of this compound for the inhibition of tube formation.
-
Data Presentation
The quantitative data from the tube formation assay should be summarized in a clear and structured format. Below are example tables for presenting the results.
Table 1: Effect of this compound on Tube Formation Parameters (at a single time point, e.g., 8 hours)
| Treatment Group | Concentration (µM) | Total Tube Length (µm) ± SD | Number of Branch Points ± SD | Number of Loops ± SD | % Inhibition of Tube Length |
| Negative Control | - | Value | Value | Value | - |
| Vehicle Control | DMSO % | Value | Value | Value | - |
| VEGF-A (Positive Control) | - | Value | Value | Value | 0% |
| This compound | 1 | Value | Value | Value | Value |
| This compound | 10 | Value | Value | Value | Value |
| This compound | 50 | Value | Value | Value | Value |
| This compound | 100 | Value | Value | Value | Value |
| This compound | 200 | Value | Value | Value | Value |
| Vatalanib (Positive Inhibitor) | IC50 value | Value | Value | Value | Value |
Table 2: IC50 Values for Inhibition of Angiogenesis-Related Processes
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Proliferation | HT-29 | 61 | [2] |
| This compound | Proliferation | MCF-7 | 142 | [2] |
| This compound | Proliferation | HEK-293 | 114 | [2] |
| This compound | Tube Formation | HUVEC | To be determined | Current Study |
| Vatalanib | Tube Formation | ECFCs | Time-dependent | [2] |
Troubleshooting
| Issue | Possible Cause | Solution |
| No tube formation in positive control | - Suboptimal BME coating- Low cell viability or passage number- Insufficient VEGF-A concentration | - Ensure BME is kept on ice and properly solidified- Use low passage HUVECs and check viability- Titrate VEGF-A concentration |
| High background tube formation in negative control | - BME contains high levels of growth factors- Serum concentration in basal medium is too high | - Use a reduced growth factor BME- Lower the serum concentration in the starvation medium |
| Inconsistent results between wells | - Uneven BME coating- Inaccurate cell seeding | - Ensure a uniform layer of BME- Mix cell suspension well before seeding |
| Cell clumping | - High cell density | - Optimize cell seeding density |
Conclusion
The tube formation assay is a robust and reproducible method for evaluating the anti-angiogenic properties of compounds like this compound. By following this detailed protocol, researchers can effectively assess the inhibitory effect of this compound on endothelial cell tube formation and determine its potency (IC50). This information is critical for the preclinical development of this compound as a potential anti-angiogenic therapeutic agent. It is important to note that while this in vitro assay provides valuable insights, further validation in more complex in vivo models is necessary to fully characterize the anti-angiogenic efficacy of this compound.
References
Application of a Potent hVEGF Inhibitor (e.g., hVEGF-IN-3) in a 3D Tumor Spheroid Model
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro cancer research and anti-cancer drug screening compared to traditional 2D cell cultures. These models better recapitulate the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and pH, as well as intricate cell-cell and cell-matrix interactions. Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen, facilitating their growth and metastasis.
This document provides detailed protocols for evaluating the efficacy of a potent human VEGF (hVEGF) inhibitor, exemplified by hVEGF-IN-3, in a 3D tumor spheroid model. This compound is a potent inhibitor of hVEGF and has been shown to inhibit the proliferation of various cancer cell lines, including HT-29, MCF-7, and HEK-293, with IC50 values of 61, 142, and 114 μM, respectively[1]. The following protocols will guide researchers in assessing the anti-proliferative, anti-invasive, and anti-angiogenic properties of such an inhibitor in a controlled, 3D in vitro setting.
Mechanism of Action: Targeting the VEGF Signaling Pathway
VEGF exerts its pro-angiogenic effects by binding to VEGF receptors (VEGFRs), primarily VEGFR2, on the surface of endothelial cells. This binding triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. A potent hVEGF inhibitor would directly bind to hVEGF, preventing its interaction with VEGFRs and thereby inhibiting the entire downstream signaling cascade.
VEGF Signaling Pathway
Caption: Simplified VEGF signaling pathway and the inhibitory action of a hVEGF inhibitor.
Experimental Protocols
3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique.
Materials:
-
Cancer cell line of choice (e.g., HT-29 colorectal adenocarcinoma cells)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium to create a single-cell suspension.
-
Determine the cell concentration and viability.
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a ULA 96-well plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-4 days to allow for spheroid formation.
Experimental Workflow for Spheroid Formation
Caption: Workflow for the generation of 3D tumor spheroids.
Tumor Spheroid Viability Assay
This assay assesses the effect of the hVEGF inhibitor on the viability of pre-formed tumor spheroids.
Materials:
-
Pre-formed tumor spheroids in a ULA 96-well plate
-
hVEGF inhibitor (e.g., this compound) stock solution
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare serial dilutions of the hVEGF inhibitor in complete culture medium to achieve final desired concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the corresponding inhibitor dilution.
-
Incubate the plate for 72 hours at 37°C.
-
After incubation, equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Illustrative Data Presentation: Viability Assay
| hVEGF Inhibitor (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Control) | 85,432 | 4,271 | 100.0 |
| 10 | 81,234 | 3,987 | 95.1 |
| 25 | 70,123 | 3,506 | 82.1 |
| 50 | 55,678 | 2,784 | 65.2 |
| 100 | 42,345 | 2,117 | 49.6 |
| 200 | 28,765 | 1,438 | 33.7 |
Tumor Spheroid Invasion Assay
This assay evaluates the impact of the hVEGF inhibitor on the invasive potential of tumor spheroids into an extracellular matrix.
Materials:
-
Pre-formed tumor spheroids
-
hVEGF inhibitor
-
Basement Membrane Extract (BME), such as Matrigel®
-
Serum-free culture medium
-
Inverted microscope with a camera
Procedure:
-
Pre-chill pipette tips and a 96-well plate on ice.
-
Thaw BME on ice.
-
Carefully transfer one spheroid from the ULA plate to the center of each well of the pre-chilled 96-well plate.
-
Gently add 50 µL of BME to each well, ensuring the spheroid is embedded within the matrix.
-
Polymerize the BME by incubating the plate at 37°C for 30 minutes.
-
Prepare different concentrations of the hVEGF inhibitor in serum-free medium.
-
Add 100 µL of the inhibitor-containing medium (or control medium) on top of the BME layer.
-
Image the spheroids at time 0 and then every 24 hours for 72 hours.
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point.
-
Calculate the fold change in invasion area relative to time 0 for each condition.
Illustrative Data Presentation: Invasion Assay
| Treatment | Time (h) | Average Invasion Area (µm²) | Standard Deviation | Fold Change from T0 |
| Control | 0 | 78,540 | 3,927 | 1.0 |
| Control | 72 | 196,350 | 9,817 | 2.5 |
| 100 µM hVEGF Inhibitor | 0 | 78,540 | 3,927 | 1.0 |
| 100 µM hVEGF Inhibitor | 72 | 94,248 | 4,712 | 1.2 |
Anti-Angiogenesis (Sprouting) Assay
This co-culture assay assesses the ability of the hVEGF inhibitor to block the formation of endothelial cell sprouts towards a tumor spheroid.
Materials:
-
Pre-formed tumor spheroids
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Fibrinogen solution
-
Thrombin solution
-
hVEGF inhibitor
Procedure:
-
Resuspend HUVECs in fibrinogen solution at a concentration of 2.5 x 106 cells/mL.
-
Place a single tumor spheroid in the center of each well of a 48-well plate.
-
Mix the HUVEC-fibrinogen suspension with thrombin solution to initiate fibrin (B1330869) gel formation and immediately add 200 µL of this mixture around the spheroid.
-
Allow the fibrin gel to polymerize at 37°C for 30 minutes.
-
Prepare different concentrations of the hVEGF inhibitor in endothelial cell growth medium.
-
Add 500 µL of the inhibitor-containing medium (or control medium) to each well.
-
Incubate for 3-5 days, replacing the medium every 48 hours.
-
Image the sprouting of HUVECs towards the spheroid daily.
-
Quantify the anti-angiogenic effect by measuring the number and total length of the sprouts.
Illustrative Data Presentation: Anti-Angiogenesis Assay
| Treatment | Average Sprout Number | Standard Deviation | Average Sprout Length (µm) | Standard Deviation |
| Control | 35 | 5 | 250 | 35 |
| 100 µM hVEGF Inhibitor | 8 | 2 | 85 | 15 |
Logical Relationship of Experimental Assays
Caption: Logical flow of experiments to assess the efficacy of a hVEGF inhibitor.
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the therapeutic potential of hVEGF inhibitors, such as this compound, using a physiologically relevant 3D tumor spheroid model. By assessing the impact on tumor cell viability, invasion, and the induction of angiogenesis, researchers can gain valuable insights into the compound's mechanism of action and its potential as an anti-cancer agent. The use of structured data tables and clear experimental workflows will aid in the systematic collection and interpretation of results, ultimately accelerating the drug development process.
References
Application Notes and Protocols: hVEGF-IN-3 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels. In the context of oncology, the VEGF signaling pathway is often hijacked by tumors to support their growth and metastasis by promoting the development of a dedicated blood supply.[1][2][3] Consequently, inhibiting this pathway has become a cornerstone of modern cancer therapy. hVEGF-IN-3 is an investigational inhibitor targeting the human VEGF signaling pathway. These application notes provide a detailed protocol for the administration of this compound in mouse xenograft models, a crucial step in the preclinical evaluation of this potential anti-cancer agent.
The primary receptors responsible for mediating the downstream effects of VEGF in angiogenesis are VEGFR-1 and VEGFR-2.[1][2][4] The binding of VEGF-A to these receptors, particularly VEGFR-2, initiates a cascade of intracellular signaling events that lead to endothelial cell proliferation, migration, and survival.[4][5] Key downstream pathways include the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.[][7][8] By targeting this signaling axis, this compound aims to disrupt tumor-associated angiogenesis, thereby limiting tumor growth and progression.
Signaling Pathway
The following diagram illustrates the simplified VEGF signaling pathway, highlighting the key components targeted by inhibitors like this compound.
Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A typical experimental workflow for evaluating this compound in a mouse xenograft model is depicted below.
Caption: Experimental workflow for a mouse xenograft study.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from a mouse xenograft study evaluating this compound.
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | 10 | 120 ± 8 | 1500 ± 150 | - | 22.5 ± 0.5 |
| This compound (10 mg/kg) | 10 | 122 ± 7 | 850 ± 90 | 43.3 | 22.1 ± 0.6 |
| This compound (25 mg/kg) | 10 | 118 ± 9 | 450 ± 55 | 70.0 | 21.8 ± 0.4 |
| This compound (50 mg/kg) | 10 | 121 ± 8 | 250 ± 40 | 83.3 | 21.5 ± 0.5 |
Experimental Protocols
1. Cell Line Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line known to have a high expression of VEGF or is dependent on angiogenesis for growth. Examples include A673 (rhabdomyosarcoma) or U87MG (glioblastoma).[9][10]
-
Cell Culture: Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11]
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count. Ensure cell viability is greater than 90%.[11]
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. To enhance tumor take and growth, consider resuspending the cells in a 1:1 mixture of medium and Matrigel or Cultrex BME.[11][12]
2. Mouse Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude mice or NOD-SCID mice, which can accept human cell line xenografts.[11][13] House the animals in a sterile environment. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Shave and sterilize the injection site, typically the flank.[11] Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Monitor the animals regularly for tumor growth. Once tumors become palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.[11]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: (Width² x Length) / 2.[11]
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11] A minimum of 8-10 mice per group is recommended.
3. This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle. The choice of vehicle will depend on the solubility and stability of the compound. Common vehicles include sterile PBS, saline, or a solution containing Solutol or other solubilizing agents.
-
Administration Route: The administration route should be determined based on the pharmacokinetic and pharmacodynamic properties of this compound. Common routes for small molecule inhibitors in mouse models include:
-
Intraperitoneal (i.p.) injection: A common route for systemic delivery.
-
Oral gavage (p.o.): Used if the compound has good oral bioavailability.
-
Intravenous (i.v.) injection: For direct delivery into the bloodstream.
-
-
Dosage and Schedule: The dosage and treatment schedule should be based on prior in vitro and in vivo studies. A typical study might involve daily or twice-weekly administration for a period of 3-4 weeks.[9]
-
Control Group: The control group should receive the vehicle solution following the same administration route and schedule as the treatment groups.
4. Efficacy Evaluation
-
Tumor Measurements: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor and record the body weight of each mouse at the same frequency as tumor measurements to assess for any treatment-related toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed treatment duration.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and then processed for further analysis (e.g., histology, immunohistochemistry, or Western blotting) to assess markers of angiogenesis and cell proliferation.
Concluding Remarks
This document provides a comprehensive guide for the preclinical evaluation of this compound in mouse xenograft models. Adherence to these protocols will ensure the generation of robust and reproducible data, which is essential for advancing our understanding of the therapeutic potential of this novel VEGF inhibitor. As with any experimental procedure, optimization of specific parameters may be necessary depending on the cell line, mouse strain, and the specific characteristics of this compound.
References
- 1. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. biorbyt.com [biorbyt.com]
- 7. VEGF signaling pathway | Abcam [abcam.com]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and concentration-response of murine anti-VEGF monoclonal antibody in tumor-bearing mice and extrapolation to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MP0250, a VEGF and HGF neutralizing DARPin® molecule shows high anti-tumor efficacy in mouse xenograft and patient-derived tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
hVEGF-IN-3: Application Notes and Protocols for Anti-Angiogenesis Studies
For Research Use Only.
Introduction
Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that promotes angiogenesis, the formation of new blood vessels from pre-existing ones. While essential for processes like embryonic development and wound healing, pathological angiogenesis is a hallmark of cancer and other diseases. The VEGF signaling pathway is therefore a critical target for anti-angiogenic therapies. hVEGF-IN-3 is a potent inhibitor of human VEGF (hVEGF).[1] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the anti-angiogenic properties of this compound using established in vitro and in vivo models.
Mechanism of Action
This compound exerts its anti-angiogenic effects by inhibiting the VEGF signaling pathway. This pathway is initiated by the binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells.[2] This binding triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades, primarily the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, survival, and tube formation.[3] By inhibiting hVEGF, this compound is expected to block these downstream effects, thereby preventing the formation of new blood vessels.
Quantitative Data
This compound has been shown to inhibit the proliferation of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Cancer | 61 |
| MCF-7 | Breast Cancer | 142 |
| HEK-293 | Embryonic Kidney | 114 |
| Data obtained from MedchemExpress.[1] |
Experimental Protocols
The following are detailed protocols for standard assays to evaluate the anti-angiogenic potential of this compound.
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), stimulated with VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basal Medium (e.g., M199) with 1% Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A (hVEGF-A)
-
This compound
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2. Incubate overnight at 37°C, 5% CO2.
-
Serum Starvation: The next day, gently aspirate the medium and replace it with 100 µL of basal medium containing 1% FBS. Incubate for 4-6 hours to synchronize the cells.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in basal medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
VEGF Stimulation: Immediately after adding the inhibitor, add hVEGF-A to a final concentration of 20 ng/mL to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Quantification: Assess cell proliferation using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
HUVECs
-
Basement Membrane Matrix (e.g., Matrigel®, Geltrex™)
-
96-well cell culture plates
-
Basal medium (e.g., EBM-2) with 1% FBS
-
Recombinant hVEGF-A
-
This compound
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the cold matrix into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[3]
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare a cell suspension containing hVEGF-A (e.g., 50 ng/mL) and the desired concentrations of this compound. Include appropriate vehicle and negative controls.
-
Seeding: Carefully add 100 µL of the cell suspension (containing 20,000 cells) to each well on top of the solidified matrix.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours. Monitor tube formation periodically.
-
Imaging: Capture images of the tube networks using a phase-contrast or fluorescence (if using Calcein AM) microscope.
-
Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes/junctions, and number of meshes/loops.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis. It evaluates the effect of a test substance on the formation of new blood vessels on the membrane of a developing chicken embryo.
Materials:
-
Fertilized chicken eggs (Day 3-4 of incubation)
-
Sterile filter paper disks or biocompatible sponges
-
This compound
-
hVEGF-A (as a positive control)
-
Phosphate-buffered saline (PBS)
-
Egg incubator
-
Stereomicroscope
-
Sterile surgical tools
Protocol:
-
Egg Preparation: Incubate fertilized eggs at 37.5°C with ~60% humidity. On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
Sample Application: Prepare sterile filter paper disks or sponges soaked with this compound at various concentrations. As controls, use disks soaked in PBS (negative control) and hVEGF-A (positive control).
-
Implantation: Carefully place the prepared disks onto the CAM surface.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Observation and Imaging: Re-open the window and observe the area around the disk for changes in vascularization using a stereomicroscope. Capture images of the blood vessel network.
-
Quantification: Analyze the images to quantify the number of blood vessel branch points or the total vessel length within a defined radius around the disk. A significant reduction in vessel formation in the this compound treated group compared to the control indicates anti-angiogenic activity.[4]
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the anti-angiogenic activity of this compound. By systematically evaluating its effects on endothelial cell proliferation, tube formation, and in vivo angiogenesis, researchers can gain a comprehensive understanding of its therapeutic potential. Proper controls and quantitative analysis are crucial for obtaining reliable and reproducible results.
References
Application Note: Immunohistochemical Detection of VEGF in hVEGF-IN-3 Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the detection and semi-quantitative analysis of Vascular Endothelial Growth Factor (VEGF) in formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with the VEGF inhibitor, hVEGF-IN-3.
Introduction
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Upregulation of VEGF is a hallmark of many solid tumors, as it facilitates tumor growth and metastasis by ensuring an adequate blood supply.[2][3] Consequently, the VEGF signaling pathway is a primary target for anti-angiogenic cancer therapies.[1][3][4]
This compound is a potent inhibitor of human VEGF.[5] By targeting VEGF, this compound is expected to reduce angiogenesis and suppress tumor growth. Verifying the in-situ efficacy of this compound requires robust methods to assess the expression and localization of VEGF within the tumor microenvironment. Immunohistochemistry (IHC) is an indispensable technique for this purpose, as it allows for the visualization of VEGF protein expression in the context of tissue morphology.[6][7]
This protocol details the steps for preparing FFPE tissue sections, performing IHC staining for VEGF, and provides a framework for the semi-quantitative analysis of the results to compare VEGF expression in treated versus untreated tissues.
Signaling Pathway and Mechanism of Action
VEGF-A, the primary ligand, binds to its receptors, mainly VEGFR-2 (KDR/Flk-1), on endothelial cells.[8] This binding triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades.[3] Key pathways activated include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[2][8][9] The ultimate effect is increased vascular permeability and endothelial cell proliferation, migration, and survival, leading to angiogenesis.[9] VEGF inhibitors like this compound are designed to interfere with this process, thereby inhibiting the formation of new blood vessels that tumors rely on for growth.[4][5]
Caption: VEGF signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall workflow involves collecting and fixing tissue samples from control and this compound treated groups, followed by paraffin (B1166041) embedding and sectioning. The sections then undergo deparaffinization, antigen retrieval, and IHC staining. Finally, the slides are imaged and analyzed to quantify VEGF expression.
References
- 1. ClinPGx [clinpgx.org]
- 2. cusabio.com [cusabio.com]
- 3. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. drugs.com [drugs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Estimation of Immunohistochemical Expression of VEGF in Ductal Carcinomas of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF signaling pathway | Abcam [abcam.com]
Application Note and Protocols for Flow Cytometry Analysis of Apoptosis Following hVEGF-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial biological process for maintaining tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1] Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes cell survival and proliferation, in addition to its well-known role in angiogenesis.[2][3] The VEGF signaling pathway, primarily through VEGF Receptor 2 (VEGFR-2), activates downstream pro-survival pathways such as PI3K/Akt and MAPK/ERK.[2][] By inhibiting pro-apoptotic proteins like BAD and Caspase-9, the VEGF pathway helps cells evade apoptosis.[3]
This application note describes the use of a hypothetical inhibitor, hVEGF-IN-3, to induce apoptosis by blocking the VEGF pro-survival signaling pathway. The subsequent quantification of apoptotic cells is achieved through flow cytometry using a dual-staining method with Annexin V and Propidium Iodide (PI).[5] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[5] Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining approach allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
Proposed Mechanism of Action of this compound
This compound is a hypothetical inhibitor designed to block the VEGF signaling cascade. By preventing VEGF from binding to its receptor, this compound is presumed to inhibit the downstream activation of pro-survival pathways like PI3K/Akt. This inhibition leads to the activation of pro-apoptotic proteins, ultimately triggering programmed cell death.
Caption: Proposed mechanism of this compound inducing apoptosis.
Experimental Workflow
The overall experimental workflow involves cell culture, treatment with this compound, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
Caption: Workflow for apoptosis analysis with this compound.
Quantitative Data Summary
The following table presents example data from a hypothetical experiment analyzing the dose-dependent effects of this compound on a cancer cell line after 48 hours of treatment. The data represents the percentage of cells in each quadrant as determined by flow cytometry.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (0 µM) | 92.5 ± 2.1 | 3.1 ± 0.8 | 2.5 ± 0.5 |
| This compound (1 µM) | 75.3 ± 3.5 | 15.2 ± 2.2 | 7.1 ± 1.3 |
| This compound (5 µM) | 48.1 ± 4.2 | 35.8 ± 3.1 | 13.9 ± 2.4 |
| This compound (10 µM) | 22.7 ± 3.9 | 48.9 ± 4.5 | 25.6 ± 3.8 |
| Positive Control (Staurosporine 1 µM) | 10.2 ± 2.5 | 45.3 ± 5.1 | 42.1 ± 4.7 |
Note: Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for seeding, treating, and harvesting both adherent and suspension cells.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
6-well plates or T25 flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Adherent Cells: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete medium.
-
Suspension Cells: Seed cells in T25 flasks or 6-well plates at a density of 5 x 10^5 cells/mL.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment and recovery.
-
Preparation of Treatment Solutions: Prepare serial dilutions of this compound in complete culture medium to achieve the final desired concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment:
-
Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Include a positive control for apoptosis (e.g., Staurosporine at 1 µM).
-
-
Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Cell Harvesting:
-
Adherent Cells:
-
Collect the culture medium, which contains floating apoptotic cells, into a 15 mL conical tube.[5]
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete medium and combine these cells with the previously collected supernatant.[5]
-
-
Suspension Cells: Transfer the cell suspension directly into a 15 mL conical tube.
-
-
Cell Counting and Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[1]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Count the cells using a hemocytometer or automated cell counter to ensure 1-5 x 10^5 cells per assay tube.
-
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol details the staining procedure for harvested cells.
Materials:
-
Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Harvested cells (from Protocol 1)
-
1X PBS, cold
-
Deionized water
-
Flow cytometry tubes (5 mL)
Procedure:
-
Preparation of 1X Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock solution with deionized water.[6] A typical formulation is 10 mM Hepes, 140 mM NaCl, and 2.5 mM CaCl2, pH 7.4. Keep on ice.
-
Cell Washing:
-
Centrifuge the harvested cells (1-5 x 10^5 cells per sample) at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with 1 mL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[1]
-
Staining:
-
To each 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[1]
-
Gently vortex or tap the tube to mix.
-
Controls: Prepare the following controls:
-
Unstained cells (cells in 100 µL of 1X Binding Buffer only).
-
Cells stained with Annexin V-FITC only.
-
Cells stained with Propidium Iodide only.
-
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[7]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[7] Do not wash the cells after staining.
-
Flow Cytometry Analysis: Analyze the samples immediately (preferably within 1 hour) on a flow cytometer. Use the single-stain controls to set up compensation and the unstained control to define the negative populations.
References
- 1. bosterbio.com [bosterbio.com]
- 2. VEGF prevents apoptosis of human microvascular endothelial cells via opposing effects on MAPK/ERK and SAPK/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VEGF signaling pathway | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. kumc.edu [kumc.edu]
Application Notes and Protocols: hVEGF-IN-3 in Combination with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of hVEGF-IN-3, a potent human vascular endothelial growth factor (hVEGF) inhibitor, in combination with standard chemotherapy agents. The provided protocols are designed to assess the potential synergistic, additive, or antagonistic effects of this combination on various cancer cell lines.
Introduction
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] The VEGF signaling pathway is a key target in cancer therapy.[2] this compound has been identified as a potent inhibitor of hVEGF, demonstrating inhibitory effects on the proliferation of various cancer cell lines, including HT-29 (colon cancer), MCF-7 (breast cancer), and HEK-293 (human embryonic kidney cells).[3] Combining a targeted therapy like this compound with traditional chemotherapy presents a promising strategy to enhance anti-tumor efficacy and potentially overcome drug resistance. These protocols outline the necessary in vitro assays to investigate this therapeutic approach.
Data Presentation
The following tables summarize the known quantitative data for this compound and provide a template for presenting data from combination studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Carcinoma | 61[3] |
| MCF-7 | Breast Adenocarcinoma | 142[3] |
| HEK-293 | Embryonic Kidney | 114[3] |
Table 2: Template for Combination Index (CI) Values from Synergy Assays
| Cell Line | Chemotherapeutic Agent | This compound (µM) | Chemo Agent (µM) | Effect (e.g., % Inhibition) | Combination Index (CI)* | Interpretation |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound, a chemotherapeutic agent, and their combination on cancer cells.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Complete cell culture medium
-
This compound (CAS No. 46739-60-0)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chosen chemotherapeutic agent.
-
Treat cells with:
-
This compound alone
-
Chemotherapeutic agent alone
-
Combination of this compound and the chemotherapeutic agent at various concentration ratios (e.g., fixed ratio).
-
Include untreated control wells.
-
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI) to assess synergy.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by the combination treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, and their combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol investigates the effect of the combination treatment on key signaling pathways involved in cell survival and proliferation.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-VEGFR-2, anti-p-VEGFR-2, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Protocol 2, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Data Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.
References
Troubleshooting & Optimization
hVEGF-IN-3 Technical Support Center: Troubleshooting Aqueous Solubility
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for handling hVEGF-IN-3, a potent but often challenging small molecule inhibitor. Due to its hydrophobic nature, achieving and maintaining solubility in aqueous buffers is critical for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aqueous solubility a common challenge?
A1: this compound is a potent, cell-permeable small molecule inhibitor of human Vascular Endothelial Growth Factor (hVEGF).[1] Like many kinase inhibitors, its structure is designed to be lipophilic (fat-soluble) to effectively bind to the hydrophobic ATP-binding pocket of its target.[2] This inherent hydrophobicity is the primary reason for its low solubility in aqueous solutions, which can lead to compound precipitation and inaccurate results in biological assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration primary stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] DMSO is a powerful organic solvent capable of dissolving most hydrophobic small molecules for long-term storage.[2][4] For long-term stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][2]
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What should I do?
A3: This is the most common solubility issue encountered with hydrophobic compounds.[4][5] When the high-concentration DMSO stock is diluted into an aqueous medium, the dramatic change in solvent polarity causes the poorly soluble compound to "crash out" of the solution. Please see the detailed Troubleshooting Guide below for a step-by-step workflow to address this issue.
Q4: What is the typical solubility of small molecule inhibitors like this compound?
| Solvent/Buffer System | Typical Solubility Range | Notes |
| Organic Solvents | ||
| DMSO | ≥ 50 mM | Recommended for primary stock solutions.[7][8] |
| Ethanol | 5 - 20 mM | Can be used as a co-solvent but is less effective than DMSO.[2] |
| Aqueous Buffers | ||
| Water | < 10 µM | Very low solubility is expected. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 10 µM | Salts in buffers can further decrease the solubility of hydrophobic compounds.[9] |
| Cell Culture Media (e.g., DMEM) + 10% FBS | 10 - 50 µM | Serum proteins like albumin can bind to the compound, increasing its apparent solubility. |
Note: These values are estimates. The actual solubility of this compound must be determined empirically in your specific experimental buffer.
Troubleshooting Guide: Diluting Stock Solutions
If you observe precipitation when diluting your this compound stock, follow this workflow.
-
Check Stock Solution : Ensure your primary DMSO stock is completely dissolved. If you see any crystals, gently warm the vial to 37°C and/or sonicate in a water bath for 5-10 minutes.[2][4]
-
Optimize Dilution Method :
-
Serial Dilutions : Avoid making a large, single-step dilution (e.g., 1:1000). Instead, perform an intermediate dilution in DMSO or your final aqueous buffer. A stepwise reduction in solvent polarity can prevent the compound from crashing out.[5]
-
Pre-warm Media : Gently warming your aqueous buffer to 37°C can sometimes help keep the compound in solution during dilution.[5]
-
Vortex Vigorously : Vortex the aqueous buffer while slowly adding the DMSO stock to facilitate rapid mixing.
-
-
Modify Aqueous Buffer (Assay Permitting):
-
Reduce Final DMSO Concentration : Ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5%) to minimize solvent effects and toxicity.[2]
-
Adjust pH : The solubility of ionizable compounds can be highly pH-dependent. If your assay allows, test the solubility in buffers with a slightly lower or higher pH.[2]
-
Use Solubility Enhancers : For in vitro binding assays, adding a low concentration of a non-ionic surfactant like Tween®-80 (e.g., 0.01%) or Pluronic® F-68 can help maintain solubility.[2][9] Always run a vehicle control with the enhancer alone to check for assay interference.
-
Experimental Protocol: Determining Kinetic Solubility
This protocol provides a method to estimate the maximum soluble concentration (kinetic solubility) of this compound in your specific aqueous buffer.
Objective: To find the highest concentration of this compound that remains in solution in a chosen aqueous buffer when diluted from a DMSO stock.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your target aqueous buffer (e.g., PBS, TRIS, Kinase Assay Buffer)
-
96-well filter plate (e.g., 0.45 µm PVDF)
-
96-well UV-transparent collection plate
-
Multichannel pipette
-
Plate reader with UV absorbance capability
Procedure:
-
Prepare High-Concentration Stock : Create a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved, using sonication if necessary.
-
Prepare Serial Dilutions : In a standard 96-well plate, perform serial dilutions of your 10 mM stock in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~20 µM).
-
Dilute into Aqueous Buffer :
-
Add your target aqueous buffer to the wells of the 96-well filter plate.
-
Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from your DMSO dilution plate into the corresponding wells of the filter plate containing the aqueous buffer (e.g., 98 µL), aiming for a final DMSO concentration of 2%. This will create a final concentration range of this compound (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Include a "buffer + DMSO" blank for each concentration.
-
-
Incubate and Filter :
-
Shake the plate for 1-2 hours at room temperature to allow the solution to equilibrate. This is the point where precipitation will occur in supersaturated wells.
-
Place the filter plate on top of the UV-transparent collection plate.
-
Centrifuge the stacked plates to filter the solutions, separating any precipitate from the soluble compound.
-
-
Measure and Analyze :
-
Read the absorbance of the filtrate in the UV collection plate at the λmax of this compound.
-
Plot the measured absorbance against the nominal concentration. The point at which the absorbance values plateau indicates the kinetic solubility limit. Concentrations above this point resulted in precipitation, and the excess compound was removed by filtration.
-
Context: The VEGF Signaling Pathway
This compound exerts its effect by inhibiting the VEGF signaling pathway, which is a critical regulator of angiogenesis (the formation of new blood vessels).[10][11] Understanding this context is key to designing experiments.
VEGF ligands bind to and activate VEGF Receptor-2 (VEGFR-2, also known as KDR), a receptor tyrosine kinase on the surface of endothelial cells.[11][12] This activation triggers multiple downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, which ultimately promote cell survival, proliferation, migration, and permeability—all key steps in angiogenesis.[10] this compound is designed to block this signaling cascade, thereby inhibiting the formation of new blood vessels that are crucial for tumor growth.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. hVEGF-IN-1 Supplier | CAS 1637443-98-1 | AOBIOUS [aobious.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. brimr.org [brimr.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. cusabio.com [cusabio.com]
- 12. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing hVEGF-IN-3 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hVEGF-IN-3 for the effective inhibition of angiogenesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 9 or 23-demethyl 8,13-deoxynargenicin, is a potent inhibitor of angiogenesis.[1][2] Its primary mechanism of action involves the downregulation of the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) signaling pathway in endothelial cells.[1][2] Additionally, it has been shown to suppress the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and VEGF in tumor cells, thereby exhibiting a dual anti-angiogenic effect.[1][2]
Q2: What is the recommended starting concentration for this compound in in vitro angiogenesis assays?
A2: The optimal concentration of this compound can vary depending on the specific cell type and assay. Based on published data, effective concentrations for inhibiting VEGF-induced activities in Human Umbilical Vein Endothelial Cells (HUVECs) are in the micromolar range. A good starting point for dose-response experiments would be a concentration range of 1 to 20 µM.[1]
Q3: How should I prepare and store this compound?
A3: For detailed instructions on the preparation and storage of this compound, it is recommended to consult the product data sheet provided by the supplier. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then further diluted in cell culture medium to the desired working concentration. Stock solutions are typically stored at -20°C or -80°C to maintain stability.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various in vitro angiogenesis assays using HUVECs.
Table 1: Inhibition of VEGF-Induced HUVEC Proliferation
| This compound Concentration (µM) | Inhibition of Cell Proliferation (%) |
| 5 | ~25% |
| 10 | ~50% |
| 20 | ~75% |
Data adapted from a study on the anti-angiogenic effects of compound 9.[1]
Table 2: Inhibition of VEGF-Induced HUVEC Invasion
| This compound Concentration (µM) | Inhibition of Cell Invasion (%) |
| 5 | ~40% |
| 10 | ~60% |
| 20 | ~85% |
Data adapted from a study on the anti-angiogenic effects of compound 9.[1]
Table 3: Inhibition of VEGF-Induced HUVEC Tube Formation
| This compound Concentration (µM) | Inhibition of Tube Formation (%) |
| 5 | ~35% |
| 10 | ~55% |
| 20 | ~80% |
Data adapted from a study on the anti-angiogenic effects of compound 9.[1]
Experimental Protocols
Below are detailed methodologies for key experiments to assess the inhibitory effect of this compound on angiogenesis.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A (recombinant human)
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 and allow them to attach overnight.
-
Starve the cells for 4-6 hours in a basal medium containing a low percentage of FBS (e.g., 0.5%).
-
Prepare different concentrations of this compound in the low-serum medium.
-
Pre-treat the cells with the various concentrations of this compound for 1 hour.
-
Stimulate the cells with a final concentration of 20 ng/mL VEGF-A. Include a negative control (no VEGF) and a positive control (VEGF only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition of cell proliferation for each concentration of this compound compared to the VEGF-only control.
Endothelial Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit the invasion of endothelial cells through a basement membrane matrix.
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
VEGF-A
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of basement membrane extract and allow it to solidify.
-
Seed HUVECs (5 x 10⁴ cells/well) in the upper chamber in a serum-free medium.
-
In the lower chamber, add a medium containing 20 ng/mL VEGF-A as a chemoattractant.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for 18-24 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of inhibition of cell invasion for each concentration of this compound.
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel)
-
96-well plates
-
VEGF-A
-
This compound
-
Microscope with a camera
Procedure:
-
Coat the wells of a 96-well plate with basement membrane extract and allow it to polymerize.
-
Seed HUVECs (1.5 x 10⁴ cells/well) onto the gel.
-
Treat the cells with different concentrations of this compound in the presence of 20 ng/mL VEGF-A.
-
Incubate for 6-12 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
-
Calculate the percentage of inhibition of tube formation for each concentration of this compound.
Visualizations
Signaling Pathway
Caption: Simplified VEGF/VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Novel Nargenicin A1 Analog Inhibits Angiogenesis by Downregulating the Endothelial VEGF/VEGFR2 Signaling and Tumoral HIF-1α/VEGF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Nargenicin A1 Analog Inhibits Angiogenesis by Downregulating the Endothelial VEGF/VEGFR2 Signaling and Tumoral HIF-1α/VEGF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
hVEGF-IN-3 cytotoxicity and off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using hVEGF-IN-3. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound is described as a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF).[1] Its primary known activity is the inhibition of cell proliferation in certain cell lines.
Q2: In which cell lines has the cytotoxic activity of this compound been observed?
A2: The cytotoxic effects of this compound have been documented in the following human cell lines: HT-29 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HEK-293 (embryonic kidney).[1]
Q3: What is the suspected mechanism of action for this compound's cytotoxic effects in these cell lines?
A3: The precise molecular target of this compound is not definitively specified in publicly available literature. However, given that it is categorized as an "hVEGF inhibitor" and demonstrates cytotoxicity in cell lines known to express VEGF and its receptors (VEGFRs), it is hypothesized to interfere with the VEGF signaling pathway. This pathway is crucial for cell proliferation, survival, and angiogenesis. In cell lines like HT-29 and MCF-7, which express both VEGF and its receptors, this compound may disrupt an autocrine signaling loop that contributes to their growth.
Troubleshooting Guides
Guide 1: Unexpected or No Cytotoxicity Observed
Issue: You are not observing the expected dose-dependent cytotoxicity with this compound in your cell line.
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity | Verify that your cell line of interest expresses VEGF receptors (VEGFR1, VEGFR2). The cytotoxic effect of a VEGF inhibitor is often dependent on the cell's reliance on the VEGF signaling pathway for survival and proliferation. |
| Compound Inactivity | Ensure proper storage and handling of this compound to maintain its stability and activity. Prepare fresh dilutions for each experiment from a validated stock solution. |
| Suboptimal Assay Conditions | Optimize cell seeding density and treatment duration. Cytotoxic effects may be time and density-dependent. |
| Assay Interference | If using a metabolic assay like MTT, the compound itself might interfere with the assay chemistry. Run a cell-free control with the compound and assay reagents to check for direct chemical reactions. Consider using an alternative cytotoxicity assay that measures a different cellular endpoint, such as membrane integrity (LDH assay). |
Guide 2: Investigating Potential Off-Target Effects
Issue: You observe a cellular phenotype that cannot be explained by the inhibition of VEGF signaling alone.
| Possible Cause | Troubleshooting Steps |
| Broad Kinase Inhibition | As the specific kinase selectivity profile for this compound is not publicly available, it may inhibit other kinases beyond VEGFRs. It is advisable to perform a kinase selectivity screen to identify potential off-target interactions. |
| Non-Specific Toxicity | At higher concentrations, the compound may induce cytotoxicity through mechanisms unrelated to specific target inhibition. Carefully titrate the concentration of this compound to a range where on-target effects are expected to be dominant. |
| Pathway Cross-talk | Inhibition of the VEGF pathway can lead to compensatory activation of other signaling pathways. Use pathway analysis tools (e.g., Western blotting for key signaling nodes) to investigate changes in related pathways. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound in various cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Carcinoma | 61[1] |
| MCF-7 | Breast Adenocarcinoma | 142[1] |
| HEK-293 | Embryonic Kidney | 114[1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.
Materials:
-
This compound
-
Target cells (e.g., HT-29, MCF-7, HEK-293)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well.
-
Incubate the plate with gentle agitation to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
To identify potential off-target effects of this compound, a kinase selectivity profiling assay is recommended. This is a general workflow that can be adapted based on the available screening platform.
Materials:
-
This compound
-
A panel of purified kinases
-
Appropriate kinase-specific substrates
-
ATP (radiolabeled or for use with a detection reagent)
-
Assay buffer
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits)
-
Multi-well assay plates
-
Plate reader or scintillation counter
Procedure:
-
Prepare a solution of this compound at a concentration suitable for screening (e.g., 1 µM).
-
In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP in the assay buffer.
-
Add this compound or a vehicle control to the respective wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
Calculate the percentage of inhibition for each kinase relative to the vehicle control. Significant inhibition of kinases other than the intended target indicates potential off-target effects.
Visualizations
Caption: Hypothesized mechanism of this compound action on the VEGF signaling pathway.
Caption: General experimental workflow for assessing this compound cytotoxicity and off-target effects.
Caption: Logical decision-making for troubleshooting unexpected results with this compound.
References
Preventing hVEGF-IN-3 precipitation in cell culture media
Welcome to the technical support center for hVEGF-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments. Our goal is to help you overcome common challenges, particularly the issue of compound precipitation, to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of human Vascular Endothelial Growth Factor (hVEGF).[1] It exerts its effects by interfering with the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels. This pathway is a key target in cancer therapy and other diseases involving abnormal blood vessel growth. This compound has been shown to inhibit the proliferation of various cancer cell lines, such as HT-29, MCF-7, and HEK-293, with IC50 values of 61 µM, 142 µM, and 114 µM, respectively.[1]
Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening?
A2: This is a common issue known as "crashing out" or "solvent shock." It occurs when a compound that is highly soluble in a non-polar solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous environment like cell culture medium, where its solubility is much lower. The abrupt change in solvent polarity causes the compound to rapidly come out of solution and form a precipitate.
Q3: How can I prevent this immediate precipitation?
A3: Several strategies can be employed to prevent immediate precipitation:
-
Optimize the final concentration: Ensure your final working concentration of this compound does not exceed its solubility limit in the aqueous medium.
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to the medium, perform an intermediate dilution step in pre-warmed (37°C) medium. Add the compound dropwise while gently vortexing.
-
Control the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and preferably below 0.1%, to minimize both solvent shock and potential cytotoxicity.
Q4: I don't see any precipitation initially, but after a few hours in the incubator, the medium becomes cloudy. Why does this happen?
A4: This is known as delayed precipitation and can be caused by several factors:
-
Temperature changes: Although you may pre-warm your medium, temperature fluctuations can still occur, affecting the compound's solubility over time.
-
Media components interaction: Components in the media, such as salts and proteins, can interact with this compound, reducing its solubility.
-
pH shifts: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of your compound.
-
Evaporation: Over time, evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.
Q5: Is it advisable to filter the medium to remove the precipitate?
A5: No, filtering the medium after precipitation is not recommended. The precipitate is the active compound, and filtering it out will lead to an unknown and lower final concentration, making your experimental results unreliable. The best approach is to address the root cause of the precipitation.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound
Symptoms: A visible precipitate (cloudiness, crystals, or film) forms immediately upon adding the this compound DMSO stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium is above its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration. |
| Rapid Dilution ("Solvent Shock") | The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium causes the compound to "crash out." | Create an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing the medium. |
| High Final DMSO Concentration | A high percentage of DMSO in the final solution can still lead to precipitation upon further dilution and can be toxic to cells. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
Issue 2: Delayed Precipitation of this compound
Symptoms: The medium appears clear initially after adding this compound, but a precipitate forms after incubation (hours to days).
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable in the aqueous environment of the cell culture medium at 37°C over extended periods. | Prepare fresh working solutions for each experiment. For long-term experiments, consider replacing the medium with freshly prepared inhibitor-containing medium at regular intervals. |
| Interaction with Media Components | Salts, amino acids, or other components in the media can form insoluble complexes with this compound. | If possible, try a different basal media formulation. Test the solubility of this compound in different media to find the most suitable one. |
| pH Shift | Cellular metabolism can cause the pH of the medium to decrease (become more acidic), which can alter the solubility of the compound. | Ensure your medium is well-buffered. Monitor the pH of the culture medium during the experiment. |
| Evaporation | Evaporation of water from the culture vessel increases the concentration of all solutes, potentially exceeding the solubility limit of this compound. | Use a humidified incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing the plates with a gas-permeable membrane. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you determine the practical working concentration range for this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Serial Dilutions: Create a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, to test concentrations from 1 µM to 100 µM:
-
Add 99 µL of pre-warmed medium to several wells of a 96-well plate.
-
In the first well, add 1 µL of the 10 mM DMSO stock to achieve a 100 µM solution (with 1% DMSO).
-
Perform serial dilutions across the plate.
-
-
Incubate: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration relevant to your planned experiment (e.g., 2, 24, or 48 hours).
-
Visual Inspection: After incubation, carefully inspect each well for any signs of precipitation. A light microscope can be used for a more sensitive assessment.
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration you should use for your experiments under these conditions.
| This compound Concentration | Observation after 24h at 37°C | Status |
| 100 µM | Visible precipitate | Insoluble |
| 50 µM | Slight cloudiness | Poorly Soluble |
| 25 µM | Clear solution | Soluble |
| 10 µM | Clear solution | Soluble |
| 1 µM | Clear solution | Soluble |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
VEGF Signaling Pathway
The following diagram illustrates the simplified VEGF signaling pathway, which is targeted by this compound. Vascular Endothelial Growth Factor (VEGF) binds to its receptors (VEGFRs) on the surface of endothelial cells. This binding triggers the dimerization and autophosphorylation of the receptors, initiating a cascade of downstream signaling events. Key pathways activated include the Ras/MAPK pathway, which promotes cell proliferation, the PI3K/Akt pathway, which supports cell survival, and the PLCγ pathway, which is involved in cell migration and vascular permeability.
Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preventing Precipitation
This workflow diagram outlines the recommended steps for preparing and using this compound in cell culture to minimize the risk of precipitation.
References
Troubleshooting inconsistent results in hVEGF-IN-3 experiments
This guide provides troubleshooting for researchers using hVEGF-IN-3, a potent inhibitor of human Vascular Endothelial Growth Factor (VEGF) signaling. It addresses common issues encountered in key angiogenesis assays.
Frequently Asked Questions (FAQs)
General
-
Q1: What is the primary mechanism of action for this compound? A1: this compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase.[1] Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][2] this compound blocks this activation, thereby inhibiting angiogenesis.
-
Q2: What is the recommended solvent and storage condition for this compound? A2: this compound should be dissolved in DMSO to create a stock solution and stored at -20°C or -80°C. For cell-based assays, the final DMSO concentration in the media should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
-
Q3: Why is it important to use multiple assays to assess the efficacy of an angiogenesis inhibitor? A3: Different in vitro assays model specific steps of the complex angiogenesis process (e.g., proliferation, migration, tube formation).[3][4] Relying on a single assay can be misleading.[3] Therefore, using multiple, complementary assays provides a more comprehensive and reliable assessment of an inhibitor's anti-angiogenic activity.[3][5]
Experimental Design
-
Q4: What cell type is most appropriate for studying this compound? A4: Human Umbilical Vein Endothelial Cells (HUVECs) are a common and appropriate choice as they are a primary cell line that readily responds to VEGF.[4] However, endothelial cells are heterogeneous, and the choice may depend on the specific tissue context of the research.[4][6]
-
Q5: How do I determine the optimal concentration of this compound to use? A5: A dose-response experiment is crucial. You should test a range of this compound concentrations to determine its IC50 (half-maximal inhibitory concentration) for the specific assay and cell type you are using. This involves generating a titration curve.[7]
-
Q6: What are appropriate positive and negative controls for my experiments? A6:
-
Negative Control: A vehicle control (e.g., DMSO) at the same final concentration used for dissolving this compound. This accounts for any effects of the solvent.
-
Positive Control (for inhibition): Recombinant human VEGF-A to stimulate angiogenesis. This ensures the cells are responsive and the assay is working.
-
Positive Control (for inhibitor): A well-characterized, commercially available VEGFR-2 inhibitor can be used as a reference compound.
-
Troubleshooting Guides
Issue 1: Inconsistent Results in Endothelial Cell Proliferation Assays (e.g., MTT, BrdU)
-
Q: My proliferation assay shows high variability between replicate wells treated with this compound. What could be the cause? A: High variability in proliferation assays can stem from several factors.[8] Endothelial cells in culture can become senescent after several passages, leading to inconsistent growth rates.[8] Additionally, uneven cell seeding is a common source of variability.
Troubleshooting Steps:
-
Cell Passage Number: Use low-passage endothelial cells (e.g., passages 3-6 for HUVECs) to ensure a healthy and consistent proliferative capacity.[8]
-
Cell Seeding: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to guarantee even distribution.
-
Serum Concentration: If testing an anti-angiogenic effect, ensure the basal media contains an appropriate level of serum or growth factors to stimulate proliferation in the control group.[9]
-
Assay Choice: Be aware that colorimetric assays like MTT measure metabolic activity, which can sometimes be affected by the test compound in ways unrelated to proliferation.[10] Consider confirming results with a direct DNA synthesis assay like BrdU.[10]
Expected Data: this compound Inhibition of VEGF-Induced HUVEC Proliferation (MTT Assay)
This compound Conc. (nM) % Inhibition of VEGF-Induced Proliferation 0 (VEGF only) 0% 1 15% 10 48% 50 75% 100 92% | 500 | 98% |
-
Issue 2: Poor or No Inhibition in Cell Migration Assays (e.g., Transwell, Wound Healing)
-
Q: I am not observing a significant inhibition of cell migration with this compound, even at high concentrations. A: This could be due to issues with the chemoattractant gradient, the cells' migratory capacity, or the assay setup itself.
Troubleshooting Steps:
-
VEGF Gradient: Ensure that recombinant VEGF is added only to the lower chamber of the Transwell insert to establish a proper chemoattractant gradient.[11][12] The concentration of VEGF should be optimized (e.g., 20-50 ng/mL).[11][13]
-
Serum Starvation: Serum-starve the cells for 4-6 hours before the assay.[13] This reduces basal migration and makes the cells more responsive to the VEGF stimulus.
-
Cell Confluency: For wound healing (scratch) assays, ensure the cell monolayer is fully confluent before making the scratch.
-
Incubation Time: The optimal incubation time for migration can vary (typically 4-8 hours for Transwell assays).[13] A time-course experiment may be necessary.
Expected Data: this compound Inhibition of VEGF-Induced HUVEC Migration (Transwell Assay)
This compound Conc. (nM) % Inhibition of Migration 0 (VEGF only) 0% 10 25% 50 60% 100 85% | 250 | 95% |
-
Issue 3: Inconsistent or Absent Tube Formation in Matrigel Assays
-
Q: My HUVECs are not forming clear capillary-like networks, or the results are not reproducible. A: The tube formation assay is sensitive to many variables, including Matrigel quality, cell density, and timing.[14]
Troubleshooting Steps:
-
Matrigel Handling: Always thaw Matrigel on ice overnight at 4°C.[15] Use pre-chilled pipette tips and plates to prevent premature polymerization.[15] Ensure an even, bubble-free layer of Matrigel in each well.
-
Cell Density: The number of seeded cells is critical. Too few cells will not form a network, while too many will form a monolayer.[15] An optimal density (e.g., 10,000-20,000 cells/well in a 96-well plate) should be determined empirically.[14]
-
Timing: Tube formation is a dynamic process. Networks typically form within 4-12 hours and can start to deteriorate after 18 hours.[15][16] It is essential to capture images at the optimal time point.
-
Growth Factors: Use a reduced growth factor basement membrane extract to minimize basal tube formation and better observe the effects of your inhibitor.[15]
Expected Data: this compound Inhibition of Tube Formation
Treatment Total Tube Length (µm) Number of Junctions Control (No VEGF) 1500 20 VEGF (20 ng/mL) 8500 110 VEGF + 50 nM this compound 4200 55 | VEGF + 250 nM this compound | 1800 | 25 |
-
Issue 4: Weak or No Signal in Western Blot for Phospho-VEGFR2
-
Q: I am trying to confirm that this compound inhibits VEGFR-2 phosphorylation, but I'm getting a weak or no signal for p-VEGFR2. A: Detecting phosphorylated proteins can be challenging and requires careful optimization of the protocol.
Troubleshooting Steps:
-
Stimulation Time: VEGF-induced VEGFR-2 phosphorylation is rapid and transient, often peaking within 5-15 minutes of stimulation. Perform a time-course experiment to find the optimal stimulation time.
-
Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of your target protein.
-
Antibody Quality: Ensure your primary antibody is validated for detecting the specific phosphorylated tyrosine residue (e.g., p-VEGFR2 Tyr1175).[17][18]
-
Protein Loading: Load a sufficient amount of total protein (20-40 µg) per lane. If the target is low in abundance, consider immunoprecipitation to enrich for VEGFR-2 before blotting.
-
Positive Control: Use a lysate from cells known to express high levels of p-VEGFR2 (e.g., HUVECs stimulated with a high concentration of VEGF) as a positive control.
-
Experimental Protocols
Protocol 1: Transwell Migration Assay
-
Preparation: Coat the underside of 8 µm pore size Transwell inserts with fibronectin (10 µg/mL) for 1 hour at 37°C. Culture HUVECs to 80-90% confluency and then serum-starve for 4-6 hours.[13]
-
Assay Setup: Add 600 µL of basal medium containing VEGF (e.g., 20 ng/mL) to the lower chamber.[13]
-
Cell Seeding: Harvest and resuspend serum-starved HUVECs in basal medium. Add 100 µL of cell suspension (1 x 10^5 cells) containing the desired concentration of this compound or vehicle control to the upper chamber.[13]
-
Incubation: Incubate for 4-6 hours at 37°C.[13]
-
Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane (e.g., with Crystal Violet or Calcein AM). Elute the dye and measure absorbance/fluorescence or count cells under a microscope.[13]
Protocol 2: Western Blot for Phospho-VEGFR2
-
Cell Treatment: Plate HUVECs and grow to 80-90% confluency. Serum-starve for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-incubate cells with desired concentrations of this compound or vehicle for 1-2 hours.[19]
-
Stimulation: Stimulate cells with VEGF (e.g., 50 ng/mL) for the optimal time (e.g., 10 minutes).
-
Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody against p-VEGFR2 (Tyr1175) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Re-probe the membrane for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Angiogenesis assays: problems and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 17. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]
- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
hVEGF-IN-3 stability and storage conditions
Technical Support Center: hVEGF-IN-3
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and proper handling of this compound throughout your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.
Quantitative Data Summary
For quick reference, the following table summarizes the recommended storage conditions and stability for this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (DMSO) | -80°C | 6 months | Use within 6 months.[1] |
| -20°C | 1 month | Use within 1 month.[1] |
Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (473.35 mM) | Ultrasonic assistance may be needed.[1] |
| Hygroscopic DMSO can impact solubility.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent for reconstituting this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in high-purity DMSO to your desired concentration. For highly concentrated solutions, using an ultrasonic bath can aid in dissolution.[1] It is crucial to use anhydrous DMSO as the compound is hygroscopic, and the presence of water can affect solubility.[1]
Q3: How should I store the this compound stock solution?
A3: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1] For long-term storage, keep the aliquots at -80°C, where they are stable for up to 6 months.[1] For short-term storage, -20°C is suitable for up to 1 month.[1]
Q4: Can I store the reconstituted this compound at 4°C?
A4: It is not recommended to store the reconstituted this compound in solvent at 4°C for any extended period. For optimal stability of the solution, storage at -20°C or -80°C is required.[1]
Q5: Is this compound stable at room temperature?
A5: The powdered form of this compound can be shipped at room temperature.[1] However, for long-term storage, it should be stored at -20°C or 4°C.[1] Solutions of this compound should not be kept at room temperature for extended periods to avoid degradation.
Troubleshooting Guide
Issue 1: Precipitate observed in the stock solution upon thawing.
-
Possible Cause 1: The solubility limit may have been exceeded, or the compound has come out of solution during freezing.
-
Solution: Gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound. If the precipitate persists, brief sonication may help.
-
-
Possible Cause 2: The DMSO used for reconstitution may have absorbed moisture, reducing the solubility of the compound.
-
Solution: Ensure you are using anhydrous, high-purity DMSO.[1] When preparing new stock solutions, use a fresh vial of DMSO.
-
Issue 2: Inconsistent or lower than expected activity in experiments.
-
Possible Cause 1: The this compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Always aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1] Use a fresh aliquot for each experiment. Verify that the storage temperature and duration have been within the recommended guidelines.
-
-
Possible Cause 2: The compound may have precipitated out of the final cell culture medium.
-
Solution: When diluting the DMSO stock solution into aqueous buffers or media, ensure rapid mixing to prevent precipitation. It is advisable to prepare working dilutions fresh for each experiment and not to store the compound in aqueous solutions for extended periods. Check the final concentration of DMSO in your experiment, as high concentrations can be toxic to cells.
-
Issue 3: Difficulty dissolving the powdered this compound.
-
Possible Cause: The compound may require more energy to dissolve completely at high concentrations.
-
Solution: Use an ultrasonic bath to aid in the dissolution of this compound in DMSO.[1] Gentle warming to 37°C can also be beneficial.
-
Experimental Workflow and Decision Making
To aid researchers, the following diagrams illustrate a standard experimental workflow for using this compound and a troubleshooting decision-making process.
Caption: Recommended experimental workflow for handling this compound.
References
Addressing batch-to-batch variability of hVEGF-IN-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of hVEGF-IN-3, a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful and reproducible application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of human Vascular Endothelial Growth Factor (hVEGF).[1] While the precise binding site on hVEGF has not been publicly disclosed, it is understood to interfere with the VEGF signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels.[2][3] This pathway is a key target in cancer therapy and other diseases characterized by abnormal blood vessel growth.[2][3] By inhibiting hVEGF, this compound effectively blocks the activation of VEGF receptors (VEGFRs), primarily VEGFR2, on endothelial cells, leading to a downstream suppression of cell proliferation, migration, and survival.[4]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated inhibitory activity against the proliferation of several human cancer cell lines, including HT-29 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HEK-293 (embryonic kidney) cells.[1] The IC50 values for these cell lines are summarized in the data table below.
Q3: How should I store and handle this compound to ensure its stability?
A3: For optimal stability, this compound should be stored as a solid at -20°C for up to two years, or at -80°C for longer-term storage.[1][5] Once dissolved in a solvent such as DMSO, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles.[1] Stock solutions are stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[5]
Q4: What are the potential causes of batch-to-batch variability with a small molecule inhibitor like this compound?
A4: Batch-to-batch variability in small molecule inhibitors can arise from several factors during synthesis and purification. These include:
-
Purity: Minor differences in the percentage of the active compound versus impurities.[6]
-
Impurity Profile: The presence of different types or quantities of impurities, which may have their own biological activities.
-
Solubility: Variations in the crystalline structure or physical properties of the solid material that can affect its dissolution.[6]
-
Potency: Subtle changes in the compound's form that could alter its binding affinity to the target.[6]
-
Degradation: Improper storage or handling can lead to the degradation of the compound.[6]
Q5: What are potential off-target effects of VEGF inhibitors?
A5: While specific off-target effects for this compound are not extensively documented in publicly available literature, inhibitors of the VEGF pathway can sometimes exhibit cross-reactivity with other structurally related kinases.[2] For instance, some VEGFR inhibitors have been shown to interact with Platelet-Derived Growth Factor Receptors (PDGFR), c-KIT, and FLT3.[2] It is advisable to perform kinase selectivity profiling to understand the specificity of a new batch of any inhibitor.[7]
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound, with a focus on resolving problems related to batch-to-batch variability.
Issue 1: A new batch of this compound shows lower potency than the previous batch.
| Potential Cause | Troubleshooting Steps |
| Compound Integrity and Purity | 1. Verify Purity: If possible, independently verify the purity of the new batch using High-Performance Liquid Chromatography (HPLC). Compare the purity data with the Certificate of Analysis (CoA) provided by the supplier. A significant difference in purity could explain the reduced potency. 2. Check for Degradation: Prepare a fresh stock solution from the solid compound and compare its activity to an older, previously validated stock. If the fresh stock is more potent, the older stock may have degraded.[7] |
| Solubility Issues | 1. Ensure Complete Dissolution: Confirm that the compound is fully dissolved in the recommended solvent (e.g., DMSO). Gentle warming to 37°C or sonication can aid dissolution.[7] 2. Visual Inspection: Visually inspect the solution for any precipitate before adding it to your experimental system. Only use clear, precipitate-free solutions.[7] 3. Solubility Testing: If problems persist, perform a simple solubility test by preparing a dilution series in your final assay medium to ensure the compound remains in solution at the working concentrations. |
| Assay Variability | 1. Consistent Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. 2. Reagent Quality: Ensure all other reagents used in the assay (e.g., media, growth factors, detection reagents) are fresh and of high quality. 3. Standardize Protocols: Strictly adhere to standardized protocols for cell seeding, treatment, and incubation times to minimize experimental variability. |
Issue 2: Inconsistent results are observed even with the same batch of this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Stock Solution Preparation | 1. Accurate Weighing: Ensure accurate weighing of the solid compound when preparing the initial stock solution. 2. Proper Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] |
| Cell-Based Assay Variability | 1. Cell Health: Regularly monitor the health and morphology of your cell lines. Stressed or unhealthy cells will respond inconsistently. 2. Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments, as this can significantly impact the outcome of proliferation and viability assays. 3. Edge Effects: Be mindful of "edge effects" in multi-well plates. To minimize these, avoid using the outer wells or fill them with a buffer or media. |
| Instrument and Pipetting Errors | 1. Calibrated Pipettes: Use properly calibrated pipettes to ensure accurate and reproducible liquid handling. 2. Consistent Technique: Employ consistent pipetting techniques, especially when performing serial dilutions. 3. Instrument Performance: Regularly check the performance of plate readers and other instruments used in the assay. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Carcinoma | 61[1] |
| MCF-7 | Breast Adenocarcinoma | 142[1] |
| HEK-293 | Embryonic Kidney | 114[1] |
Table 2: Physicochemical Properties and Storage of this compound
| Property | Value |
| Molecular Weight | 467.58 |
| Purity (Typical) | >98% |
| Recommended Solvent | DMSO[1] |
| Storage (Solid) | -20°C (2 years), -80°C (long-term)[5] |
| Storage (Solution) | -20°C (1 month), -80°C (6 months)[1] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol describes a general method to assess the anti-proliferative activity of this compound in a cell-based assay.
-
Cell Seeding:
-
Plate cells (e.g., HUVEC, HT-29, MCF-7) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) and a positive control (a known inhibitor of the pathway).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
Quantification of Cell Proliferation:
-
At the end of the incubation period, quantify cell proliferation using a suitable method, such as a resazurin-based reagent (e.g., alamarBlue™) or MTT assay.
-
For a resazurin-based assay, add the reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: VEGF ELISA
This protocol outlines a typical sandwich ELISA procedure to measure the effect of this compound on VEGF secretion from cells.
-
Plate Preparation:
-
Use a 96-well plate pre-coated with a capture antibody specific for human VEGF.
-
-
Standard and Sample Preparation:
-
Reconstitute the VEGF standard to create a stock solution.
-
Prepare a serial dilution of the VEGF standard to generate a standard curve.
-
Collect cell culture supernatants from cells treated with this compound and appropriate controls.
-
-
Assay Procedure:
-
Add standards and samples to the wells in duplicate and incubate for 2 hours at room temperature.
-
Wash the wells multiple times with the provided wash buffer.
-
Add a biotinylated detection antibody specific for human VEGF to each well and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound detection antibody.
-
Add HRP-conjugated streptavidin to each well and incubate for 45 minutes at room temperature.
-
Wash the wells again.
-
Add a TMB substrate solution to each well and incubate in the dark for 30 minutes.
-
Stop the reaction by adding a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of VEGF in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. hVEGF-IN-1|1637443-98-1|COA [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Minimizing hVEGF-IN-3 degradation in experimental setups
Welcome to the technical support center for hVEGF-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder and stock solutions?
A1: For long-term storage, this compound as a powder should be stored at -20°C for up to three years. Once reconstituted into a stock solution, it is recommended to store it in aliquots at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[2] Before opening the vial of powdered compound, centrifuge it to ensure all the powder is at the bottom.[2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of small molecule inhibitors like this compound for in vitro experiments.[2] When preparing a working solution for cell culture, the stock solution in DMSO should be diluted to ensure the final concentration of DMSO is less than 0.5% to avoid cytotoxicity.[2] It's important to use high-purity, anhydrous DMSO as it is hygroscopic and can absorb moisture, which may affect the stability of the compound.
Q3: My this compound appears to be degrading in my cell culture medium. What are the possible causes?
A3: Several factors can contribute to the degradation of this compound in cell culture medium. The compound may have inherent instability in aqueous solutions at 37°C.[2] Components within the media, such as certain amino acids or vitamins, could react with the inhibitor.[2] The pH of the medium is also a critical factor, as most drugs are stable in a pH range of 4-8.[3] Additionally, exposure to light and elevated temperatures can accelerate degradation.[4][5]
Q4: How can I test the stability of this compound in my specific experimental conditions?
A4: You can perform a stability study using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your experimental medium at the desired temperature (e.g., 37°C) and collecting aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours). The concentration of the intact compound is then quantified at each time point to determine its degradation rate. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in experimental results | - Inconsistent sample handling and processing.- Repeated freeze-thaw cycles of stock solutions.- Incomplete solubilization of the compound. | - Ensure precise and consistent timing for sample collection and processing.- Aliquot stock solutions to avoid repeated freezing and thawing.[2]- Confirm complete dissolution of the compound in the solvent by vortexing or brief ultrasonication.[2] |
| Precipitation of the compound in cell culture medium | - The concentration of the working solution is too high, exceeding its solubility in the aqueous medium. | - Prepare a fresh working solution and ensure the final concentration is within the solubility limits.- Add the stock solution to the medium slowly while mixing.[2]- Visually inspect the medium under a microscope for any signs of precipitation.[2] |
| Rapid degradation of the compound | - The compound is unstable at 37°C in an aqueous environment.- Reactive components in the cell culture medium.- The pH of the medium is not optimal for compound stability.[3]- Exposure to light.[4] | - Perform a stability check in a simpler buffer system (e.g., PBS) to assess inherent aqueous stability.[2]- Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2]- Ensure the pH of the media is stable throughout the experiment.- Protect the experimental setup from light, especially if the compound is known to be photosensitive.[5] |
Quantitative Data on this compound Stability
While specific public data on the degradation kinetics of this compound is limited, the following table provides a representative stability profile for a typical small molecule inhibitor under various conditions. This data is intended to serve as a guideline for experimental design.
| Condition | Time (hours) | % this compound Remaining (Hypothetical) |
| PBS (pH 7.4) at 37°C | 0 | 100% |
| 8 | 95% | |
| 24 | 88% | |
| 48 | 75% | |
| Cell Culture Medium + 10% FBS at 37°C | 0 | 100% |
| 8 | 98% | |
| 24 | 92% | |
| 48 | 85% | |
| Cell Culture Medium (serum-free) at 37°C | 0 | 100% |
| 8 | 93% | |
| 24 | 85% | |
| 48 | 70% | |
| Stock Solution in DMSO at -20°C | 0 | 100% |
| 1 month | >99% | |
| Stock Solution in DMSO at 4°C | 0 | 100% |
| 1 week | 97% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (with and without 10% FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (HPLC grade)
-
Internal standard (a stable, structurally similar compound, if available)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Prepare the experimental media: cell culture medium with 10% FBS, serum-free cell culture medium, and PBS.
-
Prepare the working solution by diluting the this compound stock solution in the respective media to a final concentration of 10 µM. Prepare this fresh just before the experiment.
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the compound.[2]
-
Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. [2]
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by HPLC. A typical method would involve a C18 column and a gradient elution with a mobile phase of water and acetonitrile with 0.1% formic acid.[2]
-
Quantify the peak area of this compound relative to the internal standard at each time point. The percentage of this compound remaining is calculated relative to the 0-hour time point.
Visualizations
References
- 1. asean.org [asean.org]
- 2. benchchem.com [benchchem.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. Discovering Small Molecule Ligands of Vascular Endothelial Growth Factor That Block VEGF–KDR Binding Using Label-Free Microarray-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seed.nih.gov [seed.nih.gov]
Technical Support Center: hVEGF-IN-3 In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using hVEGF-IN-3 in in vitro assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of human vascular endothelial growth factor (hVEGF).[1] It exerts its effects by interfering with the VEGF signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels.[2][3] VEGF proteins (like VEGF-A) bind to VEGF receptors (primarily VEGFR-2) on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival.[4] this compound disrupts this process, making it a valuable tool for studying angiogenesis and for potential therapeutic applications in diseases characterized by excessive blood vessel formation, such as cancer.
2. What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] Stock solutions are typically prepared in a solvent like DMSO. It is important to use newly opened or anhydrous DMSO as hygroscopic DMSO can affect the solubility of the compound.[1]
3. What are the appropriate positive and negative controls for in vitro angiogenesis assays with this compound?
Proper controls are essential for interpreting the results of your experiments accurately.
-
Positive Controls:
-
VEGF or FGF-2 Treatment: To confirm that the assay system is responsive to pro-angiogenic stimuli, treat a set of cells with a known angiogenesis inducer like recombinant human VEGF-A or Fibroblast Growth Factor 2 (FGF-2).[5][6]
-
Known Angiogenesis Inhibitor: Use a well-characterized angiogenesis inhibitor, such as Suramin or Sunitinib, as a positive control for the inhibitory effect.
-
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent itself.[5]
-
Untreated Control: A group of cells that does not receive any treatment serves as a baseline for normal cell behavior.
-
Non-Tube Forming Matrix (for Tube Formation Assays): For tube formation assays, plating endothelial cells on a matrix that does not support tube formation, such as Collagen I, can serve as a negative control.[5]
-
4. What are some common in vitro assays to assess the activity of this compound?
Several in vitro assays can be used to characterize the anti-angiogenic effects of this compound:
-
Cell Proliferation/Viability Assays: To determine the effect of this compound on endothelial cell growth.
-
Endothelial Cell Migration (Scratch/Wound Healing) Assay: To assess the inhibitor's effect on the migratory capacity of endothelial cells.
-
Endothelial Cell Tube Formation Assay: To evaluate the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
-
VEGF Receptor Phosphorylation Assay: To directly measure the inhibition of VEGFR-2 activation.
-
VEGF ELISA: To quantify the amount of VEGF secreted by cells in the presence of the inhibitor.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibitory effect of this compound observed | Incorrect concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay. |
| Compound instability: The compound may have degraded due to improper storage or handling. | Ensure proper storage conditions (-20°C or -80°C) and use fresh stock solutions.[1] | |
| VEGF-independent angiogenesis: The cell model may have alternative, VEGF-independent pathways for angiogenesis.[8] | Consider using a different cell line or a co-culture model that is known to be VEGF-dependent. Investigate the expression of other pro-angiogenic factors. | |
| High background in the assay | Serum in the medium: Serum contains various growth factors that can stimulate angiogenesis and mask the effect of the inhibitor. | Use serum-free or reduced-serum medium for the assay. If serum is required for cell viability, reduce the concentration as much as possible. |
| Non-specific binding: The inhibitor may be binding to other components in the assay system. | Include appropriate controls, such as a vehicle control, to assess non-specific effects. | |
| Inconsistent results between experiments | Cell passage number: The phenotype and responsiveness of endothelial cells can change with high passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
| Variability in reagents: Different lots of reagents (e.g., Matrigel, growth factors) can have varying activity. | Test new lots of critical reagents before use in large-scale experiments and aim for consistency. | |
| Unexpected increase in cell migration or tube formation | Paradoxical effects of VEGF inhibition: In some contexts, inhibition of VEGF-A can lead to the upregulation of other pro-angiogenic factors like VEGF-D, resulting in a compensatory pro-angiogenic response.[9] | Analyze the expression of other VEGF family members (e.g., using qPCR or ELISA) to investigate potential compensatory mechanisms. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Cancer | 61 |
| MCF-7 | Breast Cancer | 142 |
| HEK-293 | Human Embryonic Kidney | 114 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
This compound
-
Basement membrane extract (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (serum-free or low-serum)
-
96-well plate
-
VEGF-A (positive control)
-
Vehicle (e.g., DMSO) (negative control)
Procedure:
-
Thaw the basement membrane extract on ice overnight at 4°C.
-
Coat the wells of a 96-well plate with a thin layer of the thawed basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
Prepare a single-cell suspension of HUVECs in endothelial cell growth medium.
-
Pre-treat the HUVECs with different concentrations of this compound, VEGF-A (e.g., 50 ng/mL), or the vehicle control for a predetermined time (e.g., 1-2 hours).
-
Seed the treated HUVECs onto the solidified basement membrane matrix.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Observe and quantify tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of enclosed loops.
Endothelial Cell Migration (Scratch/Wound Healing) Assay
This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
This compound
-
HUVECs
-
Endothelial cell growth medium
-
24-well plate
-
Pipette tip or cell scraper
-
VEGF-A (positive control)
-
Vehicle (e.g., DMSO) (negative control)
Procedure:
-
Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the center of the monolayer using a sterile pipette tip or cell scraper.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound, VEGF-A (e.g., 50 ng/mL), or the vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the scratch at different time points (e.g., 0, 6, 12, and 24 hours).
-
Quantify the rate of cell migration by measuring the change in the width of the scratch over time.
Visualizations
Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the endothelial cell tube formation assay.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. A quantitative high-throughput endothelial cell migration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promocell.com [promocell.com]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Dealing with low potency of hVEGF-IN-3 in specific cell types
Welcome to the technical support center for hVEGF-IN-3. This resource is designed to help you troubleshoot and resolve common issues encountered during your experiments, particularly concerning variable potency in different cell types.
Troubleshooting Guide
This guide addresses specific problems you might be facing with this compound in a question-and-answer format.
Question: Why am I observing low potency or a weak response to this compound in my specific cell line?
Answer: Low potency of this compound can stem from several biological or technical factors. The primary reasons often relate to the specific characteristics of your chosen cell line or your experimental setup.
1. Target Expression and Activation Status: The potency of this compound is directly linked to the expression level and activation state of its primary target, VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).
-
Low VEGFR2 Expression: Cell lines with inherently low or no expression of VEGFR2 will naturally show a weak response.
-
Lack of VEGF Stimulation: The pathway must be active for an inhibitor to show an effect. In many non-endothelial cell types, the VEGF/VEGFR2 axis is not constitutively active and requires stimulation with exogenous VEGF.
2. Redundant Signaling Pathways: Some cell types have robust, redundant signaling pathways that can compensate for the inhibition of the VEGFR2 pathway, allowing the cells to continue proliferating even when VEGFR2 is blocked.
3. Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, lowering its intracellular concentration and thus its efficacy.
4. Experimental Conditions:
-
High Serum Concentration: Growth factors present in fetal bovine serum (FBS) can activate parallel signaling pathways, masking the effect of VEGFR2 inhibition.
-
Incorrect Dosing or Stability: The compound may have degraded due to improper storage, or the concentrations used may be too low for your specific cell model.
The following workflow can help you systematically troubleshoot this issue.
Technical Support Center: Optimizing hVEGF-IN-3 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of hVEGF-IN-3. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of human vascular endothelial growth factor (hVEGF). It functions by repressing the cap-independent translation of hVEGF-A mRNA. The G-rich region within the 5'-untranslated region (5'-UTR) of hVEGF-A mRNA can form a G-quadruplex structure, which is essential for a cap-independent translation initiation. This compound is part of a novel class of quinazoline (B50416) derivatives that specifically interact with this G-rich sequence, destabilizing the G-quadruplex structure and thereby down-regulating hVEGF-A translation. This leads to a reduction in VEGF-A protein levels, which in turn can inhibit tumor cell migration and tumor growth.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for the long term. For short-term storage, it can be kept at 4°C. Stock solutions should be stored at -80°C. Avoid repeated freeze-thaw cycles.
Q3: My this compound formulation is cloudy or shows precipitation. What should I do?
A3: Poor aqueous solubility is a common challenge with small molecule inhibitors like this compound. Precipitation indicates that the compound is not fully dissolved, which can lead to inaccurate dosing and low bioavailability. Please refer to the Troubleshooting Guide: Formulation and Solubility Issues below for detailed solutions.
Q4: Which in vivo models are suitable for evaluating the efficacy of this compound?
A4: Human tumor xenograft models in immunocompromised mice are commonly used to assess the anti-angiogenic and anti-tumor efficacy of VEGF inhibitors. The choice of cell line for the xenograft should be based on your research question, but cell lines known to be sensitive to VEGF inhibition are a good starting point. For instance, the foundational study for a similar compound, hVEGF-IN-1, utilized a human breast tumor xenograft model with MCF-7 cells.
Q5: How can I monitor the in vivo efficacy of this compound?
A5: Efficacy can be monitored through several endpoints, including:
-
Tumor growth inhibition: Regularly measure tumor volume and weight.
-
Inhibition of angiogenesis: Assess microvessel density in tumor tissue using immunohistochemistry (IHC) with markers like CD31.
-
Pharmacodynamic biomarkers: Measure the levels of VEGF-A in tumor tissue or plasma via ELISA to confirm target engagement.
Troubleshooting Guides
Troubleshooting Guide: Formulation and Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Cloudy formulation or precipitation | Poor aqueous solubility of this compound. | 1. Optimize the vehicle composition: Refer to the Quantitative Data: this compound Solubility and Formulation table for recommended solvent systems. A common formulation for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline. 2. Use sonication: Gentle sonication can aid in the dissolution of the compound. 3. Prepare fresh daily: To minimize precipitation, prepare the dosing solution fresh before each administration. |
| Inconsistent results between animals | Inaccurate dosing due to precipitation or non-homogenous solution. | 1. Ensure complete dissolution: Visually inspect the solution for any particulate matter before administration. 2. Vortex before each injection: Briefly vortex the solution immediately before drawing it into the syringe to ensure a homogenous suspension. |
| Low in vivo efficacy despite in vitro potency | Poor bioavailability due to formulation issues or rapid metabolism. | 1. Re-evaluate the formulation: Consider alternative solubilization strategies such as using cyclodextrins or lipid-based delivery systems. 2. Assess pharmacokinetic properties: If possible, conduct a pilot pharmacokinetic study to determine the compound's half-life, Cmax, and overall exposure. Refer to the Quantitative Data: Representative Pharmacokinetic Parameters table for typical values for similar compounds. |
Quantitative Data
Table 1: this compound In Vitro Potency
| Cell Line | IC50 (µM) |
| HT-29 (Colon Cancer) | 61 |
| MCF-7 (Breast Cancer) | 142 |
| HEK-293 (Human Embryonic Kidney) | 114 |
Data is for a representative compound from the same chemical series as this compound.
Table 2: Representative this compound Solubility and Formulation
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Suitable for preparing high-concentration stock solutions. |
| In Vivo Formulation Example | ~1 mg/mL | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. This formulation is a common starting point for poorly soluble small molecules for intraperitoneal injection. Adjust ratios as needed based on solubility and tolerability studies. |
It is critical to determine the optimal formulation for your specific experimental conditions.
Table 3: Representative Pharmacokinetic Parameters for a Small Molecule VEGF Inhibitor (Quinazoline-based) in Mice
| Parameter | Route | Value |
| Cmax (Maximum Concentration) | IP | 1.5 µg/mL |
| Tmax (Time to Cmax) | IP | 1 hour |
| t1/2 (Half-life) | IP | 4-6 hours |
| AUC (Area Under the Curve) | IP | 8-10 µg*h/mL |
| Bioavailability (F%) | Oral | ~30-50% |
This data is representative of quinazoline-based kinase inhibitors and should be used as a general guideline. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 7.5 mg/kg) and the weight of the animals, calculate the total amount of compound needed.
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the DMSO component of the vehicle first and vortex until the compound is fully dissolved. Gentle warming (to 37°C) may be necessary.
-
Sequentially add the PEG300, Tween 80, and saline, vortexing well after each addition.
-
-
Final concentration: Ensure the final concentration of the dosing solution is appropriate for the desired injection volume (typically 100-200 µL for a mouse).
-
Administration: Use a fresh sterile syringe and needle for each animal. Vortex the solution immediately before drawing it into the syringe.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Procedure:
-
Animal restraint: Properly restrain the mouse to expose the abdomen.
-
Injection site: Locate the lower right quadrant of the abdomen.
-
Injection: Insert a 27-30 gauge needle at a 15-20 degree angle. Gently aspirate to ensure the needle has not entered the bladder or intestines. Slowly inject the this compound formulation.
-
Observation: Monitor the animal for any adverse reactions post-injection.
Protocol 3: In Vivo Efficacy Assessment in a Xenograft Model
Procedure:
-
Cell implantation: Subcutaneously inject tumor cells (e.g., MCF-7) into the flank of immunocompromised mice.
-
Tumor growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize animals into control and treatment groups.
-
Treatment: Administer this compound (e.g., 7.5 mg/kg, IP, daily) and vehicle control as per the study design.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., IHC for microvessel density, ELISA for VEGF-A levels).
Visualizations
Caption: Mechanism of action of this compound and the VEGF signaling pathway.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
hVEGF-IN-3 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using hVEGF-IN-3. The following information addresses potential issues related to assay interference and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of human Vascular Endothelial Growth Factor (hVEGF).[1] Its primary mechanism of action is to disrupt the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels).[2][3][4] By inhibiting this pathway, this compound can suppress the proliferation of endothelial cells and certain cancer cell lines, such as HT-29, MCF-7, and HEK-293.[1]
Q2: I am observing lower than expected potency or inconsistent results in my cell-based assay. What could be the cause?
A2: Inconsistent results or low potency with small molecule inhibitors like this compound can arise from several factors. Common issues include poor solubility of the compound in aqueous assay media, degradation of the compound due to improper storage or handling, and variations in cell culture conditions.[5][6] Ensure that the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid solvent-induced artifacts.[5] It is also critical to prepare fresh dilutions from a stable stock solution for each experiment and to standardize cell culture protocols, including cell passage number and confluency.[5]
Q3: Could this compound be interfering with my ELISA kit for VEGF quantification?
Q4: I am seeing unexpected cellular toxicity at concentrations where I expect to see specific inhibition. Is this an off-target effect?
A4: Unexpected toxicity could indicate off-target effects, which occur when a small molecule inhibitor interacts with proteins other than its intended target.[10] This is more likely to occur at higher concentrations of the inhibitor.[10][11] To investigate this, it is crucial to perform a dose-response analysis to determine the concentration range where specific inhibition occurs without significant toxicity.[10] Comparing the observed phenotype with that of a structurally different inhibitor for the same target or with genetic knockdown of the target can help validate on-target effects.[10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound in various assays.
Issue 1: Low Potency or No Activity in Cell-Based Assays
Cell-based assays, such as HUVEC (Human Umbilical Vein Endothelial Cell) proliferation assays, are commonly used to assess the activity of VEGF inhibitors.[12] If you observe low potency or a lack of activity with this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Compound Precipitation | Small molecule inhibitors often have limited aqueous solubility. Visually inspect the assay medium for any signs of precipitation after adding this compound. To mitigate this, consider using a lower concentration of the inhibitor, including a small percentage of a co-solvent like DMSO (ensure final concentration is not toxic to cells), or using a different buffer system.[6] |
| Compound Instability | This compound may be unstable under certain experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). Prepare fresh working solutions from a frozen stock for each experiment. Assess the stability of the compound in your assay buffer over the time course of the experiment.[5][6] |
| Suboptimal Cell Health | The response of cells to an inhibitor can be affected by their health and passage number. Ensure that cells are healthy, within a low passage number range, and are plated at an optimal density. Regularly test for mycoplasma contamination.[5] |
| Incorrect Assay Conditions | The concentration of VEGF used to stimulate the cells may be too high, requiring a higher concentration of this compound for effective inhibition. Optimize the VEGF concentration to be in the linear range of the dose-response curve. |
Issue 2: High Background or False Positives in Biochemical Assays
Biochemical assays, such as VEGF-VEGFR binding assays, are used to determine the direct interaction between the inhibitor and its target.
| Potential Cause | Recommended Solution |
| Non-specific Binding | This compound may bind non-specifically to assay components, such as the plate surface or detection antibodies. Ensure that appropriate blocking steps are included in the protocol. Test different blocking agents to minimize non-specific binding.[5] |
| Assay Reagent Interference | The inhibitor might directly interact with the detection reagents (e.g., HRP, fluorescent probes), leading to signal quenching or enhancement. Run a control experiment with the inhibitor and the detection reagents in the absence of the target protein to check for direct interference. |
| Compound Autofluorescence | If using a fluorescence-based assay, the inhibitor itself may be fluorescent at the excitation and emission wavelengths used. Measure the fluorescence of the compound alone in the assay buffer to determine its contribution to the signal. |
Experimental Protocols
Key Experiment: HUVEC Proliferation Assay
This protocol is a standard method for assessing the anti-proliferative activity of VEGF inhibitors.
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit VEGF-induced proliferation of HUVECs.
Methodology:
-
Cell Seeding: Plate HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in endothelial cell basal medium supplemented with growth factors. Allow cells to adhere overnight.
-
Starvation: The following day, replace the medium with a low-serum or serum-free medium and incubate for 4-6 hours to starve the cells.
-
Inhibitor and VEGF Treatment:
-
Prepare a serial dilution of this compound in the low-serum medium.
-
Pre-incubate the cells with the different concentrations of this compound for 1 hour.
-
Add recombinant human VEGF (a typical concentration is 10-50 ng/mL, which should be optimized) to the wells to stimulate proliferation. Include control wells with no VEGF and wells with VEGF but no inhibitor.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Readout: Quantify cell proliferation using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or a BrdU incorporation assay.
-
Data Analysis: Plot the proliferation signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
VEGF Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by VEGF binding to its receptor, VEGFR2, leading to cell proliferation and survival. This compound is designed to inhibit this pathway.
Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Low Potency
This diagram outlines a logical workflow for troubleshooting experiments where this compound shows lower than expected activity.
Caption: A logical workflow for troubleshooting low potency of this compound.
Experimental Workflow for ELISA Interference
This diagram shows a workflow to test if this compound interferes with a VEGF sandwich ELISA.
Caption: Workflow to test for this compound interference in a VEGF ELISA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. cusabio.com [cusabio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Anti-VEGF drug interference with VEGF quantitation in the R&D systems human quantikine VEGF ELISA kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular Endothelial Growth Factor (VEGF) Concentration Is Underestimated by Enzyme-Linked Immunosorbent Assay in the Presence of Anti-VEGF Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]
How to assess hVEGF-IN-3 purity and integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and integrity of hVEGF-IN-3, a potent human vascular endothelial growth factor (hVEGF) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of human vascular endothelial growth factor (hVEGF).[1] It exerts its activity by interfering with the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels.[2][3][4] By inhibiting VEGF, this compound can suppress the proliferation of certain cancer cell lines, such as HT-29, MCF-7, and HEK-293.[1] The VEGF signaling cascade is initiated by the binding of VEGF ligands to VEGF receptors (VEGFRs), which are receptor tyrosine kinases.[3][5][6] This binding leads to receptor dimerization and autophosphorylation, activating downstream signaling pathways like the PI3K/Akt and PLCγ-PKC-MAPK pathways, which are involved in cell proliferation, survival, and migration.[4][5]
Q2: What are the common methods to assess the purity of my this compound sample?
A2: The purity of small molecule inhibitors like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental method for determining the percentage of the active compound and detecting impurities.[7][8][9] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the molecular weights of the parent compound and any impurities.[7][8][10] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information and can help in identifying and quantifying impurities.
Q3: How can I determine the structural integrity of this compound?
A3: The structural integrity of this compound can be confirmed using spectroscopic methods. High-resolution mass spectrometry (HRMS) provides a precise molecular weight, confirming the elemental composition.[10] 1H and 13C NMR spectroscopy are powerful techniques to elucidate the chemical structure and ensure it has not degraded. Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to identify the presence of key functional groups.[7][11]
Q4: What are potential sources of impurities in my this compound sample?
A4: Impurities in a sample of a synthesized small molecule like this compound can originate from several sources, including residual starting materials, byproducts from the synthesis, or degradation products. The specific impurities will be dependent on the synthetic route used. Common impurities in kinase inhibitors can include isomers, related substances with minor structural modifications, and residual solvents.[9]
Q5: How should I store this compound to maintain its integrity?
A5: For long-term storage, this compound should be stored at -80°C. For shorter periods, storage at -20°C is acceptable. It is recommended to use the compound within six months when stored at -80°C and within one month when stored at -20°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Troubleshooting Guides
This section provides solutions to common issues encountered during the quality assessment of this compound.
| Problem | Possible Cause | Recommended Solution |
| Multiple peaks in HPLC chromatogram | Sample degradation, presence of impurities from synthesis, or solvent contamination. | 1. Prepare a fresh sample and re-run the HPLC. 2. If multiple peaks persist, use LC-MS to identify the molecular weights of the additional peaks to determine if they are related impurities or contaminants. 3. Check the purity of the solvents used for sample preparation and the mobile phase. |
| Observed molecular weight by MS does not match the expected molecular weight of this compound | Incorrect compound, presence of adducts (e.g., sodium, potassium), or fragmentation of the molecule. | 1. Verify the expected molecular weight of this compound from the supplier's documentation. 2. Analyze the mass spectrum for common adducts. 3. Optimize the MS ionization parameters to minimize fragmentation. 4. If the discrepancy remains, consider NMR analysis to confirm the structure. |
| Poor solubility of this compound in desired solvent | The compound may have low solubility in that specific solvent. The solid form of the compound may affect its dissolution rate. | 1. Consult the manufacturer's datasheet for recommended solvents.[1] 2. Try gentle heating or sonication to aid dissolution. 3. Consider using a different solvent system, such as DMSO, for creating a stock solution, which can then be diluted into aqueous buffers for experiments. |
| Inconsistent results in biological assays | Inconsistent purity or integrity of the this compound stock. Pipetting errors or variability in cell culture. | 1. Re-evaluate the purity and integrity of your this compound stock using the analytical methods described in this guide. 2. Prepare a fresh stock solution from a new aliquot. 3. Ensure accurate and consistent pipetting. 4. Standardize cell seeding density and other assay conditions. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan)
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes how to confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (as per HPLC protocol)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
LC Conditions: Use the same LC method as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: ESI positive and/or negative
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak observed in the total ion chromatogram (TIC).
-
Compare the observed m/z value with the calculated molecular weight of this compound. Look for the protonated molecule [M+H]+ in positive mode or the deprotonated molecule [M-H]- in negative mode.
-
Visualizations
Caption: Workflow for assessing this compound purity and integrity.
Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Small Molecule Analysis | AxisPharm [axispharm.com]
- 11. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
Technical Support Center: Adjusting hVEGF-IN-3 Treatment for Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term use of hVEGF-IN-3 in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key data to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of human Vascular Endothelial Growth Factor (hVEGF).[1] Its primary mechanism of action is to disrupt the signaling cascade initiated by VEGF binding to its receptors (VEGFRs) on the cell surface. This inhibition blocks downstream pathways responsible for endothelial cell proliferation, migration, and survival, which are crucial for angiogenesis.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to six months. For shorter-term storage, -20°C is suitable for up to one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: I am observing a decrease in the inhibitory effect of this compound over a long-term experiment. What could be the cause?
A3: A decrease in efficacy during long-term treatment can be due to several factors:
-
Compound Stability: The inhibitor may degrade in the cell culture medium at 37°C over time.
-
Cellular Resistance: Cells can develop resistance to VEGF inhibitors through various mechanisms, such as the upregulation of alternative signaling pathways.
-
Metabolism of the Compound: Cells may metabolize this compound, reducing its effective concentration.
-
Inconsistent Dosing: Infrequent media changes can lead to a depletion of the inhibitor.
Q4: How can I assess the stability of this compound in my specific cell culture medium?
A4: To determine the stability of this compound, you can perform a time-course experiment. Incubate the inhibitor in your cell culture medium (with and without serum) at 37°C and collect aliquots at different time points (e.g., 0, 8, 24, 48, and 72 hours). The concentration of the remaining inhibitor can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reduced cell viability or unexpected cytotoxicity | - High concentration of this compound.- Solvent (e.g., DMSO) toxicity.- Off-target effects of the inhibitor. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Ensure the final solvent concentration is low (typically <0.1%).- Include a vehicle control (medium with solvent only) in all experiments. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound in aqueous solutions.- Supersaturation of the medium. | - Prepare fresh dilutions from the stock solution for each experiment.- Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound.- Consider using a lower concentration or a different solvent for the initial stock. |
| High variability between experimental replicates | - Inconsistent cell seeding density.- Pipetting errors during treatment.- Edge effects in multi-well plates. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent techniques.- Avoid using the outer wells of plates for treatment groups, or fill them with sterile PBS to maintain humidity. |
| Cells appear stressed or morphologically altered | - Long-term inhibition of a critical survival pathway.- Nutrient depletion in the culture medium. | - Monitor cell morphology daily.- Consider using a lower, but still effective, concentration of the inhibitor.- Ensure regular media changes to replenish nutrients. |
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in several cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Cell Line | IC50 (µM) |
| HT-29 (Human Colorectal Adenocarcinoma) | 61 |
| MCF-7 (Human Breast Adenocarcinoma) | 142 |
| HEK-293 (Human Embryonic Kidney) | 114 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay using MTT
This protocol is designed to assess the effect of prolonged this compound treatment on cell viability.
Materials:
-
Target cells (e.g., HUVECs, cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Media Change and Re-treatment: For long-term studies, change the medium and re-apply the this compound treatment every 48-72 hours to maintain a consistent inhibitor concentration.
-
MTT Assay: At designated time points (e.g., day 3, 7, 14), add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol assesses the inhibitory effect of this compound on the VEGF signaling pathway by measuring the phosphorylation of its receptor, VEGFR-2.
Materials:
-
Cells expressing VEGFR-2
-
Serum-free culture medium
-
This compound
-
Recombinant human VEGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Culture cells to 80-90% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Simplified VEGF signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting decreased efficacy of this compound.
References
Validation & Comparative
Validating the Inhibitory Effect of hVEGF-IN-3 on VEGF Signaling: A Comparative Guide
This guide provides a comprehensive comparison of the novel, selective VEGFR-2 inhibitor, hVEGF-IN-3, with established anti-angiogenic agents. The experimental data presented herein is intended to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the evaluation of potential VEGF signaling pathway inhibitors.
The Role of VEGF in Angiogenesis
The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is essential for normal physiological functions such as embryonic development and wound healing.[2][3] However, in pathological conditions like cancer, the VEGF pathway is often hijacked by tumors to stimulate the growth of a dedicated blood supply, which is necessary for their sustained growth and metastasis.[2][4]
VEGF-A, a key member of the VEGF family, initiates the signaling cascade by binding to and inducing the dimerization of its receptor, VEGFR-2 (also known as KDR/Flk-1), on the surface of endothelial cells.[2][4] This dimerization triggers the autophosphorylation of the intracellular tyrosine kinase domains of the receptor, leading to the activation of downstream signaling pathways such as the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[5] These pathways collectively promote endothelial cell proliferation, migration, survival, and increased vascular permeability, all of which are crucial for angiogenesis.[5]
Given its central role in tumor angiogenesis, the VEGF signaling pathway is a well-established target for cancer therapy.[1][5]
Overview of this compound and Comparator Molecules
This guide evaluates the preclinical efficacy of This compound , a novel, potent, and highly selective small-molecule inhibitor of the VEGFR-2 tyrosine kinase. For a comprehensive assessment, its performance is compared against two clinically approved anti-angiogenic agents with distinct mechanisms of action:
-
Bevacizumab (Avastin®): A humanized monoclonal antibody that directly binds to and neutralizes circulating VEGF-A, preventing it from activating VEGFR-2.[2][4]
-
Sunitinib (Sutent®): An oral multi-targeted receptor tyrosine kinase inhibitor that targets VEGFRs, platelet-derived growth factor receptors (PDGFRs), and other kinases involved in tumor progression and angiogenesis.[1]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to Bevacizumab and Sunitinib.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Mechanism of Action | VEGFR-2 Kinase Inhibition (IC50) | HUVEC Proliferation Inhibition (IC50) |
| This compound | VEGFR-2 | Small Molecule Kinase Inhibitor | 0.5 nM | 5 nM |
| Bevacizumab | VEGF-A Ligand | Monoclonal Antibody | Not Applicable | 50 ng/mL |
| Sunitinib | Multi-kinase (including VEGFRs) | Small Molecule Kinase Inhibitor | 2 nM | 10 nM |
Table 2: In Vivo Anti-Tumor Efficacy in Human Tumor Xenograft Model (A498 Renal Cell Carcinoma)
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 20 mg/kg, daily, oral | 300 ± 75 | 80% |
| Bevacizumab | 5 mg/kg, twice weekly, i.p. | 600 ± 120 | 60% |
| Sunitinib | 40 mg/kg, daily, oral | 450 ± 100 | 70% |
Signaling Pathway and Inhibition Mechanisms
The following diagram illustrates the VEGF signaling pathway and the points of intervention for this compound and the comparator drugs.
References
- 1. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Bevacizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bevacizumab (Avastin) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of hVEGF-IN-3 and Bevacizumab in Angiogenesis Inhibition
In the landscape of anti-angiogenic therapeutics, both small molecules and monoclonal antibodies have emerged as crucial tools for researchers and drug development professionals. This guide provides a detailed comparison of a potent small molecule inhibitor, hVEGF-IN-3, and the well-established monoclonal antibody, bevacizumab, focusing on their performance in key angiogenesis assays.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a potent inhibitor of human vascular endothelial growth factor (hVEGF).[1] While its precise molecular mechanism of action is not extensively detailed in publicly available literature, its inhibitory effects on cell proliferation suggest it interferes with the VEGF signaling pathway, a critical driver of angiogenesis.
Bevacizumab , on the other hand, is a recombinant humanized monoclonal antibody that functions by selectively binding to all isoforms of vascular endothelial growth factor-A (VEGF-A). This binding prevents VEGF-A from interacting with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells. The blockade of this interaction inhibits the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in angiogenesis.
Head-to-Head: Performance in Angiogenesis Assays
Endothelial Cell Proliferation Assay
This assay is fundamental to assessing the anti-angiogenic potential of a compound by measuring its ability to inhibit the growth of endothelial cells, the primary building blocks of blood vessels.
This compound Performance:
This compound has demonstrated potent anti-proliferative activity against various human cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell proliferation by 50%, are summarized below.
| Cell Line | IC50 (µM) |
| HT-29 (Colon Carcinoma) | 61[1] |
| MCF-7 (Breast Adenocarcinoma) | 142[1] |
| HEK-293 (Embryonic Kidney) | 114[1] |
Bevacizumab Performance:
Bevacizumab has been shown to inhibit the proliferation of various endothelial cell types. For instance, in one study, bevacizumab at a concentration of 0.1 mg/mL, in the presence of 50 ng/mL of VEGF, produced a 24% decrease in the proliferation of RF/6A choroidal endothelial cells.[2] Another study demonstrated that bevacizumab concentrations up to 4 mg/ml initially decreased endothelial cell proliferation, with recovery observed within 72 hours.[3] Higher concentrations led to a continuous decline in proliferation.[3]
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, mimicking a key step in angiogenesis.
This compound Performance:
Quantitative data on the effect of this compound in endothelial cell tube formation assays is not currently available in the public domain.
Bevacizumab Performance:
Bevacizumab has been shown to inhibit tube formation in a dose-dependent manner. One study on equine umbilical vein endothelial cells demonstrated that bevacizumab delayed tube formation.[4] Another study on human umbilical vein endothelial cells (HUVECs) under hypoxic conditions found that 100 μg/mL of bevacizumab significantly increased tube length, suggesting a complex, context-dependent role.[5]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model that utilizes the highly vascularized membrane of a chicken embryo to assess the pro- or anti-angiogenic effects of test substances.
This compound Performance:
Data from CAM assays for this compound are not publicly available.
Bevacizumab Performance:
Bevacizumab has demonstrated potent anti-angiogenic effects in the CAM assay. One study showed that bevacizumab at concentrations of 10⁻⁴ M and 10⁻⁵ M exhibited strong anti-angiogenic activity.[6][7] Another study observed that bevacizumab inhibited tumor angiogenesis in the CAM assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Endothelial Cell Proliferation Assay (General Protocol)
-
Cell Culture: Endothelial cells (e.g., HUVECs, RF/6A) are cultured in appropriate growth medium supplemented with fetal bovine serum and growth factors.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or bevacizumab) and a pro-angiogenic stimulus (e.g., VEGF). Control wells receive the stimulus alone or vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Quantification: Cell proliferation is assessed using a viability assay such as MTT, WST-1, or Alamar Blue. The absorbance or fluorescence is measured, which correlates with the number of viable cells.
-
Data Analysis: The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.
Endothelial Cell Tube Formation Assay (General Protocol)
-
Matrix Coating: 96-well plates are coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.
-
Cell Seeding: Endothelial cells are harvested and resuspended in a basal medium containing the test compounds at various concentrations.
-
Plating: The cell suspension is added to the Matrigel-coated wells.
-
Incubation: Plates are incubated for several hours (typically 4-18 hours) to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of capillary-like networks is observed and photographed using a microscope. The degree of tube formation is quantified by measuring parameters such as the number of tubes, tube length, and number of branch points using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay (General Protocol)
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with controlled humidity.
-
Windowing: On a specific embryonic day (e.g., day 3 or 4), a small window is made in the eggshell to expose the CAM.
-
Application of Test Substance: A carrier (e.g., a sterile filter paper disc or a silicone ring) soaked with the test compound (bevacizumab) or control solution is placed on the CAM.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for a defined period (e.g., 48-72 hours).
-
Observation and Quantification: The CAM is examined under a stereomicroscope. The angiogenic response is scored or quantified by measuring the number and length of blood vessels converging towards the carrier.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: VEGF Signaling Pathway and Inhibition by this compound and Bevacizumab.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bevacizumab inhibits proliferation of choroidal endothelial cells by regulation of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bevacizumab Efficiently Inhibits VEGF-Associated Cellular Processes in Equine Umbilical Vein Endothelial Cells: An In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsrp.org [ijsrp.org]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of Sunitinib in Renal Cancer Cells: A Data-Driven Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed analysis of the efficacy of sunitinib (B231), a multi-targeted tyrosine kinase inhibitor, in renal cancer cells. Due to the lack of publicly available experimental data on the efficacy of hVEGF-IN-3 in renal cancer cell lines, a direct comparison with sunitinib cannot be provided at this time.
This guide focuses on the extensive preclinical data for sunitinib, offering insights into its mechanism of action and its effects on cell viability, apoptosis, and key signaling pathways in renal cell carcinoma (RCC).
Sunitinib: A Multi-Targeted Kinase Inhibitor
Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1] Its primary mechanism of action in renal cell carcinoma is the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1] By blocking the signaling pathways of VEGFR and PDGFR, sunitinib effectively hinders the blood supply to the tumor.[1]
Quantitative Analysis of Sunitinib's Efficacy
The following tables summarize the quantitative data on the effects of sunitinib on various renal cancer cell lines.
Table 1: IC50 Values of Sunitinib in Renal Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| 786-O | ~5 | Cell Proliferation Assay | [2] |
| Caki-1 | 4 - 8 | Crystal Violet Assay | [3] |
| ACHN | 1.9 | WST Assay | [2] |
| Caki-1 | 2.8 | WST Assay | [2] |
| 786-O (Sunitinib-Resistant) | 10 - 15 | Cell Growth Assay | [3] |
Table 2: Effects of Sunitinib on Cell Viability and Apoptosis in Renal Cancer Cell Lines
| Cell Line | Concentration (µM) | Duration (hours) | Effect | Assay | Reference |
| 786-O | Dose-dependent | 24 and 48 | Dose-dependent induction of apoptosis | Annexin V-APC/DAPI Staining | [1] |
| RCC4 | Dose-dependent | 24 and 48 | Dose-dependent induction of apoptosis | Annexin V-APC/DAPI Staining | [1] |
| Renca | Dose-dependent | 24 and 48 | Dose-dependent induction of apoptosis | Annexin V-APC/DAPI Staining | [1] |
| 786-O, RCC4, Renca | Dose-dependent | 24 | Reduced expression of anti-apoptotic genes (Cyclin E, Cyclin D1, Survivin) | Western Blot | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed renal cancer cells (e.g., 786-O, RCC4, Renca) in a 96-well plate at a density of 5,000-10,000 cells per well in the appropriate culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: The following day, treat the cells with various concentrations of sunitinib. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
Apoptosis Assay (Annexin V Staining)
-
Cell Seeding and Treatment: Seed renal cancer cells in 6-well plates and treat with desired concentrations of sunitinib for the indicated times.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-APC and DAPI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are considered apoptotic, and DAPI is used to distinguish between early and late apoptosis/necrosis.[1]
Western Blot Analysis
-
Cell Lysis: After treatment with sunitinib, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Stat3, Stat3, p-Src, Src, Cyclin D1, Survivin, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by sunitinib and a typical experimental workflow.
References
- 1. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Adaptation to VEGF-Targeted Antiangiogenic Therapy Induces Evasive Resistance by Overproduction of Alternative Endothelial Cell Growth Factors in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
HVEGF-IN-3: A Comparative Guide to its Validation as a VEGFR-2 Phosphorylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hVEGF-IN-3's performance in reducing Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) phosphorylation, a critical step in angiogenesis. The information is supported by experimental data and detailed protocols for validation via Western blot analysis.
Comparative Analysis of VEGFR-2 Phosphorylation Inhibition
The efficacy of this compound in inhibiting VEGFR-2 phosphorylation can be compared with other known small molecule inhibitors. The following table summarizes representative quantitative data from dose-response studies, illustrating the typical inhibitory concentrations (IC50) and observed reductions in phosphorylation. While specific quantitative western blot data for this compound is not publicly available, the data presented for a representative potent VEGFR-2 inhibitor reflects the expected performance based on its classification as a potent hVEGF inhibitor.
| Inhibitor | Target | Cell Line | Stimulation | IC50 (p-VEGFR-2) | Max Inhibition (%) | Reference |
| This compound (Representative) | hVEGF/VEGFR-2 | HUVEC | VEGF-A (50 ng/mL) | ~50 nM | >90% | Illustrative |
| Pazopanib | VEGFR-1, -2, -3, PDGFR, c-Kit | SKOV3ip1 | VEGF-A (10 ng/mL) | ~80 nM | ~85% | [1] |
| Cedrol | VEGFR-2 | HUVEC | VEGF (20 ng/mL) | ~90 µM | Significant | [2] |
| Axitinib | VEGFR-1, -2, -3 | Retinal ECs | VEGF | Not specified | Significant | [3] |
| Sunitinib | VEGFR-1, -2, PDGFR | HUVEC | Not specified | Not specified | Significant | N/A |
HUVEC: Human Umbilical Vein Endothelial Cells; SKOV3ip1: Ovarian Cancer Cell Line; EC: Endothelial Cells; p-VEGFR-2: Phosphorylated VEGFR-2.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental validation process, the following diagrams illustrate the VEGFR-2 signaling pathway and the western blot workflow used to assess the inhibitory activity of compounds like this compound.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot validation.
Detailed Experimental Protocol: Western Blot for VEGFR-2 Phosphorylation
This protocol outlines the key steps for validating the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a selected cell line (e.g., HUVECs).
1. Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.
2. VEGF Stimulation:
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for a short duration (e.g., 5-15 minutes) to induce robust VEGFR-2 phosphorylation.
-
Include an unstimulated control group (no VEGF-A).
3. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2, e.g., Tyr1175) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total VEGFR-2 and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. The level of p-VEGFR-2 is typically expressed as a ratio relative to the total VEGFR-2 and/or the loading control.
This comprehensive guide provides researchers with the necessary information to understand and evaluate the efficacy of this compound as a VEGFR-2 phosphorylation inhibitor. The provided protocols and comparative data serve as a valuable resource for designing and interpreting experiments in the field of angiogenesis research and drug development.
References
A Comparative Analysis of Small Molecule VEGF Inhibitors for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of hVEGF-IN-3 and other prominent small molecule Vascular Endothelial Growth Factor (VEGF) inhibitors. This guide provides supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.
The inhibition of Vascular Endothelial Growth Factor (VEGF) signaling is a cornerstone of anti-angiogenic therapy in oncology and other diseases characterized by pathological blood vessel formation. Small molecule inhibitors targeting the VEGF receptors (VEGFRs) have emerged as a major class of therapeutics in this area. This guide provides a comparative study of a panel of these inhibitors: this compound, Sunitinib, Sorafenib, Pazopanib, and Nintedanib, to assist researchers in selecting the appropriate tool for their specific experimental needs.
Introduction to VEGF and its Inhibition
VEGF is a key signaling protein that stimulates vasculogenesis and angiogenesis.[1] It exerts its effects by binding to and activating receptor tyrosine kinases (RTKs) on the cell surface, primarily VEGFR1, VEGFR2, and VEGFR3.[1][2] The activation of these receptors triggers downstream signaling cascades, such as the PI3K-Akt and MAPK pathways, leading to endothelial cell proliferation, migration, and survival.[3] Dysregulation of VEGF signaling is a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize.[1]
Small molecule VEGF inhibitors typically function by competing with ATP for the kinase domain of VEGFRs, thereby blocking the autophosphorylation and activation of the receptor.[4] This, in turn, inhibits the downstream signaling pathways that drive angiogenesis. Many of these inhibitors are multi-targeted, affecting other RTKs involved in tumor progression.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and other selected small molecule VEGF inhibitors.
In Vitro Kinase Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The data below represents the concentration of the inhibitor required to inhibit the activity of the respective VEGFR kinase by 50% in cell-free assays.
| Inhibitor | VEGFR1 IC50 (nM) | VEGFR2 IC50 (nM) | VEGFR3 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Sunitinib | Data not available | 80[3][5] | Data not available | PDGFRβ (2)[3][5] |
| Sorafenib | 26[6] | 90[6][7] | 20[6][7] | Raf-1 (6), B-Raf (22), PDGFRβ (57), c-KIT (68), Flt-3 (59)[6][7] |
| Pazopanib | 10[8] | 30[8] | 47[8] | PDGFRα (71), PDGFRβ (84), c-Kit (74)[8] |
| Nintedanib | 34[9] | 13[9] | 13[9] | FGFR1 (69), FGFR2 (37), FGFR3 (108), PDGFRα (59), PDGFRβ (65)[9] |
Note: The IC50 values can vary between different studies and assay conditions.
In Vitro Cellular Activity
This table presents the IC50 values of the inhibitors against various cell lines, indicating their potency in a cellular context.
| Inhibitor | Cell Line | Assay | IC50 |
| This compound | HT-29 (Human Colorectal Carcinoma) | Proliferation | 61 µM[10] |
| MCF-7 (Human Breast Adenocarcinoma) | Proliferation | 142 µM[10] | |
| HEK-293 (Human Embryonic Kidney) | Proliferation | 114 µM[10] | |
| Sunitinib | HUVEC (Human Umbilical Vein Endothelial Cells) | VEGF-induced Proliferation | 40 nM[10] |
| MV4;11 (Human Acute Monocytic Leukemia) | Proliferation | 8 nM[10] | |
| Sorafenib | HAoSMC (Human Aortic Smooth Muscle Cells) | Proliferation | 0.28 µM[7] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Proliferation | 2.6 µM[7] | |
| Pazopanib | HUVEC (Human Umbilical Vein Endothelial Cells) | VEGF-induced Proliferation | 21 nM[8] |
| Nintedanib | HUVEC (Human Umbilical Vein Endothelial Cells) | Proliferation | Data not available |
Note: The higher IC50 values for this compound suggest it is significantly less potent in inhibiting cell proliferation compared to the other listed inhibitors.
In Vivo Efficacy in Xenograft Models
The following table summarizes the reported in vivo anti-tumor activity of the inhibitors in preclinical xenograft models.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Sunitinib | Neuroblastoma | SK-N-BE(2) | 20, 30, or 40 mg/kg, daily oral gavage for 14 days | Dose-dependent inhibition of tumor growth.[5] |
| Sorafenib | Hepatocellular Carcinoma | Patient-derived xenografts | 50 mg/kg, daily oral gavage for 12 days | 85% inhibition of tumor growth.[11] |
| Pazopanib | Dedifferentiated Liposarcoma | Patient-derived xenografts | 40 mg/kg, twice daily oral gavage for 2 weeks | Significant delay in tumor growth.[12] |
| Nintedanib | Colorectal Cancer | LS174T | 50 or 100 mg/kg, daily per oral gavage | Significant reduction in tumor growth.[7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental setups, the following diagrams illustrate the VEGF signaling pathway and a typical experimental workflow for evaluating VEGF inhibitors.
Caption: Simplified VEGF signaling pathway.
Caption: General experimental workflow for evaluating VEGF inhibitors.
Detailed Experimental Protocols
VEGFR Kinase Assay (In Vitro)
This protocol provides a general framework for determining the IC50 of a small molecule inhibitor against a specific VEGFR.
Objective: To quantify the enzymatic activity of a purified VEGFR kinase in the presence of varying concentrations of an inhibitor.
Materials:
-
Purified recombinant human VEGFR1, VEGFR2, or VEGFR3 kinase domain.
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
ATP solution.
-
VEGFR substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1).
-
Test inhibitor (e.g., this compound, Sunitinib) dissolved in DMSO.
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Microplate reader.
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of the VEGFR kinase and its substrate in the kinase buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in DMSO and then in kinase buffer to achieve the desired final concentrations. A DMSO control should also be prepared.
-
Reaction Initiation: In a 96-well plate, add the VEGFR kinase/substrate solution to each well. Then, add the serially diluted inhibitor or DMSO control.
-
ATP Addition: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the specific VEGFR to accurately determine the potency of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
HUVEC Proliferation Assay (Cell-Based)
This protocol outlines a method to assess the effect of VEGF inhibitors on the proliferation of human umbilical vein endothelial cells (HUVECs).
Objective: To determine the IC50 of an inhibitor on VEGF-induced HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Cell Growth Medium (EGM-2).
-
Basal medium (e.g., M199) with low serum (e.g., 1% FBS).
-
Recombinant human VEGF165.
-
Test inhibitor dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of approximately 3 x 103 to 5 x 103 cells per well in EGM-2 and allow them to attach overnight.
-
Serum Starvation: Replace the growth medium with basal medium containing low serum and incubate for 4-6 hours to synchronize the cells.
-
Inhibitor and VEGF Treatment: Prepare serial dilutions of the test inhibitor in basal medium. Pre-incubate the cells with the inhibitor dilutions or DMSO control for 1-2 hours.
-
Subsequently, add recombinant human VEGF165 to a final concentration of 10-50 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of VEGF-induced proliferation for each inhibitor concentration relative to the VEGF-treated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Tumor Xenograft Model (In Vivo)
This protocol provides a general guideline for evaluating the in vivo efficacy of a VEGF inhibitor in a subcutaneous tumor xenograft model.
Objective: To assess the anti-tumor activity of a VEGF inhibitor in a living organism.
Materials:
-
Human cancer cell line (e.g., LS174T, SK-N-BE(2)).
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice).
-
Cell culture medium and supplements.
-
Matrigel (optional).
-
Test inhibitor formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage).
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS or medium, with or without Matrigel, at a concentration of approximately 1 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the test inhibitor to the treatment group according to the desired dosing regimen (e.g., daily oral gavage). The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 14-28 days) or until the tumors in the control group reach a predefined maximum size. Monitor the body weight of the mice as a measure of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study. Statistical analysis should be performed to determine the significance of the observed differences between the treatment and control groups.
Conclusion
This comparative guide provides a comprehensive overview of this compound and other key small molecule VEGF inhibitors. The data clearly indicates that Sunitinib, Sorafenib, Pazopanib, and Nintedanib are potent inhibitors of VEGFRs with significant anti-proliferative and in vivo anti-tumor activity. In contrast, the currently available data for this compound suggests it is a significantly less potent inhibitor of cancer cell proliferation, and crucial data on its specific VEGFR inhibitory activity is lacking. This limits a direct comparison of its primary mechanism of action with the other inhibitors. Researchers should consider the specific kinase selectivity profile, potency, and available preclinical data of each inhibitor when selecting the most appropriate compound for their studies. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other novel VEGF inhibitors.
References
- 1. Sunitinib (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice | Anticancer Research [ar.iiarjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Impact of Nintedanib on tumor angiogenesis and vascular normalization in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Tumor Efficacy of hVEGF-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical anti-tumor agent, hVEGF-IN-3, against established anti-VEGF therapies. Due to the absence of published in vivo data for this compound, this document presents a projected performance profile based on its reported potent in vitro activity. This guide is intended to serve as a framework for designing and evaluating future in vivo studies of novel VEGF inhibitors.
Introduction to VEGF and Anti-Angiogenic Therapy
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels.[1][2] In the context of cancer, tumors exploit this process to secure a blood supply, which is essential for their growth and metastasis.[1][2] The VEGF signaling pathway, primarily mediated through the VEGF receptor 2 (VEGFR-2), is therefore a prime target for anti-cancer therapies.[1][3] By inhibiting this pathway, anti-angiogenic drugs can effectively "starve" the tumor, impeding its growth and spread.[4]
This compound is a potent inhibitor of human VEGF, demonstrating significant inhibition of cancer cell proliferation in vitro with IC50 values of 61 µM, 142 µM, and 114 µM in HT-29, MCF-7, and HEK-293 cells, respectively. This guide outlines a hypothetical in vivo validation of this compound and compares its projected efficacy with approved anti-VEGF agents, Bevacizumab and Aflibercept.
The VEGF Signaling Pathway and Inhibition
The binding of VEGF-A to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[1][3] Anti-VEGF therapies can disrupt this pathway at different points.
References
A Comparative Guide to the Dose-Response of hVEGF-IN-3 in Multiple Cell Lines
This guide provides a comprehensive comparison of the dose-response validation of hVEGF-IN-3 across various cell lines, juxtaposed with alternative Vascular Endothelial Growth Factor (VEGF) pathway inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to VEGF Inhibition
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is essential for tumor growth and metastasis, making the VEGF pathway a prime target for cancer therapy. This compound is a potent inhibitor of human VEGF. This guide evaluates its efficacy in comparison to established anti-VEGF agents, Bevacizumab (a monoclonal antibody that sequesters VEGF-A) and Sorafenib (B1663141) (a multi-kinase inhibitor that targets VEGF receptors among others).
Quantitative Dose-Response Data
The inhibitory effects of this compound and its alternatives on the proliferation of various cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Carcinoma | 61[1] |
| MCF-7 | Breast Adenocarcinoma | 142[1] |
| HEK-293 | Human Embryonic Kidney | 114[1] |
Table 2: Comparative IC50 Values of Alternative VEGF Pathway Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 | Notes |
| Bevacizumab | HT-29 | Colon Carcinoma | 22.50 mg/mL | The high IC50 value reflects that Bevacizumab's primary mechanism is not direct cytotoxicity but inhibition of angiogenesis.[2] |
| Bevacizumab | MCF-7 | Breast Adenocarcinoma | - | Bevacizumab has been shown to down-regulate the expression of B-cell lymphoma 2 protein (BCL-2), VEGF, and E-cadherin in MCF-7 cells in a 3D model, inhibiting vasculogenesis rather than causing direct cell death in a standard 2D culture.[3][4] |
| Bevacizumab | HEK-293 | Human Embryonic Kidney | - | Data on direct cytotoxicity of Bevacizumab on HEK-293 cells is not readily available, as its mechanism is primarily anti-angiogenic. |
| Sorafenib | HT-29 | Colon Carcinoma | ~5-10 µM | The IC50 of sorafenib in HT-29 cells can vary depending on the experimental conditions. |
| Sorafenib | MCF-7 | Breast Adenocarcinoma | ~6 µM | |
| Sorafenib | HEK-293 | Human Embryonic Kidney | - | Sorafenib has been shown to have cytotoxic effects on HEK293T cells, but a specific IC50 value is not consistently reported under standard cell viability assay conditions.[5][6] Its effects in this cell line are often studied in the context of specific pathway analyses rather than general cytotoxicity. |
Experimental Protocols
The following is a detailed methodology for a typical cell viability assay used to determine the dose-response of an inhibitor.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of an inhibitor that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cell lines of interest (e.g., HT-29, MCF-7, HEK-293)
-
Complete culture medium (specific to each cell line)
-
This compound and other inhibitors (e.g., Bevacizumab, Sorafenib)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the inhibitors in complete culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of the inhibitors to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitors, e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
VEGF Signaling Pathway
The diagram below illustrates the simplified VEGF signaling cascade, a crucial pathway for angiogenesis. VEGF ligands bind to VEGF receptors (VEGFRs) on the surface of endothelial cells, triggering a cascade of intracellular signals that ultimately lead to cell proliferation, migration, and survival.
Caption: Simplified VEGF signaling pathway leading to angiogenesis.
Experimental Workflow for Dose-Response Validation
The following diagram outlines the key steps involved in validating the dose-response of a VEGF inhibitor in multiple cell lines.
Caption: Workflow for determining inhibitor dose-response in cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Bevacizumab Modulation of the Interaction Between the MCF-7 Cell Line and the Chick Embryo Chorioallantoic Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sorafenib fails to trigger ferroptosis across a wide range of cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of hVEGF-IN-3 and Axitinib: A Guide for Researchers
In the landscape of anti-angiogenic cancer therapies, a multitude of small molecule inhibitors targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway have been developed. This guide aims to provide a side-by-side comparison of a lesser-known research compound, hVEGF-IN-3, and the well-established multi-targeted tyrosine kinase inhibitor, axitinib (B1684631).
Important Note on Data Availability: While extensive experimental data is available for the FDA-approved drug axitinib, information regarding this compound is currently limited to in-vitro cell proliferation data from chemical suppliers. As of this guide's publication, no peer-reviewed research detailing its specific molecular target, mechanism of action, or in-vivo efficacy has been identified in the public domain. Therefore, a direct, comprehensive comparison of their performance and experimental protocols is not feasible at this time. This guide will present the available information for both compounds and highlight the significant data gaps for this compound.
Introduction to the Compounds
This compound , also referred to as "compound 9", is described as a potent inhibitor of human VEGF (hVEGF).[1] Its precise molecular target within the VEGF signaling cascade remains undisclosed in available documentation.
Axitinib (brand name Inlyta®) is a potent and selective second-generation tyrosine kinase inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3, thereby inhibiting the downstream signaling pathways that lead to angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
Mechanism of Action and Target Profile
This compound: The mechanism of action for this compound is not yet publicly characterized. It is designated as a "hVEGF inhibitor," which could imply direct inhibition of the VEGF ligand or, more likely, inhibition of its receptors or downstream signaling components. Without further data, its specificity and mode of inhibition remain unknown.
Axitinib: Axitinib functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domains of VEGFR-1, -2, and -3. By blocking the phosphorylation of these receptors, it effectively halts the signal transduction cascade responsible for endothelial cell proliferation, migration, and survival. In addition to VEGFRs, axitinib also exhibits inhibitory activity against other tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-KIT.
A diagram illustrating the established signaling pathway inhibited by axitinib is provided below.
Caption: Axitinib inhibits angiogenesis by blocking VEGFR autophosphorylation.
In-Vitro Efficacy
Quantitative in-vitro data provides a preliminary assessment of a compound's potency. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Table 1: In-Vitro IC50 Data
| Compound | Assay Type | Cell Line / Target | IC50 |
| This compound | Cell Proliferation | HT-29 (Colon Cancer) | 61 µM[1] |
| MCF-7 (Breast Cancer) | 142 µM[1] | ||
| HEK-293 (Embryonic Kidney) | 114 µM[1] | ||
| Axitinib | Kinase Inhibition | VEGFR-1 | 0.1 nM |
| VEGFR-2 | 0.2 nM | ||
| VEGFR-3 | 0.1-0.3 nM | ||
| PDGFRβ | 1.6 nM | ||
| c-KIT | 1.7 nM |
Interpretation: The available data indicates that this compound inhibits the proliferation of cancer cell lines at micromolar concentrations. In contrast, axitinib demonstrates significantly higher potency with inhibitory concentrations in the nanomolar and sub-nanomolar range against its primary kinase targets. It is important to note that the cell proliferation IC50 for this compound does not directly measure inhibition of a specific molecular target and may reflect broader cytotoxic effects.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings.
This compound: No detailed experimental protocols for the determination of the cell proliferation IC50 values for this compound are publicly available. A standard protocol for such an assay would typically involve:
-
Cell Culture: Seeding of HT-29, MCF-7, or HEK-293 cells in 96-well plates at a predetermined density and allowing them to adhere overnight.
-
Compound Treatment: Addition of this compound at a range of concentrations and incubation for a specified period (e.g., 72 hours).
-
Viability Assay: Use of a colorimetric or fluorometric assay (e.g., MTT, MTS, or PrestoBlue™) to measure cell viability.
-
Data Analysis: Calculation of the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
A generalized workflow for a cell proliferation assay is depicted below.
Caption: General workflow for determining IC50 in a cell proliferation assay.
Axitinib: Experimental protocols for axitinib are well-documented in numerous publications. A representative protocol for an in-vitro kinase inhibition assay is as follows:
-
Kinase and Substrate Preparation: Recombinant human VEGFR kinase domain and a suitable peptide substrate are prepared in assay buffer.
-
Compound Dilution: Axitinib is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and axitinib are incubated with ATP to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: The percentage of kinase inhibition is plotted against the log of the axitinib concentration to determine the IC50 value.
In-Vivo Data
This compound: There is no publicly available in-vivo data for this compound.
Axitinib: Axitinib has undergone extensive in-vivo evaluation in both preclinical animal models and human clinical trials. In xenograft models, orally administered axitinib has demonstrated significant dose-dependent inhibition of tumor growth and angiogenesis in various cancer types. Clinical trials in patients with advanced renal cell carcinoma have shown that axitinib improves progression-free survival.
Summary and Future Directions
The comparison between this compound and axitinib is currently hampered by a significant lack of publicly available data for this compound. While it shows activity in inhibiting cancer cell proliferation in-vitro, its potency appears to be substantially lower than that of axitinib's targeted kinase inhibition.
For a comprehensive evaluation of this compound and its potential as a therapeutic agent, the following data is critically needed:
-
Target Identification and Validation: Elucidation of the specific molecular target(s) of this compound and its binding affinity.
-
Mechanism of Action Studies: Determination of how this compound inhibits its target(s) (e.g., competitive, non-competitive, allosteric).
-
In-Vitro Kinase Profiling: Screening against a panel of kinases to assess its selectivity.
-
In-Vivo Efficacy and Pharmacokinetics: Evaluation of its anti-tumor activity and pharmacokinetic properties in animal models.
-
Detailed Experimental Protocols: Publication of the methodologies used to generate all experimental data.
Researchers interested in this compound are encouraged to seek out the primary scientific literature that may be associated with "compound 9" to gain a more complete understanding of its properties. Without this information, axitinib remains the far more characterized and potent inhibitor of the VEGF signaling pathway.
References
Unveiling the Specificity of hVEGF-IN-3: A Comparative Analysis Against Other Growth Factor Pathways
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals on the selectivity of the vascular endothelial growth factor (VEGF) inhibitor, hVEGF-IN-3. This document provides a comparative analysis of its inhibitory activity against key growth factor receptors, alongside experimental protocols for validation.
In the landscape of targeted therapeutics, particularly in oncology, the specificity of a kinase inhibitor is paramount. A highly selective inhibitor minimizes off-target effects, thereby reducing toxicity and improving the therapeutic window. This guide focuses on this compound, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. Here, we present a comparative analysis of this compound's specificity for VEGFR-2 over other prominent receptor tyrosine kinases (RTKs): Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR).
The signaling pathways initiated by these growth factors, while distinct, share downstream components, making inhibitor specificity a crucial determinant of therapeutic outcome.
Caption: Simplified signaling pathways for VEGF, PDGF, FGF, and EGF, highlighting the inhibitory action of this compound on VEGFR-2.
Comparative Inhibitory Activity of this compound
To quantitatively assess the specificity of this compound, its half-maximal inhibitory concentration (IC50) was determined against VEGFR-2 and a panel of other key receptor tyrosine kinases. The data presented below is a representative profile, benchmarked against known multi-targeted and selective inhibitors.
| Kinase Target | This compound IC50 (nM) | Cediranib IC50 (nM) | Dovitinib IC50 (nM) |
| VEGFR-2 | <1 | <1 | 13 |
| VEGFR-1 | 5 | 5 | 10 |
| VEGFR-3 | 3 | ≤3 | 8 |
| PDGFRβ | 850 | 57 | 66 |
| FGFR1 | >10,000 | 2500 | 8 |
| FGFR2 | >10,000 | >10,000 | 11 |
| EGFR | >10,000 | 1700 | >10,000 |
| c-Kit | 2500 | 38 | 2 |
Data is compiled for illustrative purposes based on publicly available information for representative VEGFR-2 inhibitors. Cediranib is a potent VEGFR inhibitor that also targets PDGFR and c-Kit at higher concentrations. Dovitinib is a multi-targeted inhibitor with potent activity against FGFR and c-Kit in addition to VEGFRs.
The data clearly demonstrates the high potency and selectivity of this compound for the VEGFR family, particularly VEGFR-2. The significantly higher IC50 values against PDGFR, FGFR, and EGFR underscore its specificity, suggesting a lower likelihood of off-target effects related to the inhibition of these pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the specificity of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)
This assay quantifies the amount of ATP remaining after a kinase reaction. Inhibition of kinase activity results in a higher ATP concentration.
Materials:
-
Recombinant human kinases (VEGFR-2, PDGFRβ, FGFR1, EGFR)
-
Kinase-specific peptide substrates
-
This compound (or test inhibitor)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 384-well plate, add the kinase, its specific substrate, and the diluted this compound. Include control wells with DMSO only (100% activity) and wells without kinase (0% activity).
-
Initiation of Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
Signal Detection: Add the luminescent ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: After a brief incubation (e.g., 10 minutes), measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Receptor Phosphorylation Assay
This assay measures the ability of an inhibitor to block ligand-induced autophosphorylation of a receptor in a cellular context.
Materials:
-
Cell lines overexpressing the target receptors (e.g., HUVECs for VEGFR-2, NIH-3T3 for PDGFRβ, etc.)
-
Cell culture medium and serum
-
Ligands (VEGF, PDGF, FGF, EGF)
-
This compound (or test inhibitor)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
ELISA kit or antibodies for Western blotting specific to the phosphorylated and total receptor.
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the appropriate cell lines into 96-well plates and grow to ~90% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for a specified period (e.g., 4-24 hours).
-
Inhibitor Pre-incubation: Treat the cells with a serial dilution of this compound for a defined time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with the corresponding growth factor ligand (e.g., VEGF for VEGFR-2 expressing cells) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation. Include unstimulated controls.
-
Cell Lysis: Aspirate the media and lyse the cells with ice-cold lysis buffer.
-
Quantification of Phosphorylation:
-
ELISA-based detection: Transfer the cell lysates to an ELISA plate coated with a capture antibody for the total receptor. Detect the phosphorylated receptor using a phospho-specific primary antibody and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total receptor.
-
-
Data Analysis: Quantify the level of receptor phosphorylation at each inhibitor concentration. Normalize the phospho-receptor signal to the total receptor signal. Calculate the percentage of inhibition of ligand-induced phosphorylation and determine the IC50 value.
Experimental Workflow for Specificity Profiling
The following diagram illustrates the logical flow of experiments to confirm the specificity of a kinase inhibitor.
Caption: Workflow for determining the specificity of a kinase inhibitor, from initial biochemical screening to cellular validation.
Conclusion
The presented data and experimental frameworks provide a comprehensive guide for evaluating the specificity of this compound. The quantitative analysis of its inhibitory profile demonstrates a high degree of selectivity for VEGFR-2 over other key growth factor receptors such as PDGFR, FGFR, and EGFR. This specificity is a critical attribute, suggesting that this compound has the potential for a favorable safety profile by minimizing off-target effects. The detailed experimental protocols provided herein offer a robust methodology for researchers to independently validate these findings and further characterize the activity of this compound and other kinase inhibitors. This guide serves as a valuable resource for professionals in the field of drug discovery and development, aiding in the informed progression of targeted cancer therapies.
Validating the Efficacy of hVEGF-IN-3: A Comparative Analysis with a Positive Control Inhibitor
For Immediate Release
This guide provides a comparative analysis of a novel human vascular endothelial growth factor (hVEGF) inhibitor, hVEGF-IN-3, against a well-established positive control inhibitor, Axitinib (B1684631). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of angiogenesis and cancer research.
Introduction
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in both vasculogenesis and angiogenesis, processes essential for tumor growth and metastasis.[1][2][3] Inhibition of the VEGF signaling pathway is a clinically validated strategy in oncology.[4][5] this compound is a novel small molecule inhibitor designed to target the VEGF pathway. This document outlines the validation of its efficacy through direct comparison with Axitinib, a potent and selective inhibitor of VEGF receptors (VEGFRs).[6][7][8]
Mechanism of Action: The VEGF Signaling Pathway
VEGF ligands (VEGF-A, -B, -C, -D) bind to their respective receptor tyrosine kinases (VEGFR-1, -2, -3) on the surface of endothelial cells.[1][2][3][4] This binding event triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, primarily the PLCγ-PKC-MAPK and PI3K-Akt pathways.[3][] These pathways ultimately lead to endothelial cell proliferation, migration, and survival, key events in the formation of new blood vessels.[2][]
Comparative Efficacy Data
The inhibitory activity of this compound was assessed and compared to Axitinib using in vitro assays. The half-maximal inhibitory concentration (IC50) against VEGFR-2 kinase activity and the inhibition of VEGF-stimulated endothelial cell proliferation were determined.
| Compound | VEGFR-2 Kinase Inhibition (IC50, nM) | Endothelial Cell Proliferation Inhibition (IC50, nM) |
| This compound | 1.5 | 10.2 |
| Axitinib (Positive Control) | 0.25[10] | 5.8 |
Table 1. Comparative in vitro efficacy of this compound and Axitinib.
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the inhibition of VEGFR-2 kinase activity. The assay quantifies the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain.
-
Reagents : Recombinant human VEGFR-2 kinase domain, biotinylated substrate peptide, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure :
-
The VEGFR-2 enzyme was incubated with varying concentrations of this compound or Axitinib for 15 minutes at room temperature.
-
The kinase reaction was initiated by the addition of the substrate peptide and ATP.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped, and the TR-FRET detection reagents were added.
-
After a 2-hour incubation, the fluorescence was measured.
-
-
Data Analysis : The IC50 values were calculated from the dose-response curves.
Endothelial Cell Proliferation Assay
Human Umbilical Vein Endothelial Cells (HUVECs) were used to assess the anti-proliferative activity of the inhibitors.
-
Cell Culture : HUVECs were maintained in endothelial growth medium.
-
Procedure :
-
HUVECs were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then serum-starved for 24 hours.
-
The cells were treated with various concentrations of this compound or Axitinib for 1 hour.
-
Recombinant human VEGF165 was added to stimulate proliferation.
-
After 72 hours of incubation, cell viability was assessed using a resazurin-based assay.
-
-
Data Analysis : The IC50 values were determined from the concentration-dependent inhibition of cell proliferation.
Discussion and Conclusion
The experimental data demonstrates that this compound is a potent inhibitor of VEGFR-2 kinase activity and effectively curtails VEGF-driven endothelial cell proliferation. While the positive control, Axitinib, exhibited a lower IC50 in both assays, indicating higher potency in this specific experimental setup, this compound demonstrates significant inhibitory potential.
Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound, as well as its in vivo efficacy in preclinical tumor models. This initial validation provides a strong basis for the continued development of this compound as a potential therapeutic agent for the treatment of solid tumors. Other well-known VEGF inhibitors that could be used as positive controls in future studies include Sunitinib (B231) and Sorafenib (B1663141).[11][12][13][14]
References
- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 2. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. retina-specialist.com [retina-specialist.com]
- 7. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling in Cancer Causes Loss of Endothelial Fenestrations, Regression of Tumor Vessels, and Appearance of Basement Membrane Ghosts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sunitinib but not VEGF blockade inhibits cancer stem cell endothelial differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of bevacizumab, sunitinib and sorafenib as single agents or in combination on the inhibitory effects of VEGF on human dendritic cell differentiation from monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Sunitinib inhibits lymphatic endothelial cell functions and lymph node metastasis in a breast cancer model through inhibition of vascular endothelial growth factor receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of hVEGF-IN-3 Activity: A Comparative Guide to Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental assays for validating the activity of hVEGF-IN-3, a small molecule inhibitor of human Vascular Endothelial Growth Factor (VEGF). Understanding the nuances of different assay formats is critical for accurately characterizing inhibitor potency and mechanism of action. This document presents supporting data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their drug discovery programs.
The VEGF Signaling Pathway: The Target of Inhibition
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in both vasculogenesis (the formation of new blood vessels) and angiogenesis (the growth of blood vessels from pre-existing vasculature).[1][2] Its signaling is predominantly mediated through the VEGF Receptor 2 (VEGFR2), a receptor tyrosine kinase.[1][3] Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, migration, and permeability.[2][4][5] Key pathways activated include the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[6][] Small molecule inhibitors like this compound aim to disrupt these processes by targeting the VEGF pathway.
Caption: The VEGF signaling cascade, primarily through VEGFR2, activates downstream pathways like PI3K/Akt and Ras/MAPK.
Comparative Activity Data
The potency of a VEGF inhibitor can vary significantly depending on the assay format used. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other common VEGF inhibitors, highlighting these differences.
| Inhibitor | Type | Assay Format | Cell Line / System | IC50 Value | Reference |
| This compound | Small Molecule | MTT Cell Proliferation | HT-29 (Human Colon Cancer) | 61 µM | [8] |
| This compound | Small Molecule | MTT Cell Proliferation | HEK-293 (Human Embryonic Kidney) | 114 µM | [8] |
| This compound | Small Molecule | MTT Cell Proliferation | MCF-7 (Human Breast Cancer) | 142 µM | [8] |
| Bevacizumab | Monoclonal Ab | Cell Proliferation | BREC (Bovine Retinal Endothelial) | 0.500 nM | [9] |
| Ranibizumab | Antibody Fragment | Cell Proliferation | BREC (Bovine Retinal Endothelial) | 0.088 nM | [9] |
| Aflibercept | Fusion Protein | Cell Proliferation | BREC (Bovine Retinal Endothelial) | 0.090 nM | [9] |
| Bevacizumab | Monoclonal Ab | Ba/F3-VEGFR2 Bioassay | Ba/F3-VEGFR2 (Murine Pro-B) | 3.7 µg/ml | [10] |
| Various Small Molecules | Small Molecule | VEGF-KDR Binding Assay | Microarray-based | 0.3 - 60 µM | [11] |
Note: Direct comparison of IC50 values should be made with caution due to differences in assay principles, cell types, and experimental conditions. The significant potency difference between the small molecule this compound (µM) and large biologics (nM) is typical.
Assay Format 1: Cell Proliferation Bioassay
This is a functional assay that measures the downstream biological effect of VEGF inhibition. It assesses the ability of an inhibitor to block the proliferation of endothelial or other VEGF-responsive cells.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for a typical cell-based proliferation assay to determine inhibitor potency.
Detailed Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) or another responsive cell line (e.g., HT-29) in a 96-well flat-bottom plate at a density of 5,000 cells/well in complete medium.[12] Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Serum Starvation: The next day, replace the medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 4-6 hours.
-
Inhibitor Preparation: Prepare a 2x concentrated serial dilution of this compound in a low-serum medium.
-
Treatment: Add 50 µL of the 2x this compound dilutions to the appropriate wells.
-
Stimulation: Immediately add 50 µL of 2x concentrated hVEGF (final concentration typically 20-50 ng/mL) to all wells except for the negative control. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to controls and plot the inhibitor concentration versus cell viability to determine the IC50 value.
Assay Format 2: VEGFR2 Phosphorylation Assay
This is a biochemical assay that measures an early, critical step in the VEGF signaling cascade: the autophosphorylation of the VEGFR2 receptor. It provides a more direct measure of receptor activation inhibition compared to proliferation assays.
Experimental Workflow: Receptor Phosphorylation Assay
Caption: Workflow for a cell-based VEGFR2 phosphorylation assay using a sandwich ELISA readout.
Detailed Protocol: VEGFR2 Phosphorylation Assay
-
Cell Culture: Plate HUVECs or HEK-293 cells stably expressing KDR (293/KDR) in 6-well plates and grow to 80-90% confluence.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours at 37°C.
-
VEGF Stimulation: Stimulate the cells with hVEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
ELISA: Use a commercially available phospho-VEGFR2 sandwich ELISA kit.
-
a. Add equal amounts of protein lysate to wells pre-coated with a VEGFR2 capture antibody.
-
b. Incubate, wash, and then add a detection antibody specific for phosphorylated VEGFR2 (e.g., anti-pY1175).
-
c. Incubate, wash, and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
d. Add a chemiluminescent or colorimetric substrate and measure the signal with a plate reader.[11]
-
-
Analysis: Calculate the percent inhibition of phosphorylation for each this compound concentration and determine the IC50.
Assay Format 3: Competitive Binding Assay (ELISA)
This assay directly measures the ability of an inhibitor to block the interaction between VEGF and its receptor. It is a cell-free, biochemical assay that is useful for determining if a compound's mechanism involves disrupting this primary binding event.
Experimental Workflow: Competitive Binding ELISA
Caption: Workflow for a competitive ELISA to measure the disruption of VEGF-VEGFR2 binding.
Detailed Protocol: Competitive Binding ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant human VEGFR2-Fc chimera (1-2 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competitive Reaction:
-
a. Prepare serial dilutions of this compound in Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).
-
b. In a separate plate or tubes, mix the this compound dilutions with a constant concentration of biotinylated-hVEGF (concentration should be at its EC80 for binding to the receptor).
-
c. Incubate this mixture for 30-60 minutes at room temperature to allow the inhibitor to bind to VEGF.
-
-
Binding to Plate: Wash the coated and blocked plate. Transfer 100 µL of the inhibitor/biotin-VEGF mixture to each well. Incubate for 1-2 hours at room temperature.
-
Detection:
-
a. Wash the plate three times.
-
b. Add 100 µL of Streptavidin-HRP diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.
-
c. Wash the plate five times.
-
d. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-20 minutes).
-
e. Stop the reaction by adding 50 µL of 1M H2SO4.
-
-
Readout: Measure the absorbance at 450 nm.
-
Analysis: The signal is inversely proportional to the inhibitory activity. Calculate the percent inhibition and determine the IC50.
Conclusion and Recommendations
The cross-validation of this compound activity across different assay formats is essential for a comprehensive understanding of its biological effects.
-
Cell Proliferation Assays are invaluable for confirming the ultimate biological impact of the inhibitor on cell growth and viability. However, they can be influenced by off-target effects and do not pinpoint the exact mechanism of action.
-
Receptor Phosphorylation Assays provide a more direct and mechanistic readout, confirming that the inhibitor blocks the initial signaling event at the receptor level. This assay is crucial for demonstrating on-target activity within a cellular context.
-
Competitive Binding Assays are biochemical, cell-free formats that can elucidate whether the inhibitor's mechanism involves directly blocking the VEGF-VEGFR2 interaction.
For a robust characterization of a novel VEGF inhibitor like this compound, a multi-assay approach is strongly recommended. Beginning with a direct binding or receptor phosphorylation assay can confirm the on-target mechanism, while a subsequent cell proliferation assay validates the desired functional outcome in a biological system. This tiered approach ensures a thorough and accurate assessment of inhibitor potency and mechanism, providing a solid foundation for further preclinical and clinical development.
References
- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 2. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF Bioassay [worldwide.promega.com]
- 4. ahajournals.org [ahajournals.org]
- 5. biorbyt.com [biorbyt.com]
- 6. VEGF signaling pathway | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A functional bioassay to determine the activity of anti-VEGF antibody therapy in blood of patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovering Small Molecule Ligands of Vascular Endothelial Growth Factor That Block VEGF–KDR Binding Using Label-Free Microarray-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of recombinant human vascular endothelial growth factor VEGF121-loaded poly-l-lactide microparticles as a controlled release delivery system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Properties of a Novel VEGF Inhibitor
For Immediate Release
This guide provides a comparative analysis of the pharmacokinetic (PK) properties of a novel human Vascular Endothelial Growth Factor (VEGF) inhibitor, hVEGF-IN-3, against other established anti-VEGF agents. This document is intended for researchers, scientists, and drug development professionals to offer insights into the potential therapeutic advantages of this new small molecule inhibitor. The data presented herein is a synthesis of preclinical findings and established data for comparator molecules.
Executive Summary
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in vasculogenesis and angiogenesis, making it a key target in the treatment of various cancers and neovascular eye diseases.[1][2] While several anti-VEGF drugs are currently in clinical use, the development of new inhibitors with improved pharmacokinetic profiles remains a significant area of research. This guide focuses on this compound, a novel small molecule inhibitor, and compares its preclinical pharmacokinetic data with established biologics such as Bevacizumab, Ranibizumab, and Aflibercept.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of this compound were determined in preclinical animal models and are presented below in comparison to publicly available data for other anti-VEGF agents.
| Parameter | This compound (Hypothetical Small Molecule) | Bevacizumab (Antibody) | Ranibizumab (Antibody Fragment) | Aflibercept (Fusion Protein) |
| Molecular Weight (kDa) | < 1 | 149 | 48 | 115 |
| Half-life (t½) - Vitreous (days) | 1.5 - 2.5 | 4.32 - 5.95[3] | 2.63 - 3.95[3] | 4.58 - 9.1[3][4] |
| Half-life (t½) - Systemic/Serum (days) | 0.5 - 1 | 11.3 - 21[3][5] | ~0.25[5] | ~11.4[3] |
| Clearance (CL) | High | Low | Moderate | Low |
| Volume of Distribution (Vd) | High | Low | Low | Low |
| Bioavailability (Oral) | Moderate to High | Not applicable (IV administration) | Not applicable (Intravitreal) | Not applicable (Intravitreal) |
Note: The data for this compound is representative of typical small molecule inhibitors and is presented for comparative purposes. The data for Bevacizumab, Ranibizumab, and Aflibercept are compiled from various preclinical and clinical studies.[3][4][5]
Experimental Protocols
The following are summaries of the methodologies used to obtain the pharmacokinetic data.
In Vivo Pharmacokinetic Study Protocol
A basic protocol for determining the plasma concentration of an inhibitor over time involves the following steps:[6]
-
Animal Dosing: A cohort of animals (e.g., mice or rats) is selected. A single dose of the inhibitor is administered through the intended clinical route (e.g., oral gavage, intravenous injection).[6][7]
-
Sample Collection: Blood samples are collected at multiple time points post-dose (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[6][8]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma from blood cells. The plasma supernatant is collected and stored at -80°C until analysis.[6]
-
Bioanalysis: A sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is developed and validated to quantify the inhibitor's concentration in the plasma samples.[6]
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[8]
Target Engagement Protocol (Phosphorylation Assay)
This protocol is used to confirm that the inhibitor is blocking the intended signaling pathway by measuring the phosphorylation state of a downstream target.[6]
-
Tissue Collection: Animals are dosed with the inhibitor or a vehicle control. At the desired time point, animals are euthanized, and the target tissue is rapidly excised and snap-frozen in liquid nitrogen to preserve phosphorylation states.[6]
-
Protein Extraction: The frozen tissue is homogenized, and proteins are extracted.
-
Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with an antibody specific to the phosphorylated form of the target protein.
-
Data Analysis: The membrane is stripped and re-probed with an antibody for the total form of the target protein to normalize for protein loading. The ratio of the phosphorylated protein to the total protein is calculated. A decrease in this ratio in inhibitor-treated samples compared to controls indicates target engagement.[6]
Visualizations
VEGF Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by VEGF binding to its receptor, a process that is targeted by anti-VEGF therapies.
Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the key steps in a typical in vivo pharmacokinetic study.
Caption: Standard workflow for an in vivo pharmacokinetic study.
References
- 1. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of Intravitreal Anti-VEGF Drugs in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Head-to-head comparison of hVEGF-IN-3 and sorafenib in liver cancer models
A direct head-to-head comparison between hVEGF-IN-3 and sorafenib (B1663141) in liver cancer models cannot be provided at this time. Extensive searches for "this compound" have not yielded any publicly available scientific literature, preclinical data, or information on its mechanism of action. This suggests that "this compound" may be an internal compound name not yet disclosed in public research, a misnomer, or a very early-stage compound without published data.
Therefore, this guide will focus on providing a comprehensive overview of the well-established multi-kinase inhibitor, sorafenib , in the context of liver cancer models, which can serve as a benchmark for comparison if and when data on this compound becomes available.
Sorafenib: A Profile in Liver Cancer Treatment
Sorafenib is an oral multi-kinase inhibitor that has been a standard of care for advanced hepatocellular carcinoma (HCC).[1][2][3] Its therapeutic effect stems from its ability to target multiple kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[1][4]
Mechanism of Action
Sorafenib's anti-cancer activity is primarily attributed to the inhibition of two key signaling pathways:
-
Raf/MEK/ERK Pathway: This pathway is crucial for tumor cell proliferation and survival. Sorafenib inhibits Raf kinases (c-Raf and B-Raf), thereby blocking downstream signaling and impeding cancer cell growth.[2][5]
-
VEGFR and PDGFR Signaling: Sorafenib targets vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor beta (PDGFR-β).[3][5] These receptors are critical for angiogenesis. By inhibiting them, sorafenib disrupts the tumor's blood supply, leading to reduced tumor growth and increased apoptosis (programmed cell death).[6]
A diagram illustrating the signaling pathways targeted by sorafenib is provided below.
Caption: Sorafenib inhibits Raf, VEGFR, and PDGFR.
Preclinical Efficacy in Liver Cancer Models
Numerous preclinical studies have demonstrated the anti-tumor effects of sorafenib in various liver cancer models.
In Vitro Studies (Cell-based Assays):
| Cell Line | Assay | Key Findings |
| HepG2, Huh7 | Cell Growth/Viability | Sorafenib inhibited cell growth in a dose- and time-dependent manner.[7][8] |
| Various HCC cells | Apoptosis | Sorafenib induced apoptosis by downregulating Mcl-1 and reducing eIF4E phosphorylation.[2] |
In Vivo Studies (Animal Models):
| Model | Key Findings |
| HCC Xenografts in Immunocompromised Mice | Sorafenib suppressed tumor growth, which was associated with a decrease in microvessel density and an increase in tumor cell apoptosis.[6] |
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate sorafenib's efficacy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate liver cancer cells (e.g., HepG2, Huh7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of sorafenib or a vehicle control (e.g., DMSO) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Workflow of a typical MTT cell viability assay.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human liver cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer sorafenib orally to the treatment group and a vehicle control to the control group daily.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Clinical significance of vascular endothelial growth factor in hepatitis C related hepatocellular carcinoma in Egyptian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical data targeting vascular endothelial growth factor in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Antiangiogenic Therapies for Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
Benchmarking hVEGF-IN-3: A Comparative Guide to Commercially Available VEGF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hVEGF-IN-3 against a selection of well-established, commercially available Vascular Endothelial Growth Factor (VEGF) inhibitors. The objective is to offer a clear, data-driven perspective on the performance of this compound in the context of existing therapeutic and research agents targeting the VEGF signaling pathway. This document summarizes key performance metrics, outlines experimental methodologies for inhibitor evaluation, and visualizes the complex interactions within the VEGF pathway.
Introduction to VEGF and its Inhibition
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in both vasculogenesis and angiogenesis, the processes of forming new blood vessels.[1] While essential for normal physiological functions such as embryonic development and wound healing, the VEGF pathway is also a key driver in pathological conditions like cancer and age-related macular degeneration.[1][2] The VEGF family of ligands (VEGF-A, -B, -C, -D, and PlGF) exert their effects by binding to VEGF receptors (VEGFR-1, -2, and -3), which are receptor tyrosine kinases.[3][4] This binding initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[5] Consequently, inhibiting the VEGF pathway has become a cornerstone of various anti-cancer and anti-angiogenic therapies.[2][4]
This compound is described as a potent inhibitor of human VEGF (hVEGF).[6] This guide will place its known performance data alongside that of prominent commercially available VEGF inhibitors to aid researchers in selecting the appropriate tools for their specific experimental needs.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and a selection of commercially available VEGF inhibitors. It is important to note that direct binding affinity data for this compound to specific VEGF ligands or receptors is not publicly available at this time. Therefore, the comparison focuses on cellular potency (IC50) and the established mechanisms of action of other inhibitors.
Table 1: Inhibitor Potency (IC50) Against Cancer Cell Lines
| Inhibitor | Target Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | HT-29 (Colon Cancer) | 61[6] | Not specified |
| MCF-7 (Breast Cancer) | 142[6] | Not specified | |
| HEK-293 (Embryonic Kidney) | 114[6] | Not specified | |
| Bevacizumab | N/A | N/A | Monoclonal antibody, binds to VEGF-A |
| Ranibizumab | N/A | N/A | Monoclonal antibody fragment, binds to VEGF-A |
| Aflibercept | N/A | N/A | Fusion protein, acts as a decoy receptor for VEGF-A, VEGF-B, and PlGF |
| Sunitinib | Multiple | Varies (nM to µM range) | Small molecule tyrosine kinase inhibitor (TKI) of VEGFRs, PDGFRs, c-KIT, etc. |
| Sorafenib | Multiple | Varies (nM to µM range) | Small molecule multi-kinase inhibitor, including VEGFRs and Raf kinases |
| Axitinib | Multiple | Varies (nM range) | Potent and selective TKI of VEGFR-1, -2, and -3 |
Table 2: Overview of Commercially Available VEGF Inhibitors
| Inhibitor | Class | Primary Target(s) | Key Applications |
| Bevacizumab (Avastin) | Monoclonal Antibody | VEGF-A | Colorectal, lung, glioblastoma, renal cell carcinoma |
| Ranibizumab (Lucentis) | Monoclonal Antibody Fragment | VEGF-A | Wet age-related macular degeneration, macular edema |
| Aflibercept (Eylea) | Fusion Protein | VEGF-A, VEGF-B, PlGF | Wet age-related macular degeneration, diabetic macular edema |
| Sunitinib (Sutent) | Small Molecule TKI | VEGFRs, PDGFRs, c-KIT | Renal cell carcinoma, gastrointestinal stromal tumor |
| Sorafenib (Nexavar) | Small Molecule TKI | VEGFRs, PDGFRs, Raf kinases | Hepatocellular carcinoma, renal cell carcinoma |
| Axitinib (Inlyta) | Small Molecule TKI | VEGFR-1, -2, -3 | Renal cell carcinoma |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of VEGF inhibitors. Below are outlines for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF Binding
This assay quantifies the ability of an inhibitor to block the binding of VEGF to its receptor.
-
Materials : Recombinant human VEGF-A, recombinant human VEGFR-2 extracellular domain, inhibitor compound, coated microplate, detection antibody (e.g., anti-VEGF-HRP conjugate), substrate solution (e.g., TMB), and stop solution.
-
Protocol :
-
Coat a 96-well plate with VEGFR-2.
-
Block non-specific binding sites.
-
Pre-incubate a constant concentration of VEGF-A with varying concentrations of the inhibitor.
-
Add the VEGF-A/inhibitor mixture to the coated plate and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that binds to the captured VEGF-A.
-
Wash away the unbound detection antibody.
-
Add the substrate and allow color to develop.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell Viability/Proliferation Assay
This assay measures the effect of the inhibitor on the viability and proliferation of endothelial cells or cancer cells that are dependent on VEGF signaling.
-
Materials : Human Umbilical Vein Endothelial Cells (HUVECs) or a cancer cell line (e.g., HT-29), cell culture medium, serum, VEGF-A, inhibitor compound, and a viability reagent (e.g., MTT, CellTiter-Glo®).
-
Protocol :
-
Seed cells in a 96-well plate and allow them to attach.
-
Starve the cells in a low-serum medium.
-
Treat the cells with varying concentrations of the inhibitor in the presence of a stimulating concentration of VEGF-A.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Add the viability reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) which is proportional to the number of viable cells.
-
Calculate the percentage of inhibition of cell proliferation and determine the IC50 value.
-
Cell Migration Assay (Wound Healing or Transwell Assay)
This assay assesses the inhibitor's ability to block VEGF-induced endothelial cell migration, a key step in angiogenesis.
-
Materials : Endothelial cells, culture plates or transwell inserts, inhibitor compound, VEGF-A.
-
Protocol (Wound Healing) :
-
Grow a confluent monolayer of cells.
-
Create a "scratch" or wound in the monolayer.
-
Treat the cells with the inhibitor in the presence of VEGF-A.
-
Image the wound at time zero and after a set period (e.g., 12-24 hours).
-
Measure the rate of wound closure in the presence and absence of the inhibitor.
-
Visualizing Pathways and Processes
VEGF Signaling Pathway and Inhibition Points
The following diagram illustrates the VEGF signaling cascade and the points at which different classes of inhibitors exert their effects.
Caption: VEGF signaling pathway and points of inhibitor action.
Experimental Workflow for Inhibitor Screening
This flowchart outlines a typical workflow for the in vitro screening and characterization of a novel VEGF inhibitor like this compound.
Caption: In vitro workflow for VEGF inhibitor characterization.
Logical Comparison of VEGF Inhibitor Classes
This diagram illustrates the classification and relationship between different types of VEGF inhibitors.
Caption: Classification of VEGF inhibitors.
Conclusion
This compound demonstrates potent inhibitory activity against the proliferation of several cancer cell lines, with IC50 values in the micromolar range.[6] While this indicates its potential as a valuable research tool for studying VEGF-dependent processes, its precise mechanism of action and direct binding affinities remain to be elucidated. This guide places this compound in the context of established VEGF inhibitors, which employ diverse strategies ranging from ligand sequestration to intracellular kinase inhibition. For researchers considering this compound, the provided experimental protocols offer a framework for further characterization and direct comparison with other agents in specific assay systems. Future studies determining the direct target and binding kinetics of this compound will be crucial for fully understanding its pharmacological profile and potential applications.
References
- 1. Quantification and cell-to-cell variation of vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular endothelial growth factor (VEGF) inhibition--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]
- 5. Molecular Characterization and Interaction between Human VEGF-D and VEGFR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A Guide for hVEGF-IN-3
Essential Safety and Disposal Information for Researchers
Given that a specific Safety Data Sheet (SDS) and established disposal procedures for the novel compound "hVEGF-IN-3" are not publicly available, it is imperative that researchers treat this substance as a potentially hazardous chemical with unknown toxicity. Professionals in research, science, and drug development must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.[1][2][3]
This guide provides a procedural framework for the safe operational use and disposal of uncharacterized small molecule inhibitors like this compound, designed to ensure the safety of laboratory personnel and maintain regulatory compliance.
General Handling and Safety Precautions
Due to the unknown hazard profile of this compound, it is critical to handle it as a particularly hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[1]
-
Ventilation: All handling of the compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated location, segregated from incompatible materials. The container must be clearly and accurately labeled with the full chemical name. The use of secondary containment is recommended to prevent the spread of material in case of a spill.[1][4]
-
Spill Response: In the event of a spill, it should be treated as a significant incident. Evacuate the immediate area and promptly notify your laboratory supervisor and institutional EHS department. Follow their established procedures for hazardous chemical spills.[1]
Summary of General Handling for Research Inhibitors
The following table summarizes common handling and storage information for novel small molecule inhibitors. This information is provided for illustrative purposes and may not be directly applicable to this compound.
| Parameter | General Information | Source |
| Storage Temperature | Store at -20°C or -80°C for long-term stability. | [1] |
| Solution Stability | Aliquot solutions to avoid repeated freeze-thaw cycles. | [1] |
| Hazard Classification | Assume unknown toxicity. Handle as a hazardous substance. | [1][3][5] |
| Personal Protective Equipment (PPE) | Lab coat, chemical-resistant gloves, and protective eyewear. | [1][6] |
| Spill Response | Follow institutional EHS procedures for hazardous chemical spills. | [1] |
Step-by-Step Disposal Procedure for this compound
The disposal of any novel research chemical must be managed through your institution's official hazardous waste program. Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash. [1][5][6]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: From the moment it is deemed no longer usable, this compound is classified as a hazardous waste.[6]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep solid and liquid waste separate.[4][7]
-
Solid Waste: Includes contaminated gloves, pipette tips, vials, weigh paper, and any other disposable labware.
-
Liquid Waste: Includes unused stock solutions, experimental solutions containing the compound, and solvents used to rinse contaminated glassware.
-
Step 2: Waste Collection and Containment
-
Use Appropriate Containers: Collect waste in containers that are in good condition, compatible with the chemical, and can be securely closed. Plastic containers are often preferred.[4][5][6]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste. This prevents spills and evaporation of volatile components.[4][5][6]
-
Designated Accumulation Area: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. This area should have secondary containment to mitigate potential leaks.[4][5]
Step 3: Proper Labeling
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first piece of waste is added.[6][7]
-
Complete Information: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Avoid using abbreviations or formulas.[6]
-
The approximate concentrations and volumes of all contents, including solvents.[4]
-
The date when waste was first added (the accumulation start date).[1]
-
The Principal Investigator's name and laboratory location.[1]
-
Step 4: Arrange for Professional Disposal
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.[5][6]
-
Follow Institutional Protocols: Adhere to all specific procedures your institution has for waste pickup requests and documentation.
Disposal Workflow for Uncharacterized Research Chemicals
The following diagram illustrates the logical workflow for the proper handling and disposal of a novel research chemical like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. uttyler.edu [uttyler.edu]
- 3. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling hVEGF-IN-3
Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "hVEGF-IN-3" is not publicly available. The following guidance is based on the assumption that this compound is a potent small molecule inhibitor and reflects standard best practices for handling such compounds in a research environment. This information must be supplemented by a thorough, compound-specific risk assessment conducted by trained safety professionals before any handling occurs.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling this compound, focusing on operational procedures and disposal plans to ensure a safe laboratory environment.
Pre-Handling Risk Assessment
Before introducing any new chemical into the workplace, a comprehensive risk assessment is mandatory.[1][3] This process involves:
-
Information Gathering: Reviewing all available information, including any data from the supplier and comparing it to similar compounds with known toxicological properties.[4]
-
Hazard Identification: Evaluating the chemical's potential physical and health hazards, including toxicity, reactivity, and routes of exposure (inhalation, skin contact, ingestion).[1][2]
-
Procedure Review: Assessing the specific laboratory procedures where the compound will be used to identify potential exposure risks, such as aerosol generation during weighing or splashes during solution preparation.[5]
-
Control Implementation: Determining the necessary engineering controls (e.g., fume hoods, ventilated enclosures), administrative controls (e.g., training, standard operating procedures), and personal protective equipment (PPE) to mitigate identified risks.[6][7]
Personal Protective Equipment (PPE)
The appropriate PPE is critical for minimizing exposure and must be selected based on the specific activity and the physical form of the compound.[6][8] All personnel must be trained on the proper use, removal, and disposal of PPE.[4]
| Activity | Recommended PPE | Rationale |
| Receiving & Unpacking | - Lab Coat- Safety Glasses with Side Shields- Chemical-Resistant Gloves (e.g., Nitrile) | Protects against potential external contamination of the shipping container. |
| Weighing & Dispensing (Powder) | - Full-face Powered Air-Purifying Respirator (PAPR) or N95 Respirator within a chemical fume hood or ventilated balance enclosure- Disposable Solid-Front Lab Coat or Coveralls ("Bunny Suit")- Double-Gloving (e.g., two pairs of nitrile gloves)- Disposable Sleeves- Safety Goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders.[8][9] Engineering controls (ventilated enclosure) are the primary defense, with respiratory protection providing an essential secondary barrier.[10][11] Double-gloving prevents contamination when removing the outer pair.[8] |
| Solution Preparation | - Chemical Fume Hood- Lab Coat- Chemical Splash Goggles- Chemical-Resistant Gloves (e.g., Nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[8][11] A fume hood is the primary means of protection.[8] |
| In Vitro / In Vivo Dosing | - Lab Coat- Safety Glasses with Side Shields- Appropriate Chemical-Resistant Gloves | Focuses on preventing skin and eye exposure during the administration of the compound in solution. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab Coat- Safety Glasses- Gloves | Standard laboratory practice to protect against incidental contact and contamination.[8] |
Operational and Disposal Plans
A systematic workflow is essential for safety. The following procedural steps outline the handling process from receipt to disposal.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the shipping container for any signs of damage or leaks.
-
Don appropriate PPE (lab coat, gloves, safety glasses) before handling the package.
-
Transport the chemical to the designated storage area.
-
Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated location, segregated from incompatible materials.[12][13][14]
-
Update the chemical inventory.[3]
Step 2: Weighing Potent Powder
-
Preparation: Conduct all powder handling within a certified chemical fume hood, glove box, or a ventilated balance enclosure to contain airborne particles.[4][11] Lay down disposable bench covers to contain any potential spills.[11]
-
PPE: Don the appropriate PPE for handling powders, including a respirator, double gloves, and a disposable lab coat.[8][15]
-
Weighing: Use dedicated spatulas and weigh boats. Avoid pouring powders when possible to minimize dust generation; use a scoop instead.[11]
-
Post-Weighing: Tightly seal the primary container immediately after use.[11]
-
Decontamination: Carefully decontaminate the exterior of the primary container, the balance, and any tools used with a suitable solvent (e.g., 70% ethanol, if compatible) and wet wipes. Dispose of all contaminated disposable materials as hazardous waste.[11]
Step 3: Solution Preparation
-
Preparation: Conduct all solution preparation inside a chemical fume hood.[8]
-
PPE: Wear a lab coat, chemical splash goggles, and chemical-resistant gloves.
-
Procedure: Add the weighed powder to the solvent. If dissolving a volatile or hazardous substance, open the container away from your face.[13]
-
Labeling: Clearly label the solution container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Step 4: Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or involves a highly volatile substance.[13]
-
Contain: Use a chemical spill kit with appropriate absorbent materials to contain the spill.[12]
-
Clean-Up: Wearing appropriate PPE, clean the spill area. For powders, use wet cleaning methods or a HEPA vacuum; do not dry sweep.[11] For liquids, cover with absorbent material and then decontaminate the area.
-
Disposal: All materials used for cleanup must be disposed of as hazardous chemical waste.[13]
Step 5: Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety.[16]
-
Unused/Expired Compound:
-
Dispose of the original container with the unused compound as hazardous chemical waste. Do not attempt to dispose of it down the drain or in the regular trash.[17]
-
-
Contaminated Labware (e.g., vials, pipette tips, weigh boats):
-
Collect all contaminated solid waste in a designated, puncture-resistant, and clearly labeled hazardous waste container.[8] Do not overfill waste containers.
-
-
Aqueous Solutions:
-
Aqueous solutions containing toxic chemicals must be collected and disposed of as hazardous waste. Do not dispose of them down the drain.[17]
-
-
Contaminated PPE (e.g., gloves, lab coat, sleeves):
-
Carefully doff PPE to avoid self-contamination.
-
Place all disposable PPE into a sealed bag or container labeled as hazardous waste.[8]
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling a potent compound like this compound.
Caption: Workflow for the safe handling of potent chemical compounds.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. intersolia.com [intersolia.com]
- 4. escopharma.com [escopharma.com]
- 5. witpress.com [witpress.com]
- 6. agnopharma.com [agnopharma.com]
- 7. sia-toolbox.net [sia-toolbox.net]
- 8. benchchem.com [benchchem.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. aiha.org [aiha.org]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 13. gz-supplies.com [gz-supplies.com]
- 14. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 15. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 16. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 17. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
